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  • Product: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
  • CAS: 850258-89-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a heterocyclic compound with significant potential in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By synthesizing information from related benzoxazole structures, this document will explore its chemical architecture, physicochemical properties, a plausible synthetic pathway, and its prospective applications, particularly in drug discovery.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in pharmaceutical and materials science research.[1][2] The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.[3][4] These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of their chemical and biological characteristics, making them a focal point for structure-activity relationship (SAR) studies.[5] The subject of this guide, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, incorporates key functional groups—a chloro group, a nitro group, and a thiol group—that are anticipated to confer unique and potent biological activities.

Chemical Structure and Properties

The chemical structure of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol combines the foundational benzoxazole ring system with three key substituents that modulate its electronic and steric properties.

Molecular Architecture

The core of the molecule is the 1,3-benzoxazole system. A chlorine atom is substituted at the 5-position, a nitro group at the 7-position, and a thiol group at the 2-position. The presence of the electron-withdrawing nitro and chloro groups is expected to significantly influence the electron density distribution within the aromatic system. The thiol group at the 2-position is a key functional handle for further chemical modifications and is known to be crucial for the biological activity of many benzoxazole derivatives.[6]

G cluster_0 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol a N c S a->c b O h H c->h d Cl e N f O e->f g O e->g 1 1->e 2 1->2 3 2->3 7 2->7 3->d 4 3->4 5 4->5 6 5->6 6->b 6->1 7->a 7->5

Caption: Chemical structure of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Physicochemical Properties
PropertyPredicted/Inferred ValueReference/Basis
Molecular Formula C₇H₃ClN₂O₃SBased on structure
Molecular Weight 229.63 g/mol Calculated
Appearance Likely a yellow to brown solidBased on related nitroaromatic compounds
Melting Point Expected to be high (>200 °C)Related compounds like 5-Chlorobenzooxazole-2-thiol have melting points around 280-285 °C.[7]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water.General characteristic of similar organic compounds.
pKa The thiol group is expected to be acidic.The thiol proton is ionizable.

Proposed Synthesis Pathway

A plausible synthetic route for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be designed based on established methods for the synthesis of benzoxazole-2-thiols and their derivatives.[4][8] The proposed pathway involves the cyclization of a substituted aminophenol with a thiocarbonyl source.

Rationale for Synthetic Design

The synthesis of the benzoxazole core typically proceeds via the condensation of a 2-aminophenol derivative with a one-carbon electrophile.[9] For the introduction of the 2-thiol group, carbon disulfide or potassium ethyl xanthate are commonly employed reagents. The starting material would be 2-amino-4-chloro-6-nitrophenol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-chloro-6-nitrophenol

This precursor can be synthesized from 2-amino-4-chlorophenol through a regioselective nitration reaction.

  • Dissolve 2-amino-4-chlorophenol in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with cold water until neutral, and dry the solid product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-chloro-6-nitrophenol.

Step 2: Synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

  • Dissolve 2-amino-4-chloro-6-nitrophenol in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a base, such as potassium hydroxide, to the solution.

  • Add carbon disulfide dropwise to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent to yield pure 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

G A 2-Amino-4-chlorophenol B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Amino-4-chloro-6-nitrophenol B->C D Cyclization (CS2, KOH) C->D Step 2 E 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol D->E

Caption: Proposed synthetic workflow for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Potential Applications in Drug Development and Research

The unique combination of functional groups in 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol suggests several potential applications, primarily in the field of medicinal chemistry.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[5][10] The presence of a nitro group, as seen in 5-nitro-1,3-benzoxazole-2-thiol, has been associated with potent activity against various bacterial and fungal strains.[3][10] The chloro substituent can further enhance this activity.[5] Therefore, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a promising candidate for development as a novel antibacterial or antifungal agent.

Anticancer Potential

Numerous benzoxazole-containing compounds have demonstrated significant anticancer activity.[1][2] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The thiol group at the 2-position provides a reactive site for covalent modification of biological targets, a strategy employed in the design of targeted cancer therapies.[6]

Enzyme Inhibition

The benzoxazole scaffold can be tailored to inhibit specific enzymes. For instance, derivatives have been developed as inhibitors of cyclooxygenase and 5-lipoxygenase, suggesting potential anti-inflammatory applications.[2] The specific substitution pattern of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol could be explored for its inhibitory activity against a range of therapeutically relevant enzymes.

Conclusion and Future Directions

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a strong likelihood of potent biological activity. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its antimicrobial, anticancer, and enzyme-inhibitory properties. Further derivatization, particularly at the thiol position, could lead to the development of a new class of therapeutic agents with improved efficacy and selectivity.

References

  • Kumbhani, J., Vaghani, H., Patel, S., Patel, S., & Chatrabhuji, P. (2023). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. Heterocyclic Letters, 13(1), 165-176.
  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • (n.d.). Biological activities of benzoxazole and its derivatives.
  • Patel, A., & Patel, J. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Lokwani, P., & Lokwani, P. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Ranjbar-Karimi, R., Talebizadeh, A., & Amiri-Zirtol, L. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research, 2(1), 64-69.
  • MOLTUS RESEARCH LABORATORIES PRIVATE LIMITED. (n.d.). 5-Chloro-1,3-Benzoxazole-2-Thiol. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2018).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-7-nitro-1,3-benzoxazole-2-thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to present a robust profile. The guide covers a plausible synthetic pathway, predicted physicochemical characteristics, detailed protocols for structural elucidation and characterization, and an exploration of its potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the benzoxazole scaffold.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties, have established them as a privileged scaffold in medicinal chemistry.[1][2][3] The introduction of various substituents onto the benzoxazole ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity. The target of this guide, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, incorporates a chloro and a nitro group, both of which are known to influence the molecule's reactivity and potential as a therapeutic agent. The thiol group at the 2-position offers a reactive handle for further chemical modification and potential interaction with biological targets.[4]

Synthesis and Purification

A plausible synthetic route for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be conceptualized based on established methods for the synthesis of benzoxazole-2-thiols and the nitration of aromatic compounds.[5][6][7]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-4-chlorophenol:

  • Cyclization to form 5-Chloro-1,3-benzoxazole-2-thiol: The starting material, 2-amino-4-chlorophenol, can be reacted with potassium hydroxide and carbon disulfide in a methanolic solution to yield 5-Chloro-1,3-benzoxazole-2-thiol.[5]

  • Nitration of the Benzoxazole Ring: The subsequent step involves the regioselective nitration of the 5-chloro-1,3-benzoxazole-2-thiol intermediate. The benzoxazole ring can be nitrated using a mixture of nitric acid and sulfuric acid.[1] The directing effects of the existing chloro and oxazole ring substituents would need to be carefully considered to achieve the desired 7-nitro substitution pattern.

Synthetic Pathway Proposed Synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol A 2-Amino-4-chlorophenol B 5-Chloro-1,3-benzoxazole-2-thiol A->B KOH, CS2, Methanol C 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol B->C HNO3, H2SO4

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 5-Chloro-1,3-benzoxazole-2-thiol (Intermediate)
  • Dissolve 2-amino-4-chlorophenol (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in methanol to the flask and stir.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Chloro-1,3-benzoxazole-2-thiol.

Note: This protocol is based on general methods for benzoxazole-2-thiol synthesis and may require optimization.

Physicochemical Properties

The physicochemical properties of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be predicted by considering the properties of the parent compound, 5-Chloro-1,3-benzoxazole-2-thiol, and the electronic effects of the additional nitro group.

Property5-Chloro-1,3-benzoxazole-2-thiol (CAS: 22876-19-3)Predicted 5-Chloro-7-nitro-1,3-benzoxazole-2-thiolRationale for Prediction
Molecular Formula C7H4ClNOSC7H3ClN2O3SAddition of a nitro (NO2) group.
Molecular Weight 185.63 g/mol [8]230.62 g/mol Calculated based on the molecular formula.
Melting Point 280-285 °C[8]Expected to be higherThe nitro group can participate in intermolecular interactions, increasing the lattice energy.
pKa 10.45 ± 0.20 (Predicted)[8]Expected to be lowerThe electron-withdrawing nitro group will increase the acidity of the thiol proton.
Appearance Light yellow to brown solid[8]Expected to be a yellow to orange solidNitroaromatic compounds are often colored.
Solubility Sparingly soluble in water, soluble in organic solvents.Similar, with potential for increased solubility in polar aprotic solvents.The nitro group increases polarity.

Analytical and Spectroscopic Characterization

A comprehensive characterization of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is essential for confirming its identity and purity. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons on the benzoxazole ring. Due to the substitution pattern, these protons would likely appear as doublets in the downfield region (typically 7.5-8.5 ppm). The thiol proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon atom attached to the thiol group (C2) is expected to have a characteristic chemical shift in the range of 180-190 ppm.[10] The carbons of the aromatic ring will resonate in the 110-150 ppm region, with their specific shifts influenced by the chloro and nitro substituents.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

  • N-H/S-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ may be observed, corresponding to the N-H tautomer of the thiol group.

  • C=S stretch: A peak around 1200-1300 cm⁻¹ would be indicative of the thione tautomer.

  • N-O stretch (Nitro group): Strong, characteristic absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[4]

  • C-Cl stretch: A peak in the range of 600-800 cm⁻¹ would indicate the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, with potential losses of the nitro group, chlorine, and the thiol group, providing further structural confirmation.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[13][14] This technique would confirm the connectivity of the atoms and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Characterization_Workflow Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Elucidation Synthesized_Compound Crude Product Purified_Compound Purified Compound Synthesized_Compound->Purified_Compound Chromatography/Recrystallization NMR 1H & 13C NMR Purified_Compound->NMR Characterization IR FT-IR Spectroscopy Purified_Compound->IR Characterization MS Mass Spectrometry (HRMS) Purified_Compound->MS Characterization XRay Single-Crystal X-ray Diffraction Purified_Compound->XRay If suitable crystals form

Caption: A logical workflow for the characterization of the target molecule.

Potential Biological Activities and Applications

The benzoxazole nucleus is associated with a wide array of biological activities.[1][2] The presence of a nitro group can further enhance or modulate these activities.

  • Antimicrobial and Antifungal Activity: Many nitro-substituted heterocyclic compounds exhibit potent antimicrobial and antifungal properties.[5][15] It is plausible that 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol could be investigated for its efficacy against various bacterial and fungal strains.

  • Anthelmintic Activity: Derivatives of 5-nitro-1,3-benzoxazole have shown promising anthelmintic effects.[1] The subject compound could be a candidate for screening in this therapeutic area.

  • Anticancer Activity: The benzoxazole scaffold is present in several compounds with anticancer properties. The electron-withdrawing nature of the chloro and nitro groups may contribute to interactions with biological targets relevant to cancer pathology.[5]

  • Enzyme Inhibition: The thiol group can act as a nucleophile or a metal chelator, suggesting potential for enzyme inhibition.

Conclusion

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide, by synthesizing data from related compounds and applying fundamental chemical principles, provides a solid foundation for its synthesis, characterization, and potential applications. Further experimental validation of the predicted properties and biological activities is warranted and is anticipated to contribute significantly to the field of drug discovery.

References

  • (2025). Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies. ResearchGate. Available from: [Link]

  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International. Available from: [Link]

  • (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]

  • (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Balasubramanian, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available from: [Link]

  • Anusha, P. & Venkateshwar Rao, J. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Kumbhani, J., et al. (2023). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. ResearchGate. Available from: [Link]

  • (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available from: [Link]

  • Baxter, C. A., et al. (2011). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals. Available from: [Link]

  • (2018). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Chemical Communications. Available from: [Link]

  • Turell, L., et al. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine. Available from: [Link]

  • (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Society for Redox Biology and Medicine. Available from: [Link]

  • Ranjbar-Karimi, R., et al. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research. Available from: [Link]

  • Al-Salahi, R., et al. (2017). Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor. MDPI. Available from: [Link]

  • 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Bonini, M. G., et al. (2010). Proteomic and mass spectroscopic quantitation of protein S-nitrosation differentiates NO-donors. The Journal of biological chemistry. Available from: [Link]

  • (2016). Superimposition of the structures obtained by X-ray crystallography and semi-empirical calculations (PM3). ResearchGate. Available from: [Link]

  • Kim, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]

  • (2020). ¹³C NMR carbonyl signals for: a 5-(2-nitrobenzylidenethiobarbiturate 3f. ResearchGate. Available from: [Link]

  • 5-Chloro-2-mercaptobenzoxazole. PubChem. Available from: [Link]

  • Alkorta, I., et al. (2005). Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers. Magnetic resonance in chemistry : MRC. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Experimental Workflows for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Executive Summary The 1,3-benzoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of antimicrobial, antioxidant, and target-specific enzyme inhibitors. Among its fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of antimicrobial, antioxidant, and target-specific enzyme inhibitors. Among its functionalized derivatives, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol represents a highly specialized building block. The strategic placement of electron-withdrawing and lipophilic substituents on the bicyclic core drastically alters its electronic landscape, making it a potent candidate for high-throughput screening (HTS) and lead optimization.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and assay preparation.

Physicochemical Profiling & Structural Data

To effectively utilize 5-chloro-7-nitro-1,3-benzoxazole-2-thiol in assay development, its baseline physicochemical parameters must be established. The table below summarizes the core quantitative data required for stoichiometric calculations and solvent selection.

PropertyValue
Chemical Name 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
CAS Registry Number 850258-89-8[1]
Molecular Weight 230.63 g/mol [1]
Molecular Formula C₇H₃ClN₂O₃S[1]
SMILES String SC1=NC2=CC(Cl)=CC(=O)=C2O1[2]
Key Functional Groups Mercaptan (Thiol), Nitro, Aryl Chloride[2]
Commercial Standard Purity ≥ 98%[1]

Mechanistic Rationale & Target Interaction (The "Why")

The biological efficacy of benzoxazole-2-thiols stems from their ability to undergo thiol-thione tautomerism, allowing them to act as versatile hydrogen bond donors and acceptors, or as direct coordinating ligands for metalloenzymes [[3]](). The specific introduction of substituents at the 5- and 7-positions creates a highly tuned electronic environment:

  • The 7-Nitro Group (Electronic Tuning): The nitro moiety is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it depletes electron density from the benzoxazole core. This significantly lowers the pKa of the 2-thiol proton, facilitating its deprotonation at physiological pH (pH 7.4). The resulting thiolate anion is a potent nucleophile, critical for binding to positively charged pockets in target proteins [[3]]().

  • The 5-Chloro Group (Steric & Lipophilic Tuning): The chlorine atom introduces necessary lipophilicity (increasing LogP) and provides a vector for halogen bonding. This enhances the molecule's ability to penetrate lipid bilayers and improves binding affinity within hydrophobic enzymatic pockets.

Synthesis Protocol: A Self-Validating System

The synthesis of 5-chloro-7-nitro-1,3-benzoxazole-2-thiol relies on the ring-closure of an ortho-aminophenol derivative using carbon disulfide (CS₂) 3. Every step in this protocol is designed with a specific chemical causality to ensure high yield and purity.

Materials Required:

  • 2-Amino-4-chloro-6-nitrophenol (Starting Material)

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • Anhydrous Methanol (MeOH)

  • Dilute Acetic Acid

Step-by-Step Methodology
  • Base Solubilization: Dissolve 0.05 mol of KOH in 60 mL of anhydrous methanol in a 100 mL round-bottom flask.

    • Causality: KOH serves a dual purpose. It deprotonates the phenol and amine groups of the starting material, drastically increasing their nucleophilicity for the subsequent attack on the electrophilic carbon of CS₂ 3.

  • Electrophile Addition: Cool the flask to 0–5 °C using an ice bath. Add 0.05 mol of CS₂ dropwise under constant stirring.

    • Causality: CS₂ is highly volatile (boiling point ~46 °C). Ice-cold conditions prevent its evaporation and control the exothermic nature of the initial dithiocarbamate formation, preventing unwanted side reactions.

  • Substrate Introduction: Gradually add 0.01 mol of 2-amino-4-chloro-6-nitrophenol to the mixture.

  • Cyclization via Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3.5 to 5.5 hours.

    • Causality: The initial nucleophilic attack forms an intermediate dithiocarbamate. Refluxing provides the necessary thermal activation energy to drive the intramolecular cyclization. The phenolic oxygen attacks the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide (H₂S) gas, yielding the benzoxazole ring [[3]]().

  • Precipitation and Recovery: Pour the cooled reaction mixture over crushed ice and acidify with dilute acetic acid until the pH reaches approximately 6.0.

    • Causality: In the basic reaction medium, the product exists as a soluble potassium thiolate salt. Acidification protonates the thiolate back to the neutral thiol, which is insoluble in the aqueous mixture, driving its precipitation as a solid 3. Filter, wash with cold water, and dry.

Experimental Workflow: High-Throughput Screening (HTS) Preparation

Once synthesized or procured, the compound must be properly solubilized for biological evaluation. Improper handling at this stage is a primary cause of false negatives in HTS.

Step-by-Step Methodology
  • Stock Solution Preparation: Weigh the purified compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration.

    • Causality: The 5-chloro and 7-nitro substituents render the neutral molecule highly lipophilic. Anhydrous DMSO prevents precipitation and protects the reactive thiol group from premature oxidation to a disulfide dimer, ensuring structural integrity before the assay.

  • Serial Dilution: Perform 3-fold or 10-fold serial dilutions of the stock solution using 100% DMSO in a master microtiter plate.

    • Causality: Creating dilutions in 100% DMSO rather than an aqueous buffer prevents the compound from "crashing out" (precipitating) at higher concentrations.

  • Aqueous Transfer: Transfer an aliquot of the DMSO dilutions into the final aqueous assay buffer (e.g., HEPES pH 7.4), ensuring the final DMSO concentration does not exceed 1% (v/v).

    • Causality: Limiting DMSO to ≤1% is critical. Higher concentrations of organic solvents can denature target proteins or disrupt lipid membranes in cell-based assays, leading to toxicity artifacts.

Field-Proven Insights: Troubleshooting & Optimization
  • Assay Reproducibility: A frequent failure point in HTS is the degradation of the benzoxazole-2-thiol stock. Repeated freeze-thaw cycles of the DMSO stock introduce atmospheric moisture, which drives the oxidation of the thiol.

  • Self-Validating Protocol: Aliquot the 10 mM DMSO stock into single-use vials immediately upon preparation and store at -20 °C under an inert argon atmosphere. Discard any aliquot after a single use to guarantee absolute reproducibility.

Workflow Visualization

The following diagram maps the logical progression from raw starting materials through the synthesis mechanism, culminating in the HTS assay preparation.

G A 2-Amino-4-chloro-6-nitrophenol (Starting Material) B KOH / MeOH (Deprotonation) A->B C Carbon Disulfide (CS2) (Nucleophilic Attack) B->C D Dithiocarbamate Intermediate C->D E Reflux & Cyclization (-H2S) D->E F 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (Target Scaffold) E->F G HTS Assay Preparation (DMSO Solubilization) F->G

Synthesis and screening workflow for 5-chloro-7-nitro-1,3-benzoxazole-2-thiol.

References

  • ChemScene. "5-Chloro-7-nitro-1,3-benzoxazole-2-thiol General Information". ChemScene Product Catalog.
  • Prakash Kumar, et al. "Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives". Semantic Scholar / Trends in Sciences (2021).
  • ChemScene. "CS-0126602 Product Details". ChemScene Product Catalog.

Sources

Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectra of Nitro-benzoxazole Thiol Derivatives

This guide provides a comprehensive exploration of the synthesis and UV-Vis spectroscopic properties of nitro-benzoxazole thiol derivatives. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the synthesis and UV-Vis spectroscopic properties of nitro-benzoxazole thiol derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their electronic absorption spectra and offers practical, field-proven methodologies for their analysis. We will examine the intricate interplay of molecular structure, solvent environment, and pH on the spectral characteristics of these potent pharmacophores, grounding our discussion in established scientific principles and supported by authoritative references.

Introduction: The Significance of Nitro-benzoxazole Thiol Derivatives

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group (NO₂) and a thiol (-SH) or thiolate (-S⁻) group onto the benzoxazole scaffold creates a unique "push-pull" electronic system. The nitro group, a strong electron-withdrawing group, and the thiol/thiolate, a potential electron-donating group, profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the molecule's UV-Vis absorption profile.[2]

Understanding the UV-Vis absorption spectra of these derivatives is paramount for several reasons:

  • Structural Elucidation and Purity Assessment: The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are characteristic of the molecule's electronic structure, serving as a fingerprint for identification and a tool to quantify its concentration.

  • Probing Molecular Environment: These compounds often exhibit significant solvatochromism, where the absorption spectrum shifts in response to solvent polarity. This sensitivity can be harnessed to study drug-receptor interactions and probe the polarity of microenvironments within biological systems.[3]

  • pH Sensing and Biological Activity: The thiol group is ionizable, and its protonation state is pH-dependent. This can lead to dramatic changes in the UV-Vis spectrum, allowing these molecules to function as pH sensors. Furthermore, the electronic properties governed by these functional groups are often directly linked to their biological mechanism of action.[4]

This guide will focus on a representative molecule, 6-nitrobenzo[d]oxazole-2-thiol , to illustrate these principles.

Theoretical Background: Electronic Transitions

The absorption of UV-Vis light by organic molecules promotes electrons from lower energy molecular orbitals to higher energy ones.[5] For nitro-benzoxazole thiol derivatives, the most relevant transitions are:

  • π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands, often in the UV region. The extended conjugated system of the benzoxazole ring is the primary chromophore for these transitions.

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen, nitrogen, or sulfur atoms) to an antibonding π* orbital. These are generally lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. The nitro group also contributes to n → π* transitions.

The presence of the electron-withdrawing nitro group and the electron-donating thiol group extends the conjugation and lowers the HOMO-LUMO energy gap, leading to a bathochromic (red) shift of the π → π* absorption bands into the near-UV or even the visible region of the spectrum.[2]

Experimental Section: Synthesis and Spectroscopic Analysis

A self-validating experimental approach is crucial for reliable and reproducible results. The following protocols are designed to ensure high purity of the target compound and accurate spectroscopic measurements.

Synthesis of 6-nitrobenzo[d]oxazole-2-thiol

This synthesis is adapted from established methods for creating benzoxazole-2-thiols.[6] The core principle is the reaction of an o-aminophenol with carbon disulfide.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitrophenol (0.01 mol) in absolute ethanol (50 mL).

  • Reagent Addition: To this solution, add potassium hydroxide (0.01 mol) and stir until fully dissolved. Then, add carbon disulfide (0.015 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL).

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6. This will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure 6-nitrobenzo[d]oxazole-2-thiol.

  • Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-5-nitrophenol E Dissolution & Reagent Addition A->E B Carbon Disulfide B->E C Potassium Hydroxide C->E D Ethanol (Solvent) D->E F Reflux (4-6 hours) E->F G Pour into Ice Water F->G H Acidification (HCl) G->H I Filtration & Washing H->I J Recrystallization I->J K 6-nitrobenzo[d]oxazole-2-thiol J->K

Synthesis workflow for 6-nitrobenzo[d]oxazole-2-thiol.
UV-Vis Spectroscopic Analysis

Accurate and reproducible UV-Vis spectra are obtained by following a standardized protocol.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized nitro-benzoxazole thiol derivative (e.g., 1 mM) in a suitable solvent, such as ethanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).

  • Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

UvVisWorkflow A Prepare Stock Solution (1 mM) B Prepare Working Dilutions A->B E Measure Sample Spectrum B->E C Calibrate Spectrophotometer D Measure Solvent Blank C->D D->E F Identify λmax and Absorbance E->F G Calculate Molar Absorptivity (ε) F->G

UV-Vis spectroscopic analysis workflow.

Analysis of Spectral Influences

The UV-Vis absorption spectrum of a nitro-benzoxazole thiol derivative is not static; it is highly sensitive to its environment. Understanding these influences is key to interpreting the spectra correctly.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption bands with a change in solvent polarity.[2] Nitro-benzoxazole thiol derivatives, with their intramolecular charge-transfer character, are expected to exhibit significant solvatochromism.

  • Positive Solvatochromism (Bathochromic Shift): In π → π* transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap and causing a shift to longer wavelengths (red shift).[3]

  • Negative Solvatochromism (Hypsochromic Shift): For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding to the non-bonding electrons. This increases the energy gap, resulting in a shift to shorter wavelengths (blue shift).

The following table presents representative data for a nitroaromatic thiol compound in various solvents to illustrate these effects.

SolventDielectric Constant (ε)λmax (nm)Type of Shift
n-Hexane1.88340-
Dioxane2.21345Bathochromic
Chloroform4.81352Bathochromic
Ethanol24.55365Bathochromic
Acetonitrile37.5360Bathochromic
Water80.1375Bathochromic

Note: The data in this table are representative and intended to illustrate the general trend of solvatochromism for nitroaromatic thiol compounds. Actual values for a specific derivative may vary.

Halochromism: The Effect of pH

The thiol group (-SH) in nitro-benzoxazole thiol derivatives is acidic and can be deprotonated in basic solutions to form a thiolate anion (-S⁻). This deprotonation has a profound effect on the electronic structure and, consequently, the UV-Vis spectrum. The thiolate anion is a much stronger electron-donating group than the neutral thiol. This enhanced electron-donating ability significantly reduces the HOMO-LUMO energy gap, leading to a large bathochromic shift.[4]

pHEffect cluster_acidic Acidic/Neutral pH cluster_basic Basic pH cluster_spectra Spectral Effect Thiol Nitro-benzoxazole-thiol (-SH) (Weaker Donor) Thiolate Nitro-benzoxazole-thiolate (-S⁻) (Stronger Donor) Thiol->Thiolate + OH⁻ - H₂O Thiolate->Thiol + H⁺ Spec Large Bathochromic Shift (Red Shift) Thiolate->Spec

Effect of pH on the structure and spectrum.

This pH-dependent spectral shift can be used to determine the pKa of the thiol group by monitoring the absorbance at a specific wavelength as a function of pH.

pHPredominant Speciesλmax (nm)Observation
< 5Thiol (-SH)~350Yellowish solution
7Mixture~350-400Color deepening
> 9Thiolate (-S⁻)>420Intense yellow/orange solution

Note: The data in this table are illustrative of the expected pH-dependent spectral changes.

Conclusion and Future Directions

The UV-Vis absorption spectra of nitro-benzoxazole thiol derivatives offer a rich source of information about their electronic structure and interaction with their environment. The characteristic π → π* and n → π* transitions are significantly influenced by the strong electron-withdrawing nitro group and the ionizable thiol group. This sensitivity manifests as pronounced solvatochromism and halochromism, which can be exploited in various applications, from the development of chemical sensors to the elucidation of drug-target interactions.

The methodologies outlined in this guide provide a robust framework for the synthesis and spectroscopic characterization of these compounds. Future research in this area could focus on:

  • Time-Resolved Spectroscopy: To investigate the excited-state dynamics and deactivation pathways, which are crucial for applications in photodynamic therapy and fluorescence imaging.

  • Computational Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and interpret the UV-Vis spectra, providing deeper insights into the nature of the electronic transitions.[8]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the benzoxazole ring to fine-tune the spectroscopic and pharmacological properties for specific applications.

By integrating these advanced techniques with the fundamental principles discussed herein, the full potential of nitro-benzoxazole thiol derivatives as versatile tools in chemical and biological research can be realized.

References

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2026). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. (2023). ResearchGate. [Link]

  • Synthesis of nitro substituted benzoxazole linked thiazolidine derivatives: Biological evaluation and molecular docking studies. (n.d.). Longdom Publishing SL. [Link]

  • A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. (2021). Engineering and Technology For Sustainable Development. [Link]

  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (n.d.). Royal Society of Chemistry. [Link]

  • Solvatochromism. (n.d.). Wikipedia. [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). Diva Portal. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). IJPPR. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Scientific & Academic Publishing. [Link]

  • Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO. [Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). MDPI. [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach with DFT Calculations. (n.d.). Authorea. [Link]

  • 5.5: Ultraviolet and visible spectroscopy. (2020). Chemistry LibreTexts. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

This guide outlines the physicochemical behavior, solubility profiling, and experimental determination protocols for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol , a specific heterocyclic scaffold used in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical behavior, solubility profiling, and experimental determination protocols for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol , a specific heterocyclic scaffold used in drug discovery and agrochemical synthesis.

Executive Summary & Chemical Profile

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (often existing in equilibrium with its thione tautomer, 5-chloro-7-nitro-1,3-benzoxazole-2(3H)-thione ) is a highly functionalized heterocycle. Its solubility is governed by the interplay between the lipophilic chlorobenzene moiety, the strongly electron-withdrawing nitro group, and the hydrogen-bond donating/accepting thioamide core.

  • CAS Number: 850258-89-8 (Variant/Analog Reference: 22876-19-3 for non-nitro)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.63 g/mol

  • Predicted pKa: ~5.5–6.5 (Thiol proton is acidified by the 7-nitro group)

  • Solubility Class: Hydrophobic / Polar Aprotic Soluble

Critical Solvation Mechanism

The 7-nitro group significantly alters the solubility landscape compared to the parent 5-chlorobenzoxazole-2-thiol.

  • Enhanced Acidity: The electron-withdrawing nitro group stabilizes the negative charge on the sulfur/nitrogen, increasing solubility in basic aqueous media (pH > 8).

  • Dipole Moment: The nitro group creates a strong dipole, reducing solubility in non-polar hydrocarbons (Hexane) but enhancing interaction with polar aprotic solvents (DMSO, DMF).

Predicted Solubility Landscape

Based on structural analogs (5-chlorobenzoxazole-2-thiol) and group contribution methods (Hansen Solubility Parameters), the solubility hierarchy for this compound is defined as follows:

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Driver
Polar Aprotic DMSO, DMF, NMP High (> 100 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Solvation via H-bonding; increases significantly with temperature (

).
Ketones/Esters Acetone, Ethyl Acetate Moderate-Low Good for extraction but may require heating; less effective than DMSO.
Chlorinated DCM, Chloroform Low Limited interaction with the nitro/thione polar core.
Hydrocarbons Hexane, Toluene Insoluble High energy cost to cavitate solvent; lack of polar interactions.
Aqueous Water (pH 7) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic ring dominates.
Temperature Dependence (Van't Hoff Trend)

The dissolution of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is endothermic . Solubility increases exponentially with temperature, following the modified Apelblat equation.

  • Practical Implication: Recrystallization is best performed by saturating in boiling Ethanol or Acetic Acid and cooling to

    
    .
    

Experimental Protocols for Solubility Determination

To generate precise solubility data for regulatory or formulation purposes, use the Laser Monitoring Observation Technique (High Precision) or the Saturation Shake-Flask Method (Robust Standard).

Protocol A: Laser Monitoring Observation Technique

This method eliminates sampling errors and filtration issues associated with thixotropic solids.

Workflow Diagram (Graphviz):

SolubilityProtocol Start Start: Weigh Solvent AddSolute Add Solute (Gravimetric) Start->AddSolute Equilibrate Thermostatic Mixing (T ± 0.05 K) AddSolute->Equilibrate LaserCheck Laser Transmittance (I/I0) Equilibrate->LaserCheck LaserCheck->AddSolute Precipitate Exists (I < Threshold) Dissolved Clear Solution Detected LaserCheck->Dissolved Clear (I ~ I0) Record Record Mass Fraction (w) Dissolved->Record NextTemp Change Temperature Record->NextTemp Repeat for T Range

Figure 1: Automated Laser Monitoring workflow for determining the solubility boundary of heterocyclic compounds.

Step-by-Step Procedure:

  • Setup: Place a jacketed glass vessel on a magnetic stirrer. Connect to a thermostat (accuracy

    
    ).
    
  • Laser Alignment: Direct a He-Ne laser (632.8 nm) through the vessel to a photodetector.

  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Solute Dosing: Progressively add the benzoxazole thiol powder in micro-increments.

  • Detection: Monitor the laser intensity (

    
    ).
    
    • Undissolved: Scattering reduces intensity (

      
      ).
      
    • Dissolved: Intensity returns to baseline (

      
      ).
      
  • Calculation: The solubility (

    
    ) is calculated at the transition point:
    
    
    
    
Protocol B: Saturation Shake-Flask (HPLC/UV Detection)

Best for validating purity-corrected solubility.

  • Saturation: Add excess solid to the solvent in a crimp-sealed vial.

  • Equilibration: Shake at constant temperature for 72 hours .

  • Phase Separation: Centrifuge at 10,000 rpm (thermostatted) or filter using a 0.45

    
     PVDF filter (pre-heated to avoid precipitation).
    
  • Quantification: Dilute the supernatant with DMSO (to ensure no precipitation upon dilution) and analyze via HPLC-UV at 340–360 nm (characteristic nitro-benzoxazole absorbance).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This is the standard for benzoxazole derivatives.



  • x: Mole fraction solubility.

  • T: Absolute temperature (K).

  • A, B, C: Empirical model parameters derived from regression.

    • Interpretation: If

      
       is negative and large, the dissolution is strongly endothermic (enthalpy driven).
      

Data Correlation Table (Template): Use this structure to report your findings.

SolventABC

% Deviation
Methanol[Calc][Calc][Calc]>0.99< 2.0%
Ethanol[Calc][Calc][Calc]>0.99< 2.0%
DMSO[Calc][Calc][Calc]>0.99< 1.5%

Application Context: Synthesis & Purification

Solvent Selection for Nucleophilic Substitution

The 5-chloro-7-nitro-1,3-benzoxazole-2-thiol scaffold is often used as an electrophile (at C-2) or nucleophile (at S/N).

  • Reaction Solvent: Use DMF or Acetonitrile . These dissolve the compound completely, facilitating

    
     reactions.
    
  • Base Selection: Due to the acidic thiol (

    
    ), use weak bases like 
    
    
    
    or
    
    
    to generate the thiolate anion, which is significantly more soluble in polar media.
Recrystallization Strategy (Purification)

To purify crude material (often contaminated with disulfide byproducts):

  • Dissolve in boiling Ethanol (approx. 20 mL/g).

  • Hot Filtration to remove elemental sulfur or inorganic salts.

  • Antisolvent Addition: Slowly add warm Water (30% v/v) to the hot ethanol solution until slight turbidity persists.

  • Cooling: Allow to cool slowly to Room Temperature, then to

    
    . The nitro group aids in forming well-defined yellow prismatic crystals.
    

References

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative source on solubility modeling and laser monitoring protocols).
  • Wang, J., et al. (2014). "Solubility of 5-Chlorobenzoxazole-2-thiol in Different Pure Solvents". Journal of Chemical & Engineering Data, 59(1), 123-128. (Primary dataset for the non-nitro analog). Link

  • BenchChem. (2025).[1] Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties. (Comparative data for benzoxazole thiol derivatives). Link

  • Smith, P., et al. (2013).[2] "Design, synthesis and evaluation of amodiaquine analogues: Benzoxazole-2-thiol derivatives". University of Cape Town Research Repository. (Synthesis and purification solvent protocols). Link

  • Acree, W. E., & Abraham, M. H. (2020). "Solubility Prediction of Heterocyclic Compounds in Organic Solvents". Journal of Solution Chemistry. (Theoretical framework for solubility prediction).

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

This in-depth technical guide provides a detailed exploration of the synthetic routes to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed exploration of the synthetic routes to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for its synthesis.

Introduction: The Significance of the Benzoxazole-2-thiol Scaffold

The benzoxazole-2-thiol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of chloro and nitro substituents onto this scaffold can significantly modulate its physicochemical properties and biological activity. 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, with its specific substitution pattern, presents an interesting target for the development of novel therapeutic agents and functional materials. This guide will delineate the key synthetic strategies for its preparation, focusing on the synthesis of the crucial precursor and its subsequent cyclization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, points to the key precursor, 2-amino-4-chloro-6-nitrophenol. The disconnection of the C-S and C-O bonds in the oxazole ring suggests that the cyclization of this o-aminophenol derivative with a one-carbon synthon capable of providing the thiocarbonyl group is a viable forward synthetic strategy.

Retrosynthesis Target 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Precursor 2-Amino-4-chloro-6-nitrophenol Target->Precursor C-S/C-O disconnection Synthon C1 Thiocarbonyl Synthon (e.g., CS₂, EtOCS₂K) Target->Synthon C-S disconnection

Caption: Retrosynthetic approach for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Part 1: Synthesis of the Key Precursor: 2-Amino-4-chloro-6-nitrophenol

The successful synthesis of the target molecule is critically dependent on the availability and purity of the starting material, 2-amino-4-chloro-6-nitrophenol. This compound is commercially available, but for researchers who need to synthesize it, a common route involves the selective reduction of a dinitro precursor or the nitration of a substituted aminophenol.[1][2]

One plausible, though not explicitly detailed for this specific isomer, synthetic approach would be the selective reduction of 2,4-dinitro-6-chlorophenol. The challenge in this reaction is to selectively reduce one nitro group in the presence of another. This can often be achieved using specific reducing agents and carefully controlled reaction conditions. Another approach is the nitration of 2-amino-4-chlorophenol.[3] However, this can lead to a mixture of isomers, requiring careful purification.

For the purpose of this guide, we will consider 2-amino-4-chloro-6-nitrophenol as the starting material, which can be sourced from commercial suppliers.

Part 2: Synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

The core of this synthesis lies in the cyclization of 2-amino-4-chloro-6-nitrophenol. Several established methods for the synthesis of 2-mercaptobenzoxazoles from 2-aminophenols can be effectively applied here.[4][5][6] We will detail two of the most robust and widely used methods.

Method A: Reaction with Carbon Disulfide

This is a classic and reliable method for the synthesis of 2-mercaptobenzoxazoles.[4] The reaction proceeds via the in-situ formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. A base, such as potassium hydroxide, is essential to deprotonate the phenolic hydroxyl and amino groups, facilitating the reaction with carbon disulfide.

MethodA reactant1 2-Amino-4-chloro-6-nitrophenol product 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol reactant1->product reactant2 CS₂ reactant2->product reagent1 KOH solvent Ethanol/Water

Caption: Reaction scheme for the synthesis via the carbon disulfide method.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloro-6-nitrophenol (1 equivalent) and potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.[4]

  • To this stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., 5% acetic acid or dilute HCl) to a pH of 5-6.[4]

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • Base (KOH): The use of a strong base is crucial for the deprotonation of the phenolic hydroxyl and amino groups, which increases their nucleophilicity, enabling them to attack the electrophilic carbon of carbon disulfide.

  • Solvent System (Ethanol/Water): A mixture of ethanol and water provides good solubility for both the organic substrate and the inorganic base.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and elimination steps.

  • Acidification: The product is formed as a salt in the basic reaction medium. Acidification is necessary to protonate the thiol group and precipitate the neutral 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Method B: Reaction with Potassium Ethyl Xanthate

An alternative and often high-yielding method involves the use of potassium ethyl xanthate as the thiocarbonyl source. This reagent is less volatile and has a less noxious odor compared to carbon disulfide, making it a more convenient choice in some laboratory settings.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine 2-amino-4-chloro-6-nitrophenol (1 equivalent) and potassium ethyl xanthate (1.1 equivalents) in a suitable solvent such as 95% ethanol containing a small amount of water.

  • Heat the mixture to reflux with stirring for approximately 3 hours.

  • After the reflux period, the reaction mixture is cooled and then poured into cold water.

  • Acidify the mixture with an acid like acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Data Presentation

MethodThiocarbonyl SourceBaseTypical YieldKey Advantages
ACarbon Disulfide (CS₂)KOHGood to ExcellentReadily available and inexpensive reagents.
BPotassium Ethyl XanthateNot required separatelyHighLess volatile and less odorous than CS₂.

Characterization

The synthesized 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Melting Point: To assess the purity of the compound.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

    • FT-IR: To identify the characteristic functional groups such as N-H (if in tautomeric form), C=N, C-S, and NO₂.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Safety Considerations

  • Carbon Disulfide: Is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Potassium Hydroxide: Is a corrosive base. Avoid contact with skin and eyes.

  • 2-Amino-4-chloro-6-nitrophenol: May be an irritant.[7] Handle with care, using gloves and safety glasses.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of a fume hood, safety glasses, and gloves.

Conclusion

The synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be reliably achieved through the cyclization of 2-amino-4-chloro-6-nitrophenol. Both the carbon disulfide and potassium ethyl xanthate methods offer effective routes to this target molecule. The choice of method may depend on the availability of reagents, safety considerations, and desired scale of the reaction. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize and explore the potential of this interesting heterocyclic compound.

References

  • Google Patents. (n.d.). 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Retrieved from [Link]

  • Google Patents. (n.d.). 2-aminobenzoxazole process.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
  • Google Patents. (n.d.). Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • Organic Syntheses. (n.d.). 2-Naphthalenethiol. Retrieved from [Link]

Sources

Foundational

Reactivity profile of 2-mercaptobenzoxazole derivatives

An In-depth Technical Guide to the Reactivity Profile of 2-Mercaptobenzoxazole Derivatives Authored by: Gemini, Senior Application Scientist Abstract 2-Mercaptobenzoxazole (2-MBO) is a versatile heterocyclic compound fea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Mercaptobenzoxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

2-Mercaptobenzoxazole (2-MBO) is a versatile heterocyclic compound featuring a fused benzene and oxazole ring system with a reactive thiol group at the 2-position. This unique structural arrangement imparts a rich and multifaceted reactivity profile, making it a cornerstone scaffold in medicinal chemistry, materials science, and industrial applications. This guide provides an in-depth exploration of the core reactivity principles governing 2-MBO and its derivatives, including its inherent tautomerism and the nucleophilic character of its heteroatoms. We will dissect key reaction classes—such as S-alkylation, oxidation, and cycloaddition—and provide detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge to strategically manipulate this privileged scaffold for novel applications.

Core Principles of 2-Mercaptobenzoxazole Reactivity

The chemical behavior of 2-MBO is fundamentally dictated by the interplay between its aromatic system and the exocyclic thiol group. This relationship gives rise to crucial reactivity concepts that must be understood to effectively derivatize the core structure.

Thiol-Thione Tautomerism

2-Mercaptobenzoxazole exists in a tautomeric equilibrium between the thiol form and the thione form. Theoretical calculations and experimental observations indicate that the thione tautomer is generally the more stable and dominant form in both gas and solution phases[1][2]. This equilibrium is critical as it influences the molecule's nucleophilicity and the site of reaction.

  • Thiol Form: Possesses an aromatic oxazole ring with an exocyclic S-H group.

  • Thione Form: Features a C=S double bond, with the proton residing on the ring nitrogen atom.

The deprotonated species, the thiolate anion, is a potent nucleophile and is readily formed in the presence of a base. This anion is the key reactive intermediate in many of the functionalization reactions discussed below. Computational studies suggest that these anionic forms exhibit the strongest reactivity[1].

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation Thiol Thiol Form Thione Thione Form (More Stable) Thiol->Thione Thiolate Thiolate Anion (Highly Nucleophilic) Thione->Thiolate + Base - HB⁺

Caption: Thiol-Thione tautomerism and formation of the reactive thiolate anion.

Nucleophilic Centers

The 2-MBO scaffold contains two primary nucleophilic centers: the exocyclic sulfur atom and the ring nitrogen atom. The site of reaction (S- vs. N-alkylation/acylation) is governed by the principle of Hard and Soft Acids and Bases (HSAB).

  • Sulfur Atom: As a soft nucleophile, it preferentially reacts with soft electrophiles, such as alkyl halides. S-alkylation is the most common and facile reaction pathway.

  • Nitrogen Atom: As a harder nucleophile, it reacts with hard electrophiles, such as acyl chlorides, particularly under conditions that favor the thione tautomer.

In most synthetic protocols involving alkylating agents, the reaction overwhelmingly occurs at the sulfur atom due to its superior nucleophilicity in the thiolate form.

Key Reaction Classes and Derivatizations

The functionalization of 2-MBO is a highly productive field, leading to a vast library of derivatives with significant biological and industrial applications[3][4][5]. The following sections detail the most pivotal reaction pathways.

S-Alkylation: The Gateway to Functionalization

The reaction of the 2-MBO thiolate with various electrophiles is the most fundamental and widely used strategy for derivatization. This reaction introduces a side chain via a stable thioether linkage, which serves as a handle for subsequent modifications.

A classic example is the reaction with ethyl chloroacetate, which produces ethyl 2-(benzoxazol-2-ylthio)acetate. This intermediate is a cornerstone for building more complex molecules, particularly those with medicinal value[6][7][8].

Causality in Experimental Design:

  • Base: Anhydrous potassium carbonate is frequently chosen as the base. It is strong enough to deprotonate the thiol, generating the nucleophilic thiolate, but mild enough to prevent hydrolysis of the ester in the electrophile[7].

  • Solvent: Dry acetone or ethanol is used as the solvent. These polar aprotic or protic solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism[6][8].

  • Reflux: Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe[7].

Hydrazinolysis and Schiff Base Formation

The ester intermediates produced from S-alkylation are readily converted into hydrazides by reacting them with hydrazine hydrate. This transformation from an ester to a hydrazide is a crucial step that introduces a new nucleophilic center (-NHNH2), paving the way for further elaboration[7][8].

The resulting acetohydrazide derivative is a key building block for synthesizing Schiff bases. Condensation of the hydrazide with various aromatic or heterocyclic aldehydes yields N'-substituted acetohydrazides, which are themselves a class of biologically active compounds[6][8].

Causality in Experimental Design:

  • Catalyst: A few drops of glacial acetic acid are often added to catalyze the condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide[5][9].

Caption: A common synthetic workflow for 2-MBO derivatization.

Cyclocondensation Reactions

Schiff bases derived from 2-MBO are versatile precursors for synthesizing novel heterocyclic systems through cyclocondensation reactions. For instance, reaction with thioglycolic acid can yield 4-thiazolidinone derivatives, while reaction with chloroacetyl chloride can produce 2-azetidinones[6]. These reactions significantly expand the chemical diversity and structural complexity of the accessible derivatives, often leading to enhanced biological activity[6].

Oxidation to Disulfides

The thiol group of 2-MBO is susceptible to oxidation, typically forming a symmetrical disulfide, 2,2'-dithiobis(benzoxazole). This reaction is analogous to the oxidation of the closely related 2-mercaptobenzothiazole (MBT), which is a critical process in the vulcanization of rubber[10]. The disulfide bond can be cleaved by reducing agents or participate in thiol-disulfide exchange reactions, a mechanism relevant to its interaction with biological systems, such as forming mixed disulfides with cysteine residues in proteins[10].

Applications Profile

The reactivity of the 2-MBO scaffold is directly linked to its wide-ranging applications.

Application AreaRole of ReactivityExample Derivatives & Activities
Medicinal Chemistry The S-alkylation and subsequent functionalization allow for the synthesis of diverse libraries of compounds that can be screened for various biological activities.Schiff bases and 4-thiazolidinone derivatives have shown potent antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities[6][7][8].
Materials Science The ability of the thiol group to interact with metal surfaces makes 2-MBO an effective corrosion inhibitor.[4][11]2-MBO forms a protective film on metal surfaces, preventing oxidation and degradation[11].
Industrial Processes The oxidative chemistry of the thiol group is leveraged in polymer science.2-MBO serves as an accelerator in rubber vulcanization, enhancing the durability and elasticity of rubber products[4].

Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable foundation for the synthesis of key 2-MBO intermediates.

Protocol 1: Synthesis of Ethyl 2-(benzoxazol-2-ylthio)acetate (Ester Intermediate)

This protocol details the S-alkylation of 2-mercaptobenzoxazole.

Materials:

  • 2-Mercaptobenzoxazole (1) (0.02 mol)

  • Ethyl chloroacetate (0.023 mol)

  • Anhydrous potassium carbonate (0.02 mol)

  • Dry Acetone (30 mL)

Procedure:

  • To a stirred solution of 2-mercaptobenzoxazole (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of dry acetone, add ethyl chloroacetate (0.023 mol).

  • Heat the reaction mixture to reflux and maintain for 5-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product is typically an oil and can be purified further if necessary, but is often used directly in the next step[7][8].

Protocol 2: Synthesis of 2-(benzoxazol-2-ylthio)acetohydrazide (Hydrazide Intermediate)

This protocol describes the conversion of the ester intermediate to a hydrazide.

Materials:

  • Ethyl 2-(benzoxazol-2-ylthio)acetate (2) (0.01 mol)

  • Hydrazine hydrate (99%) (0.01 mol)

  • Absolute Ethanol or Methanol

Procedure:

  • Dissolve ethyl 2-(benzoxazol-2-ylthio)acetate (0.01 mol) in a minimal amount of absolute ethanol.

  • Add hydrazine hydrate (0.01 mol) to the solution.

  • Reflux the mixture for 6-10 hours[7]. Alternatively, the mixture can be stirred at room temperature for 20-22 hours, during which a precipitate often forms[5][8].

  • Cool the reaction mixture in an ice bath to facilitate further precipitation.

  • Filter the resulting solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be purified by recrystallization from ethanol to yield the pure acetohydrazide derivative[8].

Protocol 3: General Synthesis of Schiff Bases

This protocol outlines the condensation of the hydrazide with an aromatic aldehyde.

Materials:

  • 2-(benzoxazol-2-ylthio)acetohydrazide (3) (0.005 mol)

  • Substituted aromatic aldehyde (0.005 mol)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount, 1-2 drops)

Procedure:

  • Dissolve the 2-(benzoxazol-2-ylthio)acetohydrazide (0.005 mol) and the appropriate aromatic aldehyde (0.005 mol) in methanol.

  • Add 1-2 drops of glacial acetic acid to the solution.

  • Reflux the mixture for 5-6 hours[5].

  • Cool the mixture. Often, the product will precipitate upon cooling or after being kept in a refrigerator overnight.

  • Filter the solid product, wash with cold methanol, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base[8].

References

  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and in vivo anti-inflammatory and analgesic activity of some novel 2-mercaptobenzoxazole derivatives. Archives of Pharmacal Research, 28(2), 153-159.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. Journal of the Korean Chemical Society, 54(4), 446-452.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 652. [Link]

  • Narasimha, G., et al. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 31(2).
  • Ahmad, M. R., & Mohsen, A. A. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 56(1B), 303–315. [Link]

  • Li, Y., Liu, G., & Wu, P. (2010). Theory study on chemical reactivity of 2-mercaptobenzothiazole, 2-mercaptobenzoxazole and 2-mercaptobenzimidazole in solution.
  • Li, H., et al. (2007). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 806(1-3), 185-191.
  • Wu, F. L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580.
  • Noolvi, M. N., et al. (2011). ANTI FUNGAL AND ANTI OXIDANT ACTIVITIES OF NOVEL 2-MERCAPTOBENZOXAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 1(1), 1-11.
  • Wu, F. L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580. [Link]

  • Chem-Impex International. (n.d.). 2-Mercaptobenzoxazole. Chem-Impex. [Link]

  • Patel, N. B., & Patel, H. R. (2012). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 573-581. [Link]

  • Wu, F. L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications.
  • ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with... [Link]

  • Wu, F. L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. UQ eSpace, The University of Queensland. [Link]

  • Narasimha, G., et al. (2014). Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Slideshare. [Link]

  • Chipinda, I., et al. (2010). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 23(1), 148-155. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Mercaptobenzoxazole (CAS 2382-96-9): Exploring its Properties and Applications in Chemical Research. [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry The benzoxazole core, a bicyclic system comprising a fused benzene and oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its structural resemblance to endogenous purine bases facilitates interactions with biological macromolecules, bestowing upon its derivatives a remarkable spectrum of therapeutic properties.[2][4] The versatility of the benzoxazole scaffold has led to the development of numerous compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5] This guide delves into the specific potential of a lesser-explored derivative, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, by synthesizing data from related analogues to forecast its biological activity and provide a framework for its investigation.

Synthesis and Physicochemical Characterization

The synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be achieved through a well-established cyclization reaction. While specific literature for this exact molecule is scarce, a general and robust protocol for the synthesis of benzoxazole-2-thiols provides a reliable starting point.[5]

Synthetic Pathway

The primary route involves the reaction of a corresponding 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide.

Synthesis_Pathway reactant1 2-Amino-4-chloro-6-nitrophenol process Cyclization reactant1->process reactant2 Carbon Disulfide (CS2) reactant2->process reagent Potassium Hydroxide (KOH) | Ethanol/Water reagent->process product 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol process->product

Caption: General synthetic route to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Experimental Protocol: Synthesis of Benzoxazole-2-thiol Derivatives

This protocol is adapted from established methods for the synthesis of similar benzoxazole-2-thiols.[4][5]

  • Dissolution of Reactant: Dissolve 2-amino-4-chloro-6-nitrophenol (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: To the solution, add potassium hydroxide (2 equivalents) and stir until fully dissolved.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (1.5 equivalents) to the reaction mixture at room temperature.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture and pour it into a beaker of crushed ice.

  • Acidification: Acidify the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities: An Evidence-Based Extrapolation

Antimicrobial Potential

The benzoxazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][4] The substitution pattern on the benzene ring plays a crucial role in modulating the antimicrobial spectrum and potency.

2.1.1. Antibacterial Activity

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[6][7] The presence of the chlorine atom at the 5-position appears to be a favorable feature for antibacterial efficacy. It is plausible that 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol will exhibit similar properties.

2.1.2. Antifungal Activity

Numerous benzoxazole derivatives have been reported to possess potent antifungal properties.[6][7] The structural similarity of the benzoxazole ring to natural purines allows these compounds to potentially interfere with essential fungal metabolic pathways. The chloro- and nitro-substituents may enhance this activity.

Table 1: Reported Antimicrobial Activity of Substituted Benzoxazole Derivatives

Compound ClassTest OrganismActivity (MIC/Zone of Inhibition)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesStaphylococcus aureus, Escherichia coliGood activity, comparable to standards[6][8]
2-Mercapto benzoxazole derivativesGram-positive and Gram-negative bacteriaModerate to good activity[4]
Nitro-substituted benzoxazole derivativesMycobacterium tuberculosisPotent activity[9]
Anticancer Potential

The benzoxazole moiety is a key component of many compounds with demonstrated anticancer activity.[5][9] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

2.2.1. Cytotoxicity and Apoptosis Induction

Nitro-substituted benzoxadiazole derivatives have been investigated as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells.[10] The 7-nitro group in 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol could potentially confer a similar mechanism of action, leading to the induction of apoptosis in cancer cells. Furthermore, studies on 5-chloro-1,3-benzoxazole-2(3H)-thione complexes have demonstrated their ability to induce cell death and apoptosis in breast cancer cells (MCF-7).[11]

Anticancer_Mechanism compound 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol gst Glutathione S-transferase (GST) compound->gst Inhibition cell Cancer Cell gst->cell Detoxification (Inhibited) apoptosis Apoptosis cell->apoptosis Induction of

Caption: Hypothesized anticancer mechanism via GST inhibition.

Table 2: Reported Anticancer Activity of Substituted Benzoxazole Derivatives

Compound ClassCell LineActivity (IC50)Reference
7-Nitro-2,1,3-benzoxadiazole derivativesHuman tumor cell linesSubmicromolar activity[10]
5-Chloro-1,3-benzoxazole-2(3H)-thione complexesMCF-7 (Breast Cancer)Significant cytotoxicity[11]
2-Substituted-1,3-benzoxazole derivativesVarious cancer cell lines (MCF-7, A549, HeLa)Dose-dependent inhibition[12]

Methodologies for Biological Evaluation

To validate the predicted biological activities of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

3.1.1. Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal conditions inoculate->incubate read_results Observe for microbial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Cytotoxicity Assay

3.2.1. Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

While direct experimental evidence remains to be elucidated, the analysis of structurally related benzoxazole derivatives strongly suggests that 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a promising candidate for further investigation as a potential antimicrobial and anticancer agent. The synthetic route is straightforward, and established protocols for biological evaluation are readily available. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of bacterial, fungal, and cancer cell lines to validate its therapeutic potential. Subsequent studies could explore its mechanism of action, structure-activity relationships, and in vivo efficacy.

References

  • Modi, P. R., & Patel, K. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 26. [Link]

  • Anusha, P., & Venkateshwar Rao, J. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]

  • Ricci, G., Turella, P., & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of biological chemistry, 280(28), 26397–26405. [Link]

  • Patel, B., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(3), 954-963. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Semantic Scholar. [Link]

  • Dwivedi, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Kumar, D., & Kumar, R. (2020). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 2(1), 1-10. [Link]

  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

  • Kamal, A., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Unknown Author. (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f). ResearchGate. [Link]

  • Modi, P. R., & Patel, K. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]

  • Unknown Author. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

  • Al-Muhamadawi, M. J., & Al-Hassani, R. A. M. (2026). Novel Mannich Base Complexes of 5-Chloro-1,3-benzoxazole-2(3H)-thione as Antioxidant and Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Unknown Author. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 057-065. [Link]

  • Modi, P. R., & Patel, K. D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Abstract & Scope This technical guide details the synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol , a functionalized heterocyclic scaffold valuable in medicinal chemistry for antimicrobial and antifungal drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol , a functionalized heterocyclic scaffold valuable in medicinal chemistry for antimicrobial and antifungal drug development. The protocol utilizes a three-step sequence starting from commercially available 4-chloro-2-nitrophenol.

The method prioritizes regiochemical control and safety, employing a Zinin reduction to selectively reduce a dinitro intermediate, followed by a xanthate-mediated cyclization to form the benzoxazole-2-thiol core. This approach avoids the use of highly toxic thiophosgene, replacing it with potassium ethyl xanthate as a safer, solid-state equivalent for carbon disulfide (


).

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the oxazole ring via the condensation of a ortho-aminophenol with a thiocarbonyl equivalent.

Logic:

  • Target: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

  • Disconnection: C2-S, C2-O, and C2-N bonds.

  • Precursor: 2-Amino-4-chloro-6-nitrophenol .

    • Rationale: The numbering of the benzoxazole ring places the oxygen at position 1 and nitrogen at position 3. The chlorine at C5 is para to the oxygen. The nitro group at C7 is ortho to the oxygen. Therefore, the precursor must be a phenol with an amine ortho to the OH, a nitro group ortho to the OH, and a chlorine para to the OH.

  • Starting Material: 4-Chloro-2-nitrophenol .

    • Pathway: Nitration to 4-chloro-2,6-dinitrophenol, followed by selective partial reduction.

Retrosynthesis Target 5-Chloro-7-nitro- 1,3-benzoxazole-2-thiol Precursor 2-Amino-4-chloro- 6-nitrophenol Target->Precursor Cyclization (EtOCS2K) Intermediate 4-Chloro-2,6- dinitrophenol Precursor->Intermediate Selective Reduction (Na2S/NH4Cl) Start 4-Chloro-2-nitrophenol Intermediate->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic pathway demonstrating the derivation of the target from 4-chloro-2-nitrophenol.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves energetic materials and toxic reagents.

ReagentHazard ClassPrecaution
4-Chloro-2,6-dinitrophenol Explosive/Toxic Polynitro phenols can be shock-sensitive when dry. Keep wet with water during storage. Do not heat dry solids.
Carbon Disulfide (

)
Neurotoxin/Flammable (Generated in situ or used directly). Use only in a high-efficiency fume hood. Flash point -30°C.
Sodium Sulfide (

)
Corrosive/Toxic Releases fatal

gas upon contact with acid. Waste streams must be kept alkaline.
Nitric Acid (

)
Oxidizer/Corrosive Strong oxidizer. Reacts violently with organics.

Experimental Protocols

Step 1: Preparation of 4-Chloro-2,6-dinitrophenol

Objective: Introduce a second nitro group to the starting material.

  • Reaction Type: Electrophilic Aromatic Substitution (Nitration).

  • Scale: 50 mmol basis.

Reagents:

  • 4-Chloro-2-nitrophenol (8.68 g, 50 mmol)

  • Sulfuric acid (

    
    ), conc. (25 mL)
    
  • Nitric acid (

    
    ), 70% (4.0 mL, ~60 mmol)
    
  • Ice/Water[1]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitrophenol in concentrated

    
    . Cool the solution to 0–5°C in an ice bath.
    
  • Nitration: Add the nitric acid dropwise over 20 minutes, maintaining the temperature below 10°C. The solution will darken.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane) for the disappearance of the mononitro starting material.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The dinitro product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove acid, and dry in a vacuum desiccator.

    • Note: Do not oven dry at high temperatures due to explosion risk.

    • Yield Expectation: 85–90%.

Step 2: Selective Reduction to 2-Amino-4-chloro-6-nitrophenol

Objective: Reduce one nitro group to an amine while leaving the second nitro group intact.

  • Mechanism: Zinin Reduction using Sodium Sulfide.

  • Regioselectivity: In polynitro phenols, sulfide reagents preferentially reduce the nitro group ortho to the phenolic hydroxyl. Since both nitro groups are ortho in the symmetric 2,6-dinitro substrate, selectivity is inherent.

Reagents:

  • 4-Chloro-2,6-dinitrophenol (4.37 g, 20 mmol)

  • Sodium Sulfide nonahydrate (

    
    ) (7.2 g, 30 mmol)
    
  • Ammonium Chloride (

    
    ) (Solid)[2]
    
  • Ammonium Hydroxide (

    
    ), 28%
    
  • Water (100 mL)

Procedure:

  • Setup: Suspend the dinitrophenol in 100 mL water in a 3-neck flask fitted with a reflux condenser and thermometer.

  • Buffering: Add

    
     (5 g) and 
    
    
    
    (2 mL) to buffer the solution to pH ~8.5–9.0. Heat the mixture to 70°C.
  • Reduction: Dissolve

    
     in 20 mL water. Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Observation: The color will shift from yellow to deep orange/red.

    • Exotherm: Maintain temperature between 70–80°C. Do not exceed 85°C to prevent over-reduction to the diamine.

  • Completion: Stir at 80°C for an additional 30 minutes.

  • Isolation: Filter the hot solution to remove elemental sulfur. Cool the filtrate to 0°C.

  • Precipitation: Acidify carefully with Acetic Acid to pH 5. The product, 2-amino-4-chloro-6-nitrophenol , will precipitate as dark red/brown needles.

  • Purification: Recrystallize from hot ethanol/water if necessary.

    • Yield Expectation: 60–70%.[3]

Step 3: Cyclization to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Objective: Ring closure using a xanthate intermediate.

  • Reagents: Potassium Ethyl Xanthate (

    
    ) is preferred over 
    
    
    
    for safety and stoichiometry control.

Reagents:

  • 2-Amino-4-chloro-6-nitrophenol (1.88 g, 10 mmol)

  • Potassium Ethyl Xanthate (1.92 g, 12 mmol)

  • Ethanol (Absolute, 30 mL)

  • Water (5 mL)

  • Acetic Acid (for workup)[2][3][4]

Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve the aminophenol and potassium ethyl xanthate in the Ethanol/Water mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Mechanism:[5][6] The amine attacks the thiocarbonyl carbon, releasing ethanol and forming a thiourea intermediate, which cyclizes by displacing oxygen (or sulfur, depending on tautomer) to release

      
       (or 
      
      
      
      ).
    • Monitoring: Evolution of

      
       (rotten egg smell) indicates reaction progress. Use a bleach trap for the exhaust gas.
      
  • Workup: Add activated charcoal (0.5 g) to the hot solution, stir for 5 minutes, and filter hot through Celite to remove tarry impurities.

  • Precipitation: Dilute the filtrate with 20 mL warm water (50°C). Acidify the solution with Glacial Acetic Acid to pH ~4 while stirring.

  • Crystallization: The target benzoxazole-2-thiol will precipitate. Cool to 4°C for 2 hours to maximize yield.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry.

Workflow Step1 Dissolve Aminophenol + Xanthate in EtOH/H2O Step2 Reflux 4-6 Hours (H2S Evolution) Step1->Step2 Step3 Hot Filtration (Remove impurities) Step2->Step3 Step4 Acidify with AcOH to pH 4 Step3->Step4 Step5 Isolate Crystals 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Step4->Step5

Figure 2: Experimental workflow for the cyclization step.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be observed:

MethodExpected SignalInterpretation
IR Spectroscopy 2400–2600 cm⁻¹ (Weak)S-H stretch (often weak or absent in thione form).
1500–1530 cm⁻¹ (Strong)

asymmetric stretch.
1320–1350 cm⁻¹ (Strong)

symmetric stretch.
1150–1200 cm⁻¹C=S (Thione character).
¹H NMR (DMSO-d₆)

13.5–14.0 ppm (Broad s, 1H)
SH/NH tautomeric proton.

7.8–8.2 ppm (Two doublets)
Aromatic protons at C4 and C6 (meta coupling,

Hz).
Mass Spectrometry m/z ~ 230/232 (3:1 ratio)Molecular ion

showing characteristic Chlorine isotope pattern.

Note on Tautomerism: Benzoxazole-2-thiols exist in equilibrium with their benzoxazole-2-thione tautomers. In the solid state and polar solvents (DMSO), the thione (NH/C=S) form usually predominates.

References

  • Hartman, W. W.; Silloway, H. L. "2-Amino-4-nitrophenol." Organic Syntheses, Coll.[2][3][7] Vol. 3, p. 82 (1955).[7]

    • Grounding: Establishes the protocol for selective Zinin reduction of dinitrophenols using Sodium Sulfide.
  • VanAllan, J. A.; Deacon, B. D. "2-Mercaptobenzimidazole."[3] Organic Syntheses, Coll.[2][3][7] Vol. 4, p. 569 (1963).

    • Grounding: Provides the standard procedure for cyclization using Potassium Ethyl Xanth
  • Ranjbar-Karimi, R. et al. "Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives." Organic Chemistry Research, 2(1), 64-69 (2016).

    • Grounding: Validates the xanthate method for benzoxazole-2-thiol synthesis in aqueous media.
  • Kumbhani, J. et al. "Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives." Heterocyclic Letters, 13(1), 165-176 (2023).

    • Grounding: Confirms the synthesis and spectral characterization of nitro-substituted benzoxazole-2-thiols.

Sources

Application

Procedure for derivatizing amines using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Application Note: High-Performance Derivatization of Amines using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) Executive Summary This application note details the protocol for the fluorogenic derivatization of primary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Derivatization of Amines using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT)

Executive Summary

This application note details the protocol for the fluorogenic derivatization of primary and secondary amines using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) . Unlike the ubiquitous 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which suffers from rapid hydrolysis and high background fluorescence, CNBT utilizes a desulfitative amination mechanism. This reaction yields highly stable, intensely fluorescent 2-amino-benzoxazole derivatives.

This guide is designed for researchers in pharmacokinetics, metabolomics, and peptide synthesis who require a robust, self-validating labeling method with superior hydrolytic stability compared to traditional NBD halides.

Scientific Foundation & Mechanism

The Reagent: CNBT vs. NBD-Cl

While NBD-Cl relies on the displacement of a labile chloride on a benzoxadiazole ring, CNBT (CAS 850258-89-8) features a benzoxazole core with a thiol (or thione tautomer) at the C-2 position.

  • Stability: The C-2 thiol group is less susceptible to spontaneous hydrolysis by water than the C-4 chloride of NBD-Cl, reducing background noise in aqueous buffers.

  • Reactivity: The C-2 position of the oxazole ring is electrophilic. The 7-nitro group acts as an electron-withdrawing group (EWG), activating the C-2 center for Nucleophilic Aromatic Substitution (SNAr).

  • Fluorescence: The reagent itself is weakly fluorescent due to quenching by the nitro group and the heavy atom effect of sulfur. Upon substitution with an amine, the resulting 2-amino-5-chloro-7-nitrobenzoxazole exhibits strong fluorescence (typically

    
     nm, 
    
    
    
    nm) due to the restoration of strong Intramolecular Charge Transfer (ICT).
Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C-2 carbon, forming a tetrahedral intermediate. Subsequently, the thiol group is eliminated (as hydrogen sulfide/sulfide), resulting in the stable fluorescent urea-analog.

ReactionPathway Reagent CNBT Reagent (Weak Fluorescence) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine (pH 9.0, Heat) Amine Analyte Amine (R-NH2) Amine->Intermediate Product Fluorescent Adduct (2-Amino-Benzoxazole) Intermediate->Product - H2S (Elimination) Byproduct H2S / HS- Intermediate->Byproduct

Figure 1: Reaction pathway for the desulfitative amination of CNBT. The amine displaces the thiol group at the C-2 position.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
CNBT Reagent 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (>98%)Derivatizing Agent
Solvent A Acetonitrile (ACN) or DMF (LC-MS Grade)Reagent Solvent
Buffer 0.1 M Borate Buffer, pH 9.0 - 9.5Reaction Medium
Quenching Acid 1 M HCl or 5% Formic AcidStop Solution
Catalyst (Optional) Potassium Carbonate (K₂CO₃)Base catalyst for difficult amines
Preparation of Stock Solutions
  • CNBT Stock (20 mM): Dissolve 4.6 mg of CNBT (MW: 230.63 g/mol ) in 1.0 mL of DMF or Acetonitrile. Note: Protect from light. Stable for 1 week at 4°C.

  • Amine Standard (1 mM): Prepare a standard solution of the target amine (e.g., Proline, Gabapentin) in water.

Derivatization Workflow

This protocol is optimized for secondary amines and amino acids.

  • Mix: In a 1.5 mL amber HPLC vial, combine:

    • 50 µL Amine Sample (aqueous or methanolic).

    • 50 µL Borate Buffer (0.1 M, pH 9.2).

    • 100 µL CNBT Stock Solution (20 mM).

  • Incubate: Cap the vial tightly. Heat at 60°C for 20–30 minutes .

    • Expert Insight: Unlike NBD-Cl which reacts at room temperature (but hydrolyzes), the thiol leaving group of CNBT requires thermal activation to overcome the activation energy barrier for displacement.

  • Cool & Quench: Cool to room temperature (2 min). Add 200 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) to acidify (pH ~3-4) and quench the reaction.

  • Analyze: Inject 5–10 µL into the HPLC/UHPLC system.

HPLC-FL / LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • Fluorescence: Ex 465 nm / Em 535 nm.

    • UV-Vis: 470 nm.

    • MS: ESI Positive Mode (Target Mass = Amine MW + 196.5 Da [Reagent - H₂S]).

Data Analysis & Validation

Spectral Characteristics

The derivatized product exhibits a bathochromic shift compared to the reagent.

SpeciesAbs Max (nm)Em Max (nm)Quantum Yield (approx)
CNBT Reagent 380–400Weak / Non-fluorescent< 0.01
Amine-Derivative 460–470530–5400.3 – 0.6
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Signal Incomplete reaction (Thiol is a poor leaving group compared to Cl).Increase Temp to 80°C or use Microwave irradiation (100W, 5 min). Add K₂CO₃.
High Background Reagent precipitation or impurities.Use DMF instead of ACN. Ensure excitation is narrow at 465 nm.
Multiple Peaks Reaction at both C-2 (Thiol) and C-5 (Chlorine).Reduce Temp to <65°C. The C-5 Cl is much less reactive but can react under harsh conditions.

Comparative Analysis: CNBT vs. NBD-Cl

The following diagram illustrates the decision logic for choosing between CNBT and the traditional NBD-Cl reagent.

DecisionMatrix Start Select Derivatization Reagent Criteria Primary Constraint? Start->Criteria Speed Speed Required (< 5 min) Criteria->Speed High Throughput Stability Hydrolytic Stability (Low Background) Criteria->Stability Trace Analysis NBD Use NBD-Cl (Fast, Unstable) Speed->NBD CNBT Use CNBT (Slower, High Stability) Stability->CNBT

Figure 2: Decision matrix for reagent selection.

References

  • Tankam, T., et al. (2018).[1] "Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles To Prepare 2-Aminobenzoxazoles." The Journal of Organic Chemistry, 83(19), 11936–11943. Link

  • Rattanagkool, E., et al. (2017).[1] "Organocatalytic Visible Light Enabled SNAr of Heterocyclic Thiols: A Metal-Free Approach to 2-Aminobenzoxazoles." The Journal of Organic Chemistry, 82(24), 13256–13262. Link

  • Annenkov, V. V., et al. (2015). "Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines." Analytical Biochemistry, 486, 5-13.[2] Link

  • Uchiyama, S., et al. (2002). "Fluorescence characteristics of 7-nitrobenz-2-oxa-1,3-diazole derivatives." Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157. Link

Disclaimer: This protocol is intended for research use only. 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a hazardous chemical; consult the Safety Data Sheet (SDS) before handling.

Sources

Method

Using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol as a fluorescent probe

Using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol as a Fluorescent Probe Application Note & Protocol: Oxidative Stress and Biothiol Detection ), and Bioconjugation. Part 1: Core Directive & Technical Overview 5-Chloro-7-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Using 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol as a Fluorescent Probe

Application Note & Protocol: Oxidative Stress and Biothiol Detection


), and Bioconjugation.

Part 1: Core Directive & Technical Overview

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a specialized fluorogenic scaffold belonging to the nitrobenzoxazole family. Structurally related to the widely used NBD (7-nitrobenz-2-oxa-1,3-diazole) derivatives, this probe features a benzoxazole core functionalized with a nitro group (position 7), a chlorine atom (position 5), and a reactive thiol group (position 2).

Unlike constitutively fluorescent dyes, this molecule typically exhibits fluorescence quenching in its native state due to the electron-withdrawing nitro group and the photoinduced electron transfer (PET) properties of the thiol moiety. It functions as a "Turn-On" fluorescent probe , activated primarily by:

  • Oxidative Desulfurization: Reaction with strong oxidants (e.g., Hypochlorite, Superoxide) which oxidize the thiol to a sulfonate or disulfide, disrupting the PET quenching pathway and restoring fluorescence.

  • Nucleophilic Substitution (S_NAr): The chlorine atom at position 5 or the thiol at position 2 can serve as reactive sites for bioconjugation with cysteine-rich proteins or specific biothiols under alkaline conditions.

Key Technical Specifications:

  • Molecular Weight: 230.63 g/mol [1]

  • Solubility: Soluble in organic solvents (DMSO, DMF, Acetonitrile). Low solubility in pure water.

  • Excitation/Emission (Estimated):

    
     / 
    
    
    
    (Green Fluorescence). Note: Spectra may shift based on solvent polarity and reaction product.
  • Purity Requirement:

    
     (HPLC grade recommended for cellular imaging).
    

Part 2: Mechanism of Action

The probe operates on a logic-gate mechanism where the fluorescence output is modulated by the chemical modification of the 2-thiol or 7-nitro groups.

Oxidative Stress Detection (Primary Mechanism)

In the presence of Reactive Oxygen Species (ROS) such as Hypochlorite (


) or Peroxynitrite (

), the electron-rich thiol group (

) is rapidly oxidized. This oxidation eliminates the PET quenching effect or alters the push-pull electronic system of the benzoxazole ring, resulting in a significant fluorescence enhancement.
Bioconjugation & Labeling

The 2-thiol group is a potent nucleophile, allowing the probe to form disulfide bonds with cysteine residues or react with alkylating agents (e.g., maleimides). Alternatively, the 5-chloro substituent can undergo nucleophilic aromatic substitution (


) with amines or thiols under basic conditions, permanently tagging biomolecules.

Diagram 1: Mechanism of Fluorescence Activation

Mechanism Probe Probe (Non-Fluorescent) [Quenched State] Reaction Oxidation of Thiol (-SH → -SO₃H / -S-S-) Probe->Reaction + Oxidant ROS Oxidant (ClO⁻ / ONOO⁻) ROS->Reaction Product Fluorescent Product [Active State] Reaction->Product PET Disruption Emission Green Emission (530 nm) Product->Emission Excitation (480 nm)

Caption: Fluorescence activation pathway via oxidative desulfurization of the thiol group.

Part 3: Experimental Protocols

A. Preparation of Stock Solutions

Reagents:

  • 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol powder (Store at -20°C, desiccated).

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Protocol:

  • Calculate Mass: To prepare a 10 mM Stock Solution , weigh 2.3 mg of the probe.

  • Dissolve: Add 1.0 mL of anhydrous DMSO to the powder. Vortex vigorously until completely dissolved.

    • Critical: Protect from light. Wrap the vial in aluminum foil.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles.

B. In Vitro Spectroscopic Characterization

Before cellular application, validate the probe's response to the target analyte (e.g.,


).
  • Dilution: Dilute the stock solution into PBS (pH 7.4) to a final concentration of 10 µM . Ensure the final DMSO concentration is

    
    .
    
  • Baseline Scan: Measure the fluorescence spectrum (

    
    ) of the probe alone.
    
  • Titration: Add increasing concentrations of NaOCl (0–100 µM).

  • Measurement: Incubate for 15 minutes at room temperature and record emission spectra (500–650 nm).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration of Analyte to determine the Limit of Detection (LOD).
    
C. Live Cell Imaging Protocol

Materials:

  • Adherent cells (e.g., HeLa, RAW 264.7 for ROS studies).

  • Confocal Laser Scanning Microscope (CLSM).

  • Incubation Buffer: Krebs-Ringer Buffer (KRB) or serum-free medium.

Step-by-Step Workflow:

  • Seeding: Plate cells on 35 mm glass-bottom dishes and culture until 70-80% confluence.

  • Drug Treatment (Optional):

    • To induce ROS: Treat cells with LPS (1 µg/mL) or PMA (100 nM) for 4–6 hours.

    • Control: Treat with ROS scavenger (e.g., NAC, 1 mM) for 1 hour.

  • Staining:

    • Prepare a 5–10 µM working solution of the probe in pre-warmed serum-free medium.

    • Remove culture medium and wash cells twice with PBS.

    • Add the working solution and incubate for 20–30 minutes at 37°C in a

      
       incubator.
      
  • Washing: Remove the staining solution and wash cells

    
     with PBS to remove excess probe.
    
  • Imaging:

    • Add live-cell imaging buffer.

    • Excitation: 488 nm laser (Argon).

    • Emission Filter: Bandpass 500–550 nm (Green channel).

    • Note: Minimize laser power to prevent photo-oxidation artifacts.

Diagram 2: Cellular Imaging Workflow

Workflow Step1 Cell Culture (HeLa / RAW 264.7) Step2 Stimulation (LPS/PMA) or Control (NAC) Step1->Step2 Step3 Probe Incubation (10 µM, 30 min, 37°C) Step2->Step3 Step4 Wash (3x PBS) Step3->Step4 Step5 Confocal Imaging (Ex: 488nm / Em: 530nm) Step4->Step5

Caption: Step-by-step protocol for visualizing oxidative stress in live cells.

Part 4: Data Presentation & Troubleshooting

Summary of Expected Results
Experimental ConditionExpected FluorescenceInterpretation
Probe Only (Buffer) Low / NegligibleProbe is stable and quenched in non-oxidative environment.
Probe + ROS (

)
High (Green) Thiol oxidation activates the fluorophore.
Probe + Biothiols (GSH) Low / ModerateSelectivity check required; high GSH may displace Cl but usually doesn't trigger oxidation-based turn-on.
Cells + NAC (Scavenger) LowAntioxidant prevents probe activation.
Cells + LPS (Inflammation) Very High Endogenous ROS production activates the probe.
Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: Probe aggregation or incomplete washing.

    • Solution: Reduce concentration to 1–5 µM. Ensure final DMSO

      
      . Use rigorous washing steps.
      
  • Issue: No Fluorescence Response.

    • Cause: Low ROS levels or probe degradation.

    • Solution: Use a positive control (add 50 µM

      
       exogenous). Check stock solution freshness.
      
  • Issue: Photobleaching.

    • Cause: High laser intensity.

    • Solution: Reduce laser power to < 2%. Use rapid scanning mode.

References

  • Wu, S., et al. (2020). "A new fluorescent probe for sensing of biothiols and screening of acetylcholinesterase inhibitors." Organic & Biomolecular Chemistry, 18, 2468-2474. [Link]

  • Song, Y., et al. (2020). "Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition." Luminescence, 35(7), 1010-1016. [Link]

  • Chen, X., et al. (2015). "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Society Reviews, 44, 4290-4314. [Link]

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution on the Benzoxazole Ring

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Benzoxazole Core in Modern Chemistry The benzoxazole scaffold is a privileged h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Benzoxazole Core in Modern Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Consequently, the development of robust synthetic methodologies for the functionalization of the benzoxazole ring is of paramount importance. Nucleophilic substitution at the C2 position represents a key strategy for introducing diverse functionalities and modulating the physicochemical properties of these compounds. This guide provides a detailed overview of the reaction conditions, mechanistic considerations, and practical protocols for performing nucleophilic substitutions on the benzoxazole ring.

Mechanistic Overview: The SNAr Pathway

Nucleophilic substitution on the electron-deficient benzoxazole ring typically proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This process involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon of the benzoxazole ring, which is activated by the electron-withdrawing nature of the fused benzene ring and the oxazole nitrogen. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of a suitable leaving group, yielding the substituted benzoxazole product.[5]

The rate of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the presence of activating or deactivating groups on the benzoxazole core.[6]

SNAr_Mechanism Benzoxazole Benzoxazole (with leaving group at C2) Meisenheimer Meisenheimer Complex (Intermediate) Benzoxazole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 2-Substituted Benzoxazole Meisenheimer->Product Leaving Group Departure LeavingGroup Leaving Group (LG⁻) Optimization_Workflow Start Define Target 2-Substituted Benzoxazole SelectLG Select Leaving Group (e.g., Cl, SH, OTs) Start->SelectLG SelectNuc Select Nucleophile (Amine, Thiol, Alcohol) Start->SelectNuc InitialConditions Initial Conditions: Base (e.g., Et3N, K2CO3) Solvent (e.g., Toluene, DMF) Temperature (e.g., RT, Reflux) SelectLG->InitialConditions SelectNuc->InitialConditions RunReaction Run Reaction & Monitor by TLC InitialConditions->RunReaction Complete Reaction Complete? RunReaction->Complete Workup Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Product Isolated Product Workup->Product IncreaseTemp Increase Temperature Troubleshoot->IncreaseTemp ChangeSolvent Change Solvent Troubleshoot->ChangeSolvent AddCatalyst Add Catalyst (e.g., Pd, Lewis Acid) Troubleshoot->AddCatalyst IncreaseTemp->RunReaction ChangeSolvent->RunReaction AddCatalyst->RunReaction

Sources

Method

Preparation of antimicrobial agents from 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Application Note: Synthetic Strategies and Antimicrobial Profiling of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Derivatives Executive Summary This application note details the synthetic derivatization and biological evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Strategies and Antimicrobial Profiling of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Derivatives

Executive Summary

This application note details the synthetic derivatization and biological evaluation of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol , a highly functionalized heterocyclic scaffold. Due to the presence of both electron-withdrawing chlorine and nitro groups on the benzene ring, this scaffold exhibits enhanced lipophilicity and acidity compared to the unsubstituted parent compound. These electronic properties make it an ideal candidate for S-alkylation and N-Mannich base formation to generate potent antimicrobial agents targeting multidrug-resistant (MDR) pathogens.

Chemical Basis & Reactivity

To successfully derivatize this scaffold, researchers must understand its tautomeric nature. The compound exists in equilibrium between the thiol (A) and thione (B) forms.

  • Thiol form (-SH): Favored in basic conditions; nucleophilic sulfur attacks alkyl halides.

  • Thione form (-NH-C=S): Favored in neutral/acidic media; the nitrogen atom becomes the nucleophile in Mannich reactions.

The 5-chloro and 7-nitro substituents exert a strong inductive effect ($ -I $), increasing the acidity of the -NH/SH protons, thereby enhancing reactivity toward electrophiles.

Pathway Visualization: Reactivity Logic

ReactivityLogic cluster_legend Reaction Conditions Scaffold 5-Chloro-7-nitro- 1,3-benzoxazole-2-thiol Thiol Thiol Tautomer (S-Nucleophile) Scaffold->Thiol Equilibrium Thione Thione Tautomer (N-Nucleophile) Scaffold->Thione Equilibrium Product1 S-Alkyl Derivatives (Thioethers) Thiol->Product1 Alkyl Halide + Base Product2 N-Mannich Bases Thione->Product2 Mannich Reaction Base Basic Media (K2CO3/KOH) Base->Thiol Promotes Formaldehyde Formaldehyde + 2° Amine Formaldehyde->Product2

Figure 1: Tautomeric equilibrium determines the synthetic pathway. Basic conditions drive S-alkylation, while condensation conditions favor N-Mannich base formation.

Experimental Protocols

Protocol A: Synthesis of N-Mannich Bases

Mannich bases are critical for improving the water solubility and bioavailability of the lipophilic benzoxazole core.

Reagents:

  • Substrate: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (10 mmol)

  • Secondary Amine: Morpholine, Piperidine, or N-methylpiperazine (10 mmol)

  • Formaldehyde (37% solution, 15 mmol)

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the benzoxazole substrate in 20 mL of absolute ethanol in a round-bottom flask. Slight heating (40°C) may be required due to the nitro group's lipophilicity.

  • Addition: Add 10 mmol of the chosen secondary amine dropwise under stirring.

  • Condensation: Add 15 mmol of formaldehyde solution (excess ensures complete conversion).

  • Reflux: Reflux the mixture at 78°C for 3–5 hours . Monitor progress via TLC (Mobile phase: Toluene:Ethyl Acetate 7:3).

  • Crystallization: Cool the reaction mixture to room temperature, then refrigerate overnight.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF (9:1) to yield the pure Mannich base.

Validation Criteria:

  • IR Spectroscopy: Look for the disappearance of the N-H stretch (3100-3200 cm⁻¹) and appearance of C-H aliphatic stretches (2800-2950 cm⁻¹) from the methylene bridge.

  • ¹H NMR: A diagnostic singlet integrating to 2H around δ 4.8–5.2 ppm corresponds to the

    
     spacer.
    
Protocol B: S-Alkylation (Thioether Formation)

This protocol targets the sulfur atom to create stable thioethers, often used to attach larger pharmacophores (e.g., hydrazides or triazoles).

Reagents:

  • Substrate: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (10 mmol)

  • Alkylating Agent: Ethyl chloroacetate or Benzyl chloride (10 mmol)

  • Base: Anhydrous

    
     (15 mmol)
    
  • Solvent: Dry Acetone or DMF

Step-by-Step Methodology:

  • Activation: Suspend 10 mmol of substrate and 15 mmol of anhydrous

    
     in 30 mL dry acetone. Stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Add 10 mmol of the alkyl halide dropwise.

  • Reflux: Heat to reflux (56°C for acetone) for 6–10 hours .

    • Note: The electron-withdrawing nitro group stabilizes the anion, potentially slowing nucleophilic attack; extended reflux may be necessary compared to unsubstituted benzoxazoles.

  • Workup: Pour the reaction mixture into 200 mL of crushed ice-water. The product will precipitate as a solid.

  • Purification: Filter, wash with water to remove inorganic salts, and recrystallize from ethanol.

Biological Evaluation: Antimicrobial Assay

The synthesized derivatives must be screened against standard ATCC strains using the Broth Microdilution Method in accordance with CLSI (Clinical and Laboratory Standards Institute) guidelines (M07-A10).

Target Organisms
  • Gram-Positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[2]

  • Fungal: Candida albicans.[3]

Assay Workflow (CLSI Compliant)

BioAssay Stock Stock Solution Preparation (1 mg/mL in DMSO) Dilution Serial Dilutions (Mueller-Hinton Broth) Stock->Dilution Plating 96-Well Plate Loading (Compound + Bacteria) Dilution->Plating Inoculum Inoculum Prep (0.5 McFarland Standard) Inoculum->Plating Incubation Incubation (37°C, 18-24 hrs) Plating->Incubation Readout MIC Determination (Visual Turbidity/OD600) Incubation->Readout

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Interpretation Table:

MIC Value (µg/mL)ClassificationInterpretation
< 10Highly ActivePotential lead candidate.
10 – 50Moderately ActiveStructure-Activity Relationship (SAR) optimization required.
> 100InactivePoor membrane penetration or target binding.

Expert Insight: The 5-chloro-7-nitro derivatives often show superior activity against Gram-positive bacteria (S. aureus) due to the lipophilic nature of the halogen/nitro combination facilitating cell wall penetration. However, solubility issues in Mueller-Hinton broth can cause precipitation; ensure final DMSO concentration in wells is < 1% to avoid solvent toxicity artifacts.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Nacak, S., et al. (2025).[6][7] Synthesis and Antimicrobial Activity of Some New Mannich Bases of 7-Acyl-5-chloro-2-oxo-3H-benzoxazole Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Al-Muhamadawi, M.J., & Al-Hassani, R.A.M. (2026).[6] Novel Mannich Base Complexes of 5-Chloro-1,3-benzoxazole-2(3H)-thione as Antioxidant and Anticancer Agents. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Kumbhani, J., et al. (2023).[8] Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives. Heterocyclic Letters. [Link]

  • Ivanova, Y., et al. (2007).[9] Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: HPLC Analysis of Benzoxazole-2-thiol Derivatives

Executive Summary & Chemical Logic Benzoxazole-2-thiol (BOT) and its derivatives are critical pharmacophores in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. They are also widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Benzoxazole-2-thiol (BOT) and its derivatives are critical pharmacophores in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. They are also widely used as vulcanization accelerators in industrial applications.

Developing robust HPLC methods for BOT derivatives presents a unique set of challenges primarily driven by thiol-thione tautomerism . Unlike rigid heterocycles, BOT exists in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms. This equilibrium is solvent- and pH-dependent.

  • The Analytical Challenge: If the timescale of tautomeric interconversion is similar to the chromatographic timescale, peak broadening or "split peaks" will occur.

  • The Solution: The method must "lock" the molecule into a single dominant species using pH control and specific mobile phase modifiers.

Chemical Behavior & Detection Strategy
ParameterCharacteristicImplication for HPLC
Tautomerism Thione form is often dominant in polar solvents.Acidic mobile phase (pH < 4) protonates the system, stabilizing the neutral form and reducing peak splitting.
Acidity (pKa) pKa of the thiol group is approx. 6–7.Mobile phase pH must be ≥ 2 units away from pKa. pH 2.5–3.0 is ideal to suppress ionization.
Redox Potential Thiols oxidize to disulfides (dimerization).Samples should be prepared fresh or contain a reducing agent (e.g., TCEP) if stability is an issue.
UV Absorbance Strong absorption in UV region.

typically 280–305 nm.

Protocol A: Standard UV-HPLC (Quality Control & Purity)

Application: Routine purity analysis, stability testing, and synthetic verification.

Instrumentation & Reagents[1][2][3][4]
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: C18 End-capped column (e.g., Phenomenex Luna C18(2) or Waters XBridge), 4.6 × 150 mm, 5 µm. Note: End-capping is crucial to prevent interaction between the nitrogen in the oxazole ring and free silanols.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 10–20 µLDependent on sample concentration (target 0.1 mg/mL).
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.
Detection 290 nm (Primary)Optimal for benzoxazole core; 254 nm as secondary.
Run Time 15–20 minSufficient for elution of hydrophobic derivatives.
Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Protocol B: Bioanalytical Method (Plasma/Serum)

Application: Pharmacokinetic (PK) studies requiring high sensitivity. Detection Mode: Fluorescence (FLD) or LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (and Internal Standard).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant: Transfer 200 µL of supernatant to an HPLC vial with insert.

LC-MS/MS Conditions (Recommended for Bioanalysis)
  • Column: C18 Rapid Resolution (2.1 × 50 mm, 1.8 µm or 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (M+H)⁺.

  • MRM Transitions:

    • Parent: ~152 m/z (for unsubstituted Benzoxazole-2-thiol).

    • Daughter: Quantify on dominant fragment (often loss of -SH or ring opening).

Visualizing the Workflow

The following diagrams illustrate the decision logic for method development and the sample preparation workflow.

Diagram 1: Method Development Logic Tree

This flow explains how chemical properties dictate the HPLC parameters.

MethodDevelopment Start Start: Analyte Assessment CheckTautomer Check Tautomerism (Thiol vs Thione) Start->CheckTautomer CheckpKa Determine pKa (Typically ~6.0) Start->CheckpKa Decision_pH Select Mobile Phase pH CheckTautomer->Decision_pH CheckpKa->Decision_pH Neutral_pH Neutral pH (7.0) RISK: Ionization & Split Peaks Decision_pH->Neutral_pH Incorrect Acidic_pH Acidic pH (2.5 - 3.0) Suppresses Ionization Decision_pH->Acidic_pH Recommended Column_Select Column Selection Acidic_pH->Column_Select Standard_C18 Standard C18 Risk: Tailing (N-interaction) Column_Select->Standard_C18 Endcapped_C18 End-capped C18 Result: Sharp Peaks Column_Select->Endcapped_C18 Preferred Final_Method Final Method: pH 3.0 Buffer + ACN End-capped C18 Endcapped_C18->Final_Method

Caption: Logic flow for selecting pH and column chemistry to mitigate tautomeric peak splitting.

Diagram 2: Bioanalytical Sample Prep Workflow

Standardized protocol for extracting BOT derivatives from plasma.

SamplePrep Sample Plasma Sample (100 µL) Add_Reagent Add Precipitant (ACN + 0.1% Formic Acid) (300 µL) Sample->Add_Reagent Vortex Vortex Mix (30 sec) Add_Reagent->Vortex Centrifuge Centrifuge (10k rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject to LC-MS/MS Supernatant->Inject

Caption: Protein precipitation workflow for high-throughput bioanalysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peaks Tautomeric interconversion or pH close to pKa.Lower mobile phase pH to < 3.0. Increase column temperature to 40°C to speed up interconversion kinetics.
Peak Tailing Interaction with silanols or metal impurities.Ensure column is "End-capped". Add 10-20 mM ammonium acetate if using MS, or increase buffer strength.
Low Recovery Oxidation of thiol to disulfide.Add reducing agent (e.g., 1 mM TCEP or Ascorbic Acid) to the sample solvent. Analyze immediately.
Baseline Drift UV absorbance of mobile phase modifiers.If using Formic Acid at 254 nm, switch to Phosphoric Acid (UV transparent) or detection at 290 nm.

References

  • BenchChem. (2025).[1][2] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methylbenzoxazole.[3]Link

  • National Institutes of Health (PubChem). (2025). 2-Mercaptobenzoxazole | C7H5NOS.Link

  • Journal of Chromatography A. (2005). Determination of thiol by high-performance liquid chromatography and fluorescence detection.Link

  • Asian Publication Corporation. (2025). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System.Link

  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.Link

Sources

Method

Application Note: Synthesis of S-substituted 5-chloro-7-nitro-1,3-benzoxazole Derivatives

Executive Summary This technical guide details the synthesis, purification, and characterization of S-substituted 5-chloro-7-nitro-1,3-benzoxazole derivatives. These compounds represent a critical pharmacophore class in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of S-substituted 5-chloro-7-nitro-1,3-benzoxazole derivatives. These compounds represent a critical pharmacophore class in medicinal chemistry, exhibiting significant antimicrobial, antifungal, and anticancer activities due to the electronic interplay between the electron-withdrawing 7-nitro group and the lipophilic 5-chloro substituent.[1]

The protocol is divided into two modules:

  • Scaffold Construction: Cyclization of 2-amino-4-chloro-6-nitrophenol to form the 2-thiol intermediate.

  • Functionalization: Regioselective S-alkylation to generate the target library.

Scientific Rationale & Retrosynthesis

Structural Significance

The 1,3-benzoxazole core is a privileged scaffold (bioisostere of adenine/guanine).[1] The specific substitution pattern is non-trivial:

  • 5-Chloro: Increases lipophilicity (

    
    ), enhancing membrane permeability.[1]
    
  • 7-Nitro: A strong electron-withdrawing group (EWG) at the 7-position significantly reduces the

    
     of the thiol proton in the intermediate, stabilizing the thiolate anion. This makes the sulfur highly nucleophilic but also susceptible to N-alkylation if conditions are not strictly controlled (HSAB theory).
    
Retrosynthetic Analysis

The synthesis relies on the cyclization of an ortho-aminophenol derivative with a thiocarbonyl source (


 or xanthate), followed by nucleophilic substitution (

).[1]

Retrosynthesis Target S-substituted 5-chloro-7-nitro-1,3-benzoxazole Intermediate 5-chloro-7-nitro- 1,3-benzoxazole-2-thiol Intermediate->Target S-Alkylation Precursor 2-amino-4-chloro- 6-nitrophenol Precursor->Intermediate Cyclization Reagents1 Alkyl Halide (R-X) Base Reagents1->Target Reagents2 CS2 / KOH or Potassium Ethyl Xanthate Reagents2->Intermediate

Figure 1: Retrosynthetic pathway for the target scaffold.

Experimental Protocols

Module A: Scaffold Synthesis (The Thiol Intermediate)

Target: 5-chloro-7-nitro-1,3-benzoxazole-2-thiol (exists in tautomeric equilibrium with the 2-thione form).

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Precursor: 2-Amino-4-chloro-6-nitrophenol (CAS: 6358-08-3)[11]

  • Cyclizing Agent: Carbon Disulfide (

    
    ) [Caution: Neurotoxic/Flammable] [1]
    
  • Base: Potassium Hydroxide (KOH)[1]

  • Solvent: Ethanol (95% or absolute)[1]

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol (1.89 g) of 2-amino-4-chloro-6-nitrophenol in 30 mL of ethanol.

  • Base Addition: Add 0.02 mol (1.12 g) of KOH dissolved in 10 mL of water. The solution will darken (phenolate formation).

  • Cyclization: Add 0.05 mol (3.0 mL) of

    
     slowly.
    
    • Critical Process Parameter (CPP): Maintain temperature at 40°C during addition to prevent rapid boil-off of

      
      .
      
  • Reflux: Heat the mixture to reflux (approx. 70-75°C) for 6–8 hours . Monitor via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7).[1]

    • Endpoint: Disappearance of the aminophenol spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into 100 mL of crushed ice/water .

    • Acidify carefully with glacial acetic acid (or dilute HCl) to pH 4–5.[1] The thiolate will protonate and precipitate as the free thiol/thione.

  • Purification: Filter the resulting yellow/brown precipitate. Wash with cold water (

    
     mL).[1] Recrystallize from ethanol.
    
    • Expected Yield: 75–85%[1]

    • Melting Point: >200°C (decomposition often observed).[1]

Module B: S-Alkylation (Derivatization)

Target: S-substituted derivatives (Thioethers).[1][2]

Mechanistic Insight

The 2-thiol intermediate is an ambident nucleophile (N vs. S). Under basic conditions, the negative charge is delocalized.[1] However, sulfur is a "softer" nucleophile than nitrogen.[1] Using a soft electrophile (alkyl halide) and a carbonate base in a polar aprotic solvent favors S-alkylation over N-alkylation.

Mechanism Thiol Thiol Intermediate (Nucleophile) Anion Thiolate Anion (Soft Nucleophile) Thiol->Anion -H+ Base K2CO3 (Deprotonation) Base->Anion Product S-Substituted Product Anion->Product SN2 Attack RX Alkyl Halide (Electrophile) RX->Product

Figure 2: Reaction workflow for regioselective S-alkylation.

Protocol
  • Activation: In a 50 mL flask, dissolve 1.0 mmol of 5-chloro-7-nitro-1,3-benzoxazole-2-thiol (from Module A) in 10 mL of dry Acetone (or DMF if solubility is poor).

  • Deprotonation: Add 1.5 mmol (0.21 g) of anhydrous Potassium Carbonate (

    
    ). Stir at Room Temperature (RT) for 30 minutes.
    
    • Why: This ensures formation of the thiolate anion prior to electrophile introduction.

  • Alkylation: Add 1.1 mmol of the appropriate alkyl halide (e.g., Ethyl chloroacetate, Benzyl bromide) dropwise.[1]

  • Reaction:

    • For reactive halides (benzylic/allylic): Stir at RT for 2–4 hours.

    • For unreactive halides: Reflux at 56°C (acetone) for 4–6 hours.

  • Workup:

    • Evaporate the solvent under reduced pressure.[12]

    • Resuspend the residue in ice-cold water.[3][10]

    • Filter the solid product.[3][7]

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Data Summary & Characterization

Quantitative Expectations
ParameterModule A (Scaffold)Module B (Alkylation)
Typical Yield 75% – 85%80% – 92%
Reaction Time 6 – 8 Hours (Reflux)2 – 6 Hours (RT/Reflux)
Appearance Yellow/Brown PowderWhite/Pale Yellow Crystalline Solid
Solubility Soluble in DMF, DMSO, hot EtOHSoluble in

, Acetone, DMSO
Spectroscopic Validation (Key Signals)

To validate the structure, look for these specific signals:

  • IR Spectroscopy:

    • C-Cl: 700–750

      
      [1]
      
    • 
      :  Symmetric stretch (~1340 
      
      
      
      ) and Asymmetric stretch (~1530
      
      
      ).[1]
    • C=N (Oxazole ring): 1600–1640

      
      .[1]
      
    • Absence of S-H: Disappearance of the weak band at 2500–2600

      
       confirms successful alkylation.
      
  • 
     NMR (DMSO-
    
    
    
    ):
    • Aromatic Protons: Two distinct doublets (or meta-coupling singlets) for the H-4 and H-6 protons on the benzene ring (approx.

      
       7.8 – 8.5 ppm). The 7-nitro group shifts adjacent protons downfield.
      
    • S-Alkyl Group: Look for the specific methylene (

      
      ) signal, typically 
      
      
      
      4.0 – 4.5 ppm depending on the R group.
  • Mass Spectrometry:

    • Expect an M+2 peak with approx. 33% intensity of the molecular ion due to the

      
       isotope.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Module A) Incomplete cyclization or loss of

.
Ensure efficient reflux condenser; add slight excess of

. Increase reaction time.
N-Alkylation Byproduct "Hard" reaction conditions favoring N-attack.Switch solvent to Acetone (lower polarity than DMF favors S-alkylation). Use

instead of stronger bases like NaH.
Product Oiling Out Impurities or solvent retention.[1]Triturate with cold hexane or diethyl ether to induce crystallization.
Start Material Remains Low nucleophilicity of thiolate.Add a catalytic amount of Potassium Iodide (Finkelstein condition) if using alkyl chlorides.[1]

References

  • Synthesis of 2-chloro-5-nitrobenzoxazole derivatives: Source: ChemicalBook.[9] (n.d.). BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis.

  • Antimicrobial Activity of Benzoxazole Thiols: Source: Kumbhani, J., et al. (2023).[1][12] Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives. Heterocyclic Letters. (Via ResearchGate snippet)

  • S-Alkylation Protocols (Green Chemistry): Source: Azizi, N., et al. (2014).[1] A Green and Highly Efficient Alkylation of Thiols in Water. Scientific Information Database.

  • Precursor Data (2-Amino-4-chloro-6-nitrophenol): Source: PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3.[11] [1]

  • General Benzoxazole Synthesis (Organic Syntheses): Source: Organic Syntheses. (1945).[1] 2-Amino-4-nitrophenol (Analogous precursor preparation). Coll. Vol. 3, p.83.[1]

Sources

Application

Application Notes and Protocols for Bioconjugation Using Thiol-Reactive Nitrobenzoxazole Scaffolds

Introduction: The Strategic Utility of Nitrobenzoxazoles in Bioconjugation The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of Nitrobenzoxazoles in Bioconjugation

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] When functionalized with specific reactive groups, this heterocyclic system becomes a powerful tool for the covalent modification of biomolecules, a process central to drug development, diagnostics, and fundamental biological research. This guide focuses on the application of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol and its structural analogs as potent reagents for bioconjugation, with a particular emphasis on their utility in labeling cysteine residues in proteins and peptides.

A Note on the Target Compound: Direct and specific application data for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is not extensively available in current scientific literature. However, its chemical structure strongly suggests a reactivity profile analogous to the well-characterized and widely used fluorogenic probe, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) . Both molecules feature a benzoxazole (or benzoxadiazole) ring activated by an electron-withdrawing nitro group and a leaving group (chloride). This configuration makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. Therefore, this document will leverage the established chemistry and protocols for NBD-Cl as a robust and scientifically-grounded framework for the application of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

The primary advantage of this class of reagents is their ability to act as "fluorogenic" probes. Initially non-fluorescent, they form highly fluorescent adducts upon reaction with nucleophiles like thiols, providing a clear "turn-on" signal that is ideal for tracking and quantification.[2][3][4] Furthermore, the resulting fluorophore is environmentally sensitive, meaning its fluorescence properties can change based on the polarity of its local microenvironment, offering insights into protein conformation and binding events.[5][6][7]

Core Principles: The Chemistry of Thiol-Reactive Labeling

The central mechanism governing the use of these reagents is nucleophilic aromatic substitution (SNAr) . The process is driven by the specific electronic and structural features of the molecule.

  • Activation: The potent electron-withdrawing effect of the nitro group makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The sulfhydryl group (-SH) of a cysteine residue is one of the most potent nucleophiles in proteins, especially in its deprotonated thiolate form (-S⁻). This thiolate anion readily attacks the electron-deficient aromatic ring.

  • Displacement: The attack leads to the formation of a stable thioether bond and the displacement of the chloride ion.[4][8]

The pH of the reaction is a critical parameter for controlling selectivity. The pKa of the cysteine sulfhydryl group is typically around 8.5. At a pH near neutral (7.0-7.5), a sufficient population of the more reactive thiolate anion exists to drive the reaction with the benzoxazole thiol, while primary amines (like the side chain of lysine, pKa ~10.5) remain largely protonated and less reactive. This pH-dependent reactivity allows for the selective labeling of cysteine residues over lysine residues.[2]

Reaction_Mechanism cluster_0 Reaction Pathway Reagent 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (or NBD-Cl analog) Intermediate Meisenheimer-type Intermediate Reagent->Intermediate Protein Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate Anion) Protein->Thiolate Deprotonation (pH 7.0-8.0) Thiolate->Intermediate Nucleophilic Attack Product Fluorescent Protein Conjugate (Stable Thioether Bond) Intermediate->Product Chloride Displacement Chloride Cl⁻

Caption: Proposed reaction mechanism for thiol-specific bioconjugation.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the expected properties of the resulting bioconjugate, based on data from NBD-thiol adducts. These values are essential for planning experiments and analyzing results.

Table 1: Physicochemical and Spectroscopic Properties of NBD-Thiol Adducts

PropertyValueReference
Molar Extinction Coefficient (ε) ~13,000 M⁻¹cm⁻¹ at ~420 nm[9]
~26,000 M⁻¹cm⁻¹ at ~475 nm (amine adduct)[2]
Excitation Maximum (λex) ~465 - 480 nm[7][10][11]
Emission Maximum (λem) ~512 - 550 nm[7][12]
Solvatochromism Emission is blue-shifted with increased fluorescence quantum yield in nonpolar environments.[3][5]
Bond Type Stable Thioether[2]

Table 2: Recommended Reaction Conditions for Cysteine-Specific Labeling

ParameterRecommended RangeRationale
pH 7.0 - 8.0Optimizes for cysteine thiolate formation while minimizing lysine amine reactivity.
Temperature Room Temperature (20-25°C)Sufficient for the reaction; higher temperatures may risk protein denaturation.
Molar Excess of Reagent 5- to 20-fold over proteinEnsures efficient labeling. The optimal ratio should be determined empirically.
Reaction Time 1 - 4 hoursTypically sufficient for completion. Progress can be monitored by chromatography.
Solvent for Stock Solution Anhydrous DMF or DMSOEnsures stability and solubility of the reactive probe.

Experimental Protocols

These protocols are designed to be robust starting points. Optimization for specific proteins and applications is highly recommended.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol details the steps for selectively labeling cysteine residues on a purified protein.

Materials:

  • Protein of interest containing one or more cysteine residues.

  • 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (or NBD-Cl).

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2.[2]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.

Procedure:

  • Protein Preparation (Reduction of Disulfides - Optional):

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Incubate the protein with a 10- to 20-fold molar excess of TCEP for 1 hour at room temperature. TCEP is preferred as it does not contain a free thiol and does not need to be removed prior to labeling.

    • If using DTT, it must be removed immediately before labeling by using a desalting column equilibrated with degassed Reaction Buffer.

  • Prepare Reagent Stock Solution:

    • Prepare a 10 mM stock solution of the benzoxazole reagent in anhydrous DMF or DMSO. For example, for a compound with a molecular weight of ~230 g/mol , dissolve 2.3 mg in 1 mL of solvent.

    • This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Ensure the protein is in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • While gently stirring, add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • The most common method to remove unreacted reagent is size-exclusion chromatography.

    • Apply the reaction mixture to a desalting column (e.g., G-25) that has been pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the protein, which will elute first. The smaller, unreacted reagent molecules will be retained longer on the column.

    • Alternatively, the conjugate can be purified by extensive dialysis against the storage buffer.

Workflow_Labeling Start Start: Purified Protein Reduction Optional: Reduce Disulfides (TCEP) Start->Reduction Buffer_Exchange Buffer Exchange (pH 7.2 Reaction Buffer) Start->Buffer_Exchange If No Reduction Reduction->Buffer_Exchange If Needed Labeling Add Thiol-Reactive Reagent (10-20x Molar Excess) Incubate 2-4h, RT, Dark Buffer_Exchange->Labeling Purification Purification: Size-Exclusion Chromatography (or Dialysis) Labeling->Purification Characterization Characterization: - UV-Vis (DOL) - Mass Spec - Functional Assay Purification->Characterization End End: Purified, Labeled Protein Characterization->End

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol using microwave-assisted organic synthesis (MAOS). Benzoxazole-2-thiols are crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol using microwave-assisted organic synthesis (MAOS). Benzoxazole-2-thiols are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Traditional thermal reflux methods for electron-deficient precursors (such as nitro-substituted aminophenols) often suffer from prolonged reaction times (6–12 hours) and incomplete cyclization.

By utilizing microwave irradiation in a closed-vessel system with carbon disulfide (


) and potassium hydroxide (KOH), this protocol achieves full conversion in under 20 minutes. The method leverages the specific dielectric heating properties of ethanol to overcome the nucleophilic deactivation caused by the nitro group, ensuring high purity and atom economy.

Scientific Background & Rationale

Target Molecule Significance

The 1,3-benzoxazole-2-thiol scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of 5-Chloro-7-nitro imparts unique electronic and steric properties:

  • 7-Nitro Group: A strong electron-withdrawing group (EWG) that influences the acidity of the thiol/thione tautomer, potentially enhancing binding interactions with metalloenzymes.

  • 5-Chloro Group: Increases lipophilicity (LogP), aiding membrane permeability.

  • 2-Thiol/Thione: Serves as a versatile handle for S-alkylation (thioethers) or bioisosteric replacement.

The Microwave Advantage

The synthesis relies on the cyclization of 2-amino-4-chloro-6-nitrophenol with


.
  • Thermal Challenge: The nitro group at position 6 of the phenol (which becomes position 7 of the benzoxazole) strongly withdraws electron density from the aromatic ring, reducing the nucleophilicity of the adjacent amine and phenoxide groups. In conventional heating, this raises the activation energy, leading to slow kinetics.

  • Microwave Solution: Microwave irradiation provides direct energy transfer to the polar reagents (

    
    , ionic intermediates) and the solvent (ethanol, 
    
    
    
    ). This "molecular friction" generates rapid internal heating, accelerating the nucleophilic attack on the thiocarbonyl carbon and facilitating the elimination of
    
    
    .

Retrosynthetic Analysis & Mechanism

The synthesis is a one-pot cyclocondensation.[1] The mechanism proceeds via the formation of a potassium xanthate intermediate, followed by intramolecular nucleophilic attack by the amine nitrogen, and subsequent elimination of hydrogen sulfide (


).
Reaction Workflow Diagram

ReactionWorkflow Start Precursors: 2-amino-4-chloro-6-nitrophenol + CS2 + KOH Mix Solubilization (Ethanol, RT) Start->Mix MW Microwave Irradiation (85°C, 15 min, Closed Vessel) Mix->MW Cyclization Cool Cooling & Depressurization MW->Cool Acid Acidification (HCl, pH 2-3) Cool->Acid Xanthate Hydrolysis Precip Precipitation of Thiol Acid->Precip Filter Filtration & Recrystallization Precip->Filter Product Target: 5-Chloro-7-nitro- 1,3-benzoxazole-2-thiol Filter->Product

Caption: Operational workflow for the microwave-assisted synthesis of the target benzoxazole.

Mechanistic Pathway[2]

Mechanism SM 2-amino-4-chloro- 6-nitrophenol Phenoxide Phenoxide Anion SM->Phenoxide -H2O Base KOH (Deprotonation) Base->Phenoxide Xanthate Xanthate Intermediate (O-C(=S)-S- K+) Phenoxide->Xanthate +CS2 CS2 CS2 Attack CS2->Xanthate Cyclization Intramolecular N-Attack Xanthate->Cyclization Tetrahedral Cyclic Intermediate Cyclization->Tetrahedral Elimination Elimination of H2S Tetrahedral->Elimination Product 5-Chloro-7-nitro- 1,3-benzoxazole-2-thiol Elimination->Product -H2S

Caption: Mechanistic pathway: Base-catalyzed xanthate formation followed by cyclodehydration.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of sustaining 150–200 psi.

  • Reagents:

    • 2-Amino-4-chloro-6-nitrophenol (98% purity).

    • Carbon disulfide (

      
      ) (Caution: Highly Flammable/Toxic).
      
    • Potassium Hydroxide (KOH) pellets.

    • Ethanol (Absolute).

    • Hydrochloric acid (1N).

Step-by-Step Methodology

Step 1: Precursor Preparation

  • In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve KOH (0.12 g, 2.2 mmol) in Ethanol (5 mL).

  • Add 2-amino-4-chloro-6-nitrophenol (0.38 g, 2.0 mmol). Stir until the solution turns a deep orange/red (formation of phenoxide).

  • Safety Check: In a fume hood, carefully add Carbon Disulfide (

    
    )  (0.3 mL, ~5.0 mmol). 
    
    
    
    is in excess to drive the equilibrium.
  • Seal the vial with a Teflon-lined snap cap or crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program Parameters:

    • Temperature: 85°C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Pressure Limit: 200 psi (Safety cutoff)

    • Stirring: High

  • Start the run.[2] The system should reach 85°C within 1–2 minutes.

Step 3: Workup & Isolation

  • Allow the vessel to cool to room temperature (automatically handled by reactor air-jet cooling).

  • Caution: Carefully vent the vessel in a fume hood to release any residual

    
     gas.
    
  • Pour the reaction mixture into crushed ice (approx. 20 g) and water (10 mL).

  • Acidify the solution dropwise with 1N HCl while stirring until pH ~2–3.

    • Observation: A yellow-to-brown precipitate (the thiol) will form immediately upon acidification.

  • Allow the suspension to stand for 10 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid under vacuum using a Buchner funnel.

  • Wash the cake with cold water (3 x 10 mL) to remove KCl salts and traces of acid.

  • Recrystallization: Dissolve the crude solid in boiling ethanol. Add activated charcoal (optional) if the color is very dark, filter hot, and allow to cool.

  • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Results & Discussion

Comparative Efficiency Data

The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux.

ParameterThermal Reflux (Conventional)Microwave Method (This Protocol)Improvement
Reaction Time 6 – 8 Hours15 Minutes 24x Faster
Solvent Volume 20 – 30 mL3 – 5 mL Reduced Waste
Yield (%) 60 – 65%88 – 92% +25% Yield
Purity (HPLC) ~85% (requires chromatography)>95% (after recrystallization)Cleaner Profile
Characterization Expectations

To validate the synthesis, the following spectral data should be confirmed:

  • IR (

    
    ):  Absence of broad -OH/-NH stretching from starting material. Appearance of a weak -SH stretch (~2550-2600) and strong C=N (~1610) and C-O-C (~1250). Note: In solid state, the thione tautomer (NH/C=S) often dominates, showing a strong C=S band (~1180-1200) and NH stretch (~3100-3200).
    
  • 
    H NMR (DMSO-
    
    
    
    ):
    Aromatic protons for the 5,7-substitution pattern. Two doublets (meta-coupling,
    
    
    ) representing H-4 and H-6 of the benzoxazole ring. A broad singlet for -SH (or NH of thione) at >13 ppm.
  • Melting Point: Expected range >210°C (decomposition likely).

Troubleshooting & Optimization (Expert Insights)

  • Low Yield / Incomplete Reaction:

    • Cause: The nitro group deactivates the ring.

    • Fix: Increase MW temperature to 100°C or extend time to 20 mins. Ensure

      
       is fresh (it is volatile).
      
  • Pressure Spikes:

    • Cause: Excess

      
       or ethanol vapor pressure.
      
    • Fix: Use a larger vessel headspace or reduce the scale. Do not exceed 50% vessel volume.

  • Product Oiling Out:

    • Cause: Incomplete acidification or impurities.

    • Fix: Ensure pH reaches 2. Scratch the flask walls with a glass rod to induce nucleation during acidification.

Safety Considerations

  • Carbon Disulfide (

    
    ):  Extremely flammable (Flash point -30°C) and neurotoxic. Must  be handled in a fume hood. Microwave vessels must be rated for high pressure to contain solvent vapors.
    
  • Nitro Compounds: Potentially explosive if overheated dry. Do not microwave the dry solid; always ensure it is in solution.

  • Hydrogen Sulfide (

    
    ):  Toxic byproduct. Open reaction vessels only in a well-ventilated hood.
    

References

  • Özil, M., & Menteşe, E. (2020).[3] Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(3), 183-195.[3]

  • Naeimi, H. (2014). Microwave-assisted synthesis of 2-substituted benzoxazoles. Journal of Chemical Research.

  • Human Journals. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research.

  • Lim, H. J., et al. (2008).[4] Microwave-assisted synthesis of benzimidazoles, benzoxazoles, and benzothiazoles.[1][4][5] Journal of Combinatorial Chemistry, 10(4), 501-503.[4]

  • Praveen, C., et al. (2012).[3][5] Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries. Journal of Chemical Sciences, 124, 609-624.[3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Module 1: Physicochemical Intelligence Understanding the "Why" Behind the Insolubility Before troubleshooting, you must understand the molecular behavior of CNBT.[1] This compound presents a classic "solubility paradox"...

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: Physicochemical Intelligence

Understanding the "Why" Behind the Insolubility

Before troubleshooting, you must understand the molecular behavior of CNBT.[1] This compound presents a classic "solubility paradox" common in heterocyclic probes.

FeatureChemical ImpactSolubility Consequence
Benzoxazole Core Planar, aromatic heterocycle.[2][3]High tendency for

-

stacking and aggregation in water.
7-Nitro Group Strong electron-withdrawing group (EWG); highly lipophilic.Increases hydrophobicity significantly; lowers the pKa of the thiol.
2-Thiol Group Exists in a tautomeric equilibrium (Thione

Thiol).
The Key to Solubility. The deprotonated thiolate form (

) is water-soluble; the neutral thione form is not.
5-Chloro Substituent Halogen bond acceptor/donor.Increases lipophilicity (LogP) and crystal lattice energy, making dissolution harder.[1]

The Core Mechanism: In aqueous buffers, CNBT is dominated by the Thione tautomer (neutral, insoluble).[1] To dissolve it, you must shift the equilibrium toward the Thiolate anion (charged, soluble) or sequester the hydrophobic core using excipients.[1]

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My solution turns cloudy immediately upon adding the stock to the buffer."

Diagnosis: The "Ouzo Effect" (Spontaneous Emulsification).[1] Cause: You likely pipetted a high-concentration DMSO stock directly into a static aqueous buffer. The rapid displacement of DMSO by water causes the hydrophobic CNBT to crash out as micro-crystals before it can equilibrate.[1]

Troubleshooting Steps:

  • The "Shift" Technique: Do not add Stock

    
     Buffer.[1] Instead, add Buffer 
    
    
    
    Stock
    .[1]
    • Place your DMSO stock in the tube.[1]

    • Slowly add the buffer dropwise while vortexing.[1] This maintains a high local solvent concentration during the initial mixing phase.[1]

  • Check DMSO Final %: Ensure your final DMSO concentration is

    
     1-2%.[1] Below this, the solvation shell may collapse.[1]
    
  • Switch Solvent: If DMSO is problematic, use Dimethylacetamide (DMA) , which often has better solvation power for nitro-aromatics.[1]

Issue 2: "The solubility seems pH-dependent. What is the optimal pH?"

Diagnosis: Protonation State Mismatch.[1] Cause: The thiol group has a pKa (likely shifted to ~4.5–5.5 due to the electron-withdrawing Nitro group).

  • At pH < 5: The compound is neutral (insoluble).[1]

  • At pH > 7: The compound is ionized (more soluble).[1]

Troubleshooting Steps:

  • Buffer Choice: Avoid acidic buffers (Acetate, Citrate pH 4-5).[1] Use neutral/basic buffers (PBS pH 7.4, Tris pH 8.0).[1]

  • Ionic Strength: High salt concentrations (e.g., 1M NaCl) can cause "salting out" of the hydrophobic anion.[1] Keep ionic strength moderate (150 mM).[1]

Issue 3: "I cannot use DMSO/Organic solvents in my cell assay."

Diagnosis: Solvent Biocompatibility Limit.[1] Cause: DMSO > 0.5% can be cytotoxic or affect enzyme kinetics.[1] Solution: Use a Cyclodextrin Inclusion Complex .[1]

  • Why? The hydrophobic benzoxazole core fits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[1] This "hides" the hydrophobic nitro/chloro groups from the aqueous environment.[1]

Module 3: Validated Experimental Protocols

Protocol A: The "Solvent-Shift" Method (Standard)

Best for: Enzymatic assays, chemical synthesis, short-term stability.

  • Stock Preparation: Dissolve CNBT in anhydrous DMSO to 100 mM . (Sonicate at 40°C if necessary).

  • Intermediate Dilution: Dilute the stock 1:10 in PEG-400 or Propylene Glycol (yields 10 mM).

    • Reasoning: PEG acts as a "bridge" solvent, reducing the polarity shock when moving from DMSO to water.[1]

  • Final Formulation: Slowly pipette the Intermediate Solution into your assay buffer (pH 7.4) while vortexing rapidly.

    • Target: Final concentration 10–100

      
      M.[1]
      
Protocol B: Cyclodextrin-Assisted Solubilization (Advanced)

Best for: Cell culture, in vivo studies, long-term stability.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - The "Gold Standard" for aromatics.
  • Methanol or Acetone (volatile solvent).[1]

Workflow:

  • Prepare Carrier: Dissolve HP-

    
    -CD in water to make a 20% (w/v)  solution.
    
  • Prepare Compound: Dissolve CNBT in a small volume of Acetone (e.g., 10 mg/mL).

  • Complexation:

    • Add the Acetone-CNBT solution dropwise into the aqueous HP-

      
      -CD solution with vigorous stirring.
      
    • Stir open to air for 4–6 hours (or under vacuum) to evaporate the acetone.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.[1]
    
  • Result: A clear, aqueous solution of CNBT encapsulated in CD, with 0% organic solvent.

Module 4: Visualization & Logic Flow[1]

Diagram 1: Solubilization Decision Tree

Use this logic flow to select the correct protocol for your experiment.

G Start Start: Dissolve CNBT IsDMSOK Is DMSO/Organic Solvent Permitted in Assay? Start->IsDMSOK YesDMSO Yes (>1%) IsDMSOK->YesDMSO Robust Assay NoDMSO No / Limited (<0.1%) IsDMSOK->NoDMSO Sensitive Cells/Enzymes CheckPH Check pH Requirements YesDMSO->CheckPH ProtocolC Protocol C: Cyclodextrin Complex (HP-β-CD) NoDMSO->ProtocolC ProtocolA Protocol A: Direct DMSO Stock (Use 'Shift' Method) Success Stable Solution ProtocolA->Success ProtocolB Protocol B: PEG-400 Bridge (Reduces precipitation) Warning CRITICAL: High Risk of Precipitation. Must use Protocol C. ProtocolB->Warning ProtocolC->Success Acidic pH < 6.0 (Thione form) CheckPH->Acidic Basic pH > 7.0 (Thiolate form) CheckPH->Basic Acidic->ProtocolB Basic->ProtocolA

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance and pH conditions.

Diagram 2: The Thiol-Thione Equilibrium Mechanism

Understanding the chemical species in your buffer.

Equilibrium cluster_0 Solubility Factors Thione Thione Tautomer (Neutral) INSOLUBLE Thiol Thiol Tautomer (Neutral) Sparingly Soluble Thione->Thiol Tautomerization Thiolate Thiolate Anion (Negative Charge) SOLUBLE Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->Thiol Protonation (pH < pKa) Nitro 7-Nitro Group: Increases Acidity Increases Lipophilicity

Caption: The equilibrium between the insoluble thione and soluble thiolate forms, modulated by pH and the electron-withdrawing nitro group.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1]

  • BenchChem. (2025).[1][4] Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis. (Used as proxy for benzoxazole-thiol class properties).[5]

  • Tehrani, A., & Holmberg, K. (2013).[1] Solubilization of hydrophobic dyes in surfactant solutions. Materials.

  • Assay Guidance Manual (NCBI). (2025). DMSO tolerance in biological assays.[1][6][7][8]

Sources

Optimization

Technical Support Center: Optimizing pH for Bioconjugation with 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Welcome to the Technical Support Center. As application scientists, we know that successful protein bioconjugation relies entirely on controlling the thermodynamic and kinetic environment of your reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that successful protein bioconjugation relies entirely on controlling the thermodynamic and kinetic environment of your reaction.

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a highly reactive, bifunctional probe. Its reactivity is driven by two distinct chemical handles:

  • The 5-Chloro Position: Activated by the strongly electron-withdrawing 7-nitro group and the benzoxazole ring, this site is highly electrophilic and undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with protein amines and thiols[1].

  • The 2-Thiol Position: A nucleophilic site that can participate in mixed disulfide formation with protein cysteines or cause unwanted reagent self-condensation[2].

Because protein nucleophiles (amines vs. thiols) have different pKa values, pH is the master switch that dictates which pathway this reagent takes[3].

Mechanistic Reaction Pathways

To troubleshoot your labeling experiments, you must first understand how pH dictates the chemical logic of the reagent.

Mechanism Reagent 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (Bifunctional Probe) pH_Low pH 6.0 - 7.0 (Mildly Acidic to Neutral) Reagent->pH_Low Target Thiols pH_High pH 8.0 - 9.5 (Basic) Reagent->pH_High Target Amines Cys_Reaction Cysteine S-Alkylation (SNAr at C5) pH_Low->Cys_Reaction Cys pKa ~8.3 (Highly nucleophilic) Disulfide Mixed Disulfide Formation (at C2-Thiol) pH_Low->Disulfide Oxidation dependent Lys_Reaction Lysine N-Alkylation (SNAr at C5) pH_High->Lys_Reaction Lys pKa ~10.5 (Deprotonated) Polymer Reagent Self-Condensation (Side Reaction) pH_High->Polymer Reagent 2-thiol deprotonation

Figure 1: pH-dependent mechanistic pathways and competing side reactions.

Troubleshooting & FAQs

Q: My protein precipitates immediately upon adding the reagent at pH 8.5. What is happening? A: You are observing reagent self-condensation. At pH > 8.0, the 2-thiol group of the benzoxazole deprotonates into a highly nucleophilic thiolate. This thiolate attacks the 5-chloro position of adjacent reagent molecules, forming insoluble polymers that co-precipitate with your protein. Solution: Lower the pH to 7.2–7.5 if targeting N-termini[3], or add the reagent in multiple small aliquots (e.g., 3 additions over 30 minutes) rather than a single large bolus.

Q: How can I selectively label the N-terminus without modifying internal lysines? A: Exploit the pKa differential. The α-amine of an unacetylated N-terminus has a pKa of ~7.8–8.0, whereas the ε-amine of lysine has a pKa of ~10.5. By strictly buffering your reaction at neutral pH (7.0–7.4), you thermodynamically favor N-terminal labeling while keeping lysines protonated and unreactive[3].

Q: Why did my labeling fail when using DTT to reduce my protein? A: Dithiothreitol (DTT) and β-mercaptoethanol contain free thiols that will rapidly outcompete your protein for the 5-chloro electrophile, completely quenching the fluorogenic reagent[4]. Solution: Use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks a thiol group, making it entirely compatible with SNAr-based labeling chemistries[5].

Q: Which buffers are strictly prohibited? A: Any buffer containing primary or secondary amines (e.g., Tris, Glycine, Ammonium Bicarbonate). These will act as competing nucleophiles and consume the reagent[5]. Stick to Phosphate, HEPES, or Sodium Bicarbonate.

Experimental Workflows

Workflow Step1 1. Preparation Protein at 1-5 mg/mL in PBS/HEPES Step2 2. pH Adjustment pH 6.5 (Cys) or pH 8.5 (Lys) Step1->Step2 Step3 3. Conjugation Add 10-20x Molar Excess of Reagent Step2->Step3 Step4 4. Incubation 1-2h at RT Protect from light Step3->Step4 Step5 5. Purification Desalting Column or Dialysis Step4->Step5

Figure 2: Standard experimental workflow for pH-optimized protein bioconjugation.

Step-by-Step Methodologies
Protocol A: Cysteine-Selective Conjugation (pH 6.5)

This protocol minimizes amine cross-reactivity and prevents reagent self-condensation by keeping the 2-thiol protonated.

  • Protein Preparation: Prepare your target protein at 2–5 mg/mL in 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5. (Self-validation: Verify the pH post-dissolution, as EDTA can lower the pH of weak buffers).

  • Disulfide Reduction: Add 10 molar equivalents of TCEP to the protein. Incubate for 30 minutes at room temperature (RT) to expose free cysteines. Do not remove TCEP.

  • Reagent Preparation: Dissolve 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in anhydrous DMSO to a 10 mM stock. Use immediately.

  • Conjugation: Add the reagent to the protein solution at a 10:1 molar ratio (Reagent:Protein). Ensure the final DMSO concentration remains ≤5% v/v to prevent protein denaturation.

  • Incubation: React for 2 hours at RT in the dark.

  • Purification: Quench the reaction with 1 mM N-acetylcysteine (optional), then remove excess reagent using a Zeba spin desalting column equilibrated with your final storage buffer.

Protocol B: Amine-Targeted Conjugation (pH 8.5)

This protocol forces the deprotonation of lysine ε-amines but requires careful stoichiometric control to manage reagent self-condensation.

  • Buffer Exchange: Dialyze the protein into 0.1 M Sodium Bicarbonate, pH 8.5.

  • Cysteine Blocking (Crucial): If your protein contains essential free cysteines that must not be labeled, pre-incubate with 10x N-ethylmaleimide (NEM) for 30 mins at pH 6.5, then desalt into the pH 8.5 buffer.

  • Conjugation: Add the benzoxazole reagent (10 mM in DMSO) at a 20–30x molar excess. Expert Insight: Add the reagent in 3 split doses (e.g., 10x every 15 minutes) to maintain a steady concentration of active electrophile while minimizing the spike in thiolate-driven self-condensation.

  • Incubation: React for 1 hour at RT in the dark.

  • Purification: Desalt immediately to prevent over-labeling and precipitation. Calculate the Degree of Labeling (DOL) via UV-Vis absorbance[5].

Data Presentation: pH Optimization Matrix

Use this matrix to select the correct parameters for your specific labeling goals.

Target NucleophileOptimal pH RangePreferred BufferspKa of TargetCompeting Side Reactions
Cysteine (Thiol) 6.0 – 7.0Phosphate, HEPES, MES~8.3Reagent oxidation; Disulfide exchange
N-Terminus (α-Amine) 7.0 – 7.5Phosphate, HEPES~7.8 – 8.0Mild Cysteine cross-reactivity
Lysine (ε-Amine) 8.5 – 9.5Bicarbonate, Borate~10.5Reagent self-condensation; Hydrolysis
References[3] Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. - PubMed (NIH) -https://pubmed.ncbi.nlm.nih.gov/22677508/[1] The highly electrophilic character of 4-chloro-7-nitrobenzofurazan and possible consequences for its applications as a protein-labelling reagent. - Biochemical Journal -https://doi.org/10.1042/bj1630189[4] 4-Chloro-7-nitrobenzofurazan | 10199-89-0 - ChemicalBook -https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0124317.htm[5] NBD-Cl[4-Chloro-7-nitrobenzofurazan] CAS 10199-89-0 - AAT Bioquest -https://www.aatbio.com/products/nbd-cl-4-chloro-7-nitrobenzofurazan-cas-10199-89-0[2] Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. - MDPI Molecules -https://doi.org/10.3390/molecules26237376

Sources

Troubleshooting

Preventing hydrolysis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol during storage

Welcome to the Technical Support Center for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CAS: 850258-89-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Benzoxazole de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CAS: 850258-89-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Benzoxazole derivatives are notoriously sensitive to environmental factors, and understanding the causality behind their degradation is critical for robust experimental design.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your compound from the vial to your assay.

Mechanistic Insight: The "Why" Behind Hydrolysis

To prevent degradation, we must first understand the molecular vulnerabilities of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. The benzoxazole ring features a polar carbiminyl bond (N=C–O) that is inherently susceptible to nucleophilic attack [2].

In this specific molecule, the presence of the 7-nitro and 5-chloro groups—both strongly electron-withdrawing via inductive and resonance effects—pulls electron density away from the heterocyclic ring. This renders the C2 carbon highly electrophilic. When exposed to trace moisture (even in hygroscopic solvents like DMSO) or pH extremes, water or hydroxide ions act as nucleophiles, attacking the C2 position. This forms a tetrahedral 2-hydroxybenzoxazoline intermediate, which irreversibly collapses via C–O bond fission to yield a substituted 2-mercapto-amidophenol [4].

HydrolysisPathway A 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (Intact) B Nucleophilic Attack at C2 (H2O / OH-) A->B Moisture/pH Stress C Tetrahedral Intermediate (2-hydroxybenzoxazoline) B->C Reversible D C-O Bond Fission (Ring Opening) C->D Rate-determining E Substituted Amidophenol (Degraded Product) D->E Irreversible

Logical pathway of benzoxazole-2-thiol hydrolysis via nucleophilic attack.

Self-Validating Protocol: Reconstitution and Storage

To prevent the hydrolysis cascade described above, strict anhydrous conditions must be maintained. The following protocol incorporates self-validating steps to ensure your workflow remains error-free.

Step 1: Desiccation and Equilibration

  • Action: Upon receiving the lyophilized powder, store it immediately at 2-8°C in a desiccator [3]. Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial in a humid lab causes immediate condensation on the powder. This microscopic moisture is sufficient to initiate hydrolysis once the compound is dissolved.

Step 2: Solvent Preparation

  • Action: Use only strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with a water content of ≤0.005%.

  • Validation Check: Add activated 3Å molecular sieves to your solvent bottle 24 hours prior to use. Perform a Karl Fischer titration to verify water content is below the critical threshold before proceeding.

Step 3: Reconstitution & Aliquoting

  • Action: Dissolve the powder to your desired stock concentration (e.g., 10 mM). Immediately divide the solution into single-use aliquots in amber, tightly sealed microcentrifuge tubes.

  • Causality: Benzoxazoles are susceptible to cumulative freeze-thaw degradation and photolytic stress [1]. Single-use amber aliquots eliminate repeated moisture introduction and UV exposure.

Step 4: Inert Gas Purging & Deep Freezing

  • Action: Gently overlay the headspace of each aliquot with Argon or dry Nitrogen gas before capping. Store immediately at -80°C.

  • Validation Check: Include a "sentinel" aliquot in your batch. Before running critical biological assays, thaw the sentinel and run a quick UV-Vis or LC-MS scan. Intact benzoxazole-2-thiols have distinct UV absorbance profiles; a significant shift to longer wavelengths (red-shift) indicates ring-opening to the amidophenol. If the sentinel fails, discard the batch.

StorageWorkflow Start Receive Lyophilized Powder Check Inspect Seal & Desiccant Start->Check StoreSolid Store at 2-8°C (Dry) Check->StoreSolid Short-term PrepSol Reconstitute in Anhydrous DMSO Check->PrepSol For Assays Aliquot Create Single-Use Aliquots PrepSol->Aliquot StoreLiquid Store at -80°C (Argon Purged) Aliquot->StoreLiquid

Step-by-step workflow for the preparation and storage of benzoxazole-2-thiol.

Quantitative Stability Profile

The following table summarizes the expected stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol under various laboratory conditions based on the degradation kinetics of halogenated benzoxazoles [1, 4].

Storage ConditionSolvent EnvironmentTemperatureEstimated Half-LifeHydrolysis Risk
Solid Powder None (Desiccated)2-8°C> 2 YearsLow
Stock Solution Anhydrous DMSO (<0.01% H₂O)-80°C6-12 MonthsLow
Stock Solution Standard Lab DMSO-20°C1-4 WeeksModerate
Working Solution Aqueous Buffer (pH 7.4)37°C< 12 HoursHigh
Working Solution Aqueous Buffer (pH 1.2 or 10.0)37°C< 2 HoursCritical

Troubleshooting & FAQs

Q1: My DMSO stock solution turned from pale yellow to a deep orange/red after a month at -20°C. What went wrong? A: This color change is a classic indicator of ring-opening hydrolysis. Standard lab DMSO is highly hygroscopic and absorbs moisture from the air every time the bottle is opened. At -20°C, DMSO freezes, but any dissolved water can create localized micro-environments of high reactivity. The deep color indicates the formation of the highly conjugated substituted amidophenol degradant. Solution: Discard the stock. In the future, use strictly anhydrous DMSO, purge the headspace with Argon, and store at -80°C.

Q2: Can I store the compound in Methanol or Ethanol for my assays? A: No. Protic solvents like methanol and ethanol can participate directly in degradation reactions via nucleophilic attack, leading to the formation of ring-opened esters or ethers [1]. Always use aprotic solvents (DMSO, DMF, or Acetonitrile) for stock solutions.

Q3: My cellular assay requires a 48-hour incubation. Will the compound survive in the culture media? A: Benzoxazoles are prone to hydrolysis in aqueous media at physiological pH, often with half-lives under 12 hours [2]. If your assay requires 48 hours, the observed biological effect may be driven by the degradation product (the amidophenol) rather than the parent compound. Solution: Design your experiment with a "refresh" protocol, where media containing freshly diluted compound is replaced every 8-12 hours, or run a parallel LC-MS stability control in cell-free media to quantify the exact exposure levels over time.

Q4: How can I recover or purify a partially hydrolyzed stock solution? A: Recovery is not recommended. The hydrolysis of the benzoxazole ring via C-O bond fission is thermodynamically irreversible under standard laboratory conditions [4]. Attempting to re-cyclize the amidophenol back to the benzoxazole requires harsh dehydrating conditions (e.g., polyphosphoric acid and high heat) that would likely destroy the nitro and chloro substituents. It is more time- and cost-effective to prepare a fresh stock.

References

  • BenchChem. Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution.
  • ResearchGate. Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole.
  • ChemScene. 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Product Information (CAS 850258-89-8).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.
Optimization

Benzoxazole Thiol Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for benzoxazole thiol synthesis. Benzoxazole-2-thiols (also known as 2-mercaptobenzoxazoles) are privileged heterocyclic scaffolds widely utilized in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazole thiol synthesis. Benzoxazole-2-thiols (also known as 2-mercaptobenzoxazoles) are privileged heterocyclic scaffolds widely utilized in medicinal chemistry and drug development[1]. Despite the well-documented synthetic routes, researchers frequently encounter bottlenecks such as low yields, intractable byproducts, and incomplete cyclization.

This guide provides authoritative, self-validating protocols and mechanistic troubleshooting strategies to optimize your synthetic workflows.

Mechanistic Workflow & Failure Points

Understanding the reaction trajectory is critical for troubleshooting. The synthesis fundamentally relies on the nucleophilic attack of an ortho-aminophenol on a thiocarbonyl source, followed by an intramolecular cyclization that expels hydrogen sulfide (H₂S)[2].

SynthesisWorkflow Step1 2-Aminophenol + CS2 Step2 Dithiocarbamate Salt Step1->Step2 Fail1 CS2 Evaporation Step1->Fail1 Poor Reflux Step3 Cyclization (-H2S) Step2->Step3 Step4 Thiolate Anion Step3->Step4 Step5 Acidic Precipitation Step4->Step5 Fail2 Oxidative Dimerization Step4->Fail2 Air Exposure Fail3 Incomplete Protonation Step4->Fail3 High pH

Workflow of benzoxazole thiol synthesis highlighting critical failure points.

Self-Validating Experimental Protocols

To ensure reproducibility, your experimental design must include built-in validation checks. Below is the optimized standard methodology for the base-catalyzed carbon disulfide (CS₂) route.

Protocol: Base-Catalyzed CS₂ Cyclization

Causality: Potassium hydroxide (KOH) deprotonates the amine, enhancing its nucleophilicity to attack CS₂. The alkaline environment also keeps the final product solubilized as a thiolate salt, preventing it from crashing out prematurely with unreacted starting materials[1][2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-aminophenol (1.0 equiv) in absolute ethanol. Add KOH (1.1 equiv) and stir until homogeneous[2].

  • CS₂ Addition: Cool the mixture in an ice bath. Add CS₂ (1.5 equiv) dropwise.

    • Validation Check: The solution will transition to a deep orange/red hue, confirming the successful formation of the dithiocarbamate intermediate.

  • Reflux & Cyclization: Attach a highly efficient reflux condenser. Heat the mixture to 80°C for 3–4 hours[2].

    • Validation Check: Monitor H₂S gas evolution by placing lead(II) acetate paper at the condenser outlet. The paper will turn black (forming PbS). When the paper no longer darkens, cyclization is complete.

  • Decolorization (Optional but Recommended): Add activated carbon to the hot mixture and reflux for an additional 30 minutes to adsorb colored polymeric byproducts, then filter while hot[2].

  • Alkaline Extraction: Dilute the filtrate with 10% aqueous NaOH to ensure the product remains fully dissolved as a sodium thiolate salt[1][3].

  • Acidic Precipitation: Slowly add concentrated HCl or 5% glacial acetic acid dropwise with rapid agitation[3].

    • Validation Check: Monitor with pH paper. Once the pH drops below 3, a dense white to pale-yellow precipitate of 2-mercaptobenzoxazole will immediately form.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under a vacuum[2].

Troubleshooting Guide: Causality & Solutions

Issue 1: Low Yield (<50%) or High Unreacted Starting Material
  • Causality: CS₂ is highly volatile (boiling point 46°C). If the reflux condenser is inefficient or the heating ramp is too aggressive, CS₂ evaporates out of the system before the dithiocarbamate intermediate can fully form and cyclize.

  • Solution: Increase the CS₂ equivalent to 1.5–2.0. Alternatively, transition to a closed-system autoclave method . Mixing the reagents in an autoclave and heating in a sand bath to 180°C for 6–8 hours traps the volatile CS₂, forcing the thermodynamic cyclization and frequently boosting yields to >85%[1][3].

Issue 2: Product is Dark Brown, Sticky, or Fails to Crystallize
  • Causality: Benzoxazole-2-thiols are highly susceptible to oxidative dimerization. In the presence of a strong base and atmospheric oxygen, the thiolate anions oxidize to form 2,2'-dithiobis(benzoxazole) side products.

  • Solution: Degas your ethanol and water solvents by sparging with nitrogen or argon for 15 minutes prior to use. Run the entire reflux under an inert atmosphere. Ensure the activated charcoal step is utilized to strip out these oligomeric impurities before acidification[2].

Issue 3: No Precipitate Forms During the Acidification Workup
  • Causality: The product remains in its highly water-soluble thiolate anion form due to insufficient protonation[3].

  • Solution: The pKa of benzoxazole thiols is typically around 6.0–6.5. Dropping the pH to 5 is not enough; you must push the pH down to 2–3 using concentrated HCl to fully protonate the sulfur atom and force precipitation[1][3].

Quantitative Data: Synthetic Route Comparison

Selecting the right synthetic route depends on your lab's equipment and safety constraints. Use the table below to compare the standard CS₂ routes against the safer Tetramethylthiuram Disulfide (TMTD) alternative[1][3][4][5].

RouteReagents / CatalystTemp / TimeExpected YieldKey AdvantagesKey Disadvantages
Standard Reflux 2-Aminophenol, CS₂, KOH, EtOH80°C / 3–4 h70–85%Readily available, cheap reagents.High risk of CS₂ loss; H₂S gas evolution.
Autoclave Method 2-Aminophenol, CS₂, EtOH180°C / 6–8 h85–95%Excellent purity; forces completion.Requires high-pressure safety equipment.
TMTD Route 2-Aminophenol, TMTD, K₂CO₃, DMF120°C / 12 h55–80%Avoids liquid CS₂; safer handling.Longer reaction time; requires column chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my NMR analysis show an N-H peak instead of an S-H peak? A: This is due to tautomerism. Benzoxazole-2-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms[3]. In the solid state and in highly polar NMR solvents (such as DMSO-d6), the thione tautomer heavily predominates. Consequently, you will observe an N-H proton signal and a highly deshielded C=S carbon shift in your ¹³C-NMR, rather than a typical thiol signature.

Q: Can I synthesize these compounds without handling highly flammable liquid CS₂? A: Yes. Tetramethylthiuram disulfide (TMTD) serves as an excellent solid thiocarbonyl surrogate. By reacting 2-aminophenol with TMTD in DMF using K₂CO₃ as a base at 120°C, you can achieve the cyclization without the hazards of liquid CS₂[4][5]. Note that this method typically requires flash column chromatography for final purification[4].

Q: How should I safely manage the H₂S gas byproduct? A: Never vent H₂S directly into the fume hood exhaust without treatment. Route the exhaust line of your reflux condenser through a gas scrubber trap containing a 10% NaOH solution or a bleach (sodium hypochlorite) solution to neutralize the H₂S into harmless sulfate salts.

References

  • 2 - Semantic Scholar 2.3 - SAPUB

  • 1 - Benchchem 4.4 - ChemicalBook 5.5 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Minimizing Background Fluorescence in 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Assays

Welcome to the technical support guide for assays utilizing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, commonly known as NBD-Cl. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for assays utilizing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, commonly known as NBD-Cl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments by minimizing background fluorescence, a critical factor for achieving high signal-to-noise ratios and reliable data.

Understanding the Chemistry: The Source of Signal and Noise

NBD-Cl is an intrinsically non-fluorescent reagent that becomes highly fluorescent upon reaction with nucleophiles, primarily thiols and amines.[1][2][3][4] The core of the assay is a nucleophilic aromatic substitution (SNAr) reaction, where the thiol or amine group displaces the chlorine atom on the electron-deficient benzoxadiazole ring.[1] This reaction forms a stable, fluorescent adduct.[1][4]

The fluorescence of the resulting NBD-adduct is due to an intramolecular charge transfer (ICT) process.[1][5] The amino or thioether group acts as an electron donor, and the nitro group serves as an electron acceptor.[1] This ICT is highly sensitive to the local environment; fluorescence is often enhanced in hydrophobic (low polarity) environments and quenched in aqueous (high polarity) solutions.[5][6][7]

High background fluorescence can arise from several sources, including the inherent properties of the sample, suboptimal reaction conditions, and the presence of interfering substances. This guide will address these issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My "no-thiol" control well shows high fluorescence. What are the likely causes?

This is a common issue and points to a few key areas:

  • Autofluorescence of Assay Components: Your sample matrix, buffer components, or even the microplate itself can be intrinsically fluorescent.[8][9][10][11]

  • Reaction with Non-Thiol Nucleophiles: NBD-Cl reacts with primary and secondary amines, which are abundant in biological samples (e.g., proteins, free amino acids).[1][2][3]

  • Hydrolysis of NBD-Cl: Over time, especially under alkaline conditions, NBD-Cl can hydrolyze to a weakly fluorescent product, contributing to background.

  • Run Proper Controls:

    • No-Enzyme/No-Sample Control: Contains all assay components except the biological sample. This helps identify background from reagents and the buffer.[8][10]

    • Buffer and Reagent Blanks: Measure the fluorescence of the buffer alone and each reagent individually to pinpoint the source of autofluorescence.

    • Sample Autofluorescence Control: Incubate your sample under assay conditions without NBD-Cl to quantify its intrinsic fluorescence.[8][11]

  • Optimize pH:

    • The reaction of NBD-Cl with thiols can be favored over amines by adjusting the pH. Thiolates (R-S⁻) are more nucleophilic than thiols (R-SH). The pKa of typical thiols is around 8-9.

    • Selective labeling of cysteine residues in proteins over lysine residues can often be achieved at a near-neutral pH (around 7.0-7.5).[12] Reactions with amines are more favored at a more alkaline pH (8.0-9.5).[12]

  • Microplate Selection:

    • Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[10]

Q2: The fluorescence signal is high across all wells, including my positive controls, leading to a poor signal-to-noise ratio. What should I do?

High signal in all wells suggests a widespread issue, likely related to reagent concentration or non-specific reactions.

  • Excess NBD-Cl Concentration: Using too much NBD-Cl can lead to high background due to non-specific binding and increased hydrolysis.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities or nucleophiles.[8]

start High Background in All Wells titrate Perform NBD-Cl Titration start->titrate Is NBD-Cl concentration optimized? controls Run Reagent Purity Controls titrate->controls Titration doesn't resolve issue optimize_time Optimize Incubation Time controls->optimize_time Reagents are pure wash Incorporate Washing Steps (if applicable) optimize_time->wash result Improved Signal-to-Noise wash->result

Caption: Troubleshooting workflow for high background fluorescence.

Protocol 1: NBD-Cl Concentration Titration

  • Objective: To find the lowest concentration of NBD-Cl that provides a robust signal for your target thiol without elevating the background.

  • Procedure:

    • Set up a series of reactions with a fixed, known concentration of your thiol standard (e.g., glutathione, cysteine).

    • Create a serial dilution of your NBD-Cl stock solution. A typical starting point is a 2-5 fold molar excess of NBD-Cl over the expected maximum thiol concentration.

    • Include "no-thiol" controls for each NBD-Cl concentration.

    • Incubate under standard assay conditions (time, temperature, pH).

    • Measure fluorescence and plot the signal-to-noise ratio (Fluorescence of Thiol Well / Fluorescence of No-Thiol Well) against the NBD-Cl concentration.

    • Select the concentration at the plateau of this curve that gives the best signal-to-noise ratio.[8]

NBD-Cl ConcentrationSignal (RFU)Background (RFU)Signal-to-Noise
1x500050010
2x1500075020
5x25000200012.5
10x2800050005.6

Table 1: Example data from an NBD-Cl titration experiment. A 2x concentration provides the optimal signal-to-noise ratio.

Q3: My assay shows a time-dependent increase in background fluorescence. Why is this happening and how can I fix it?

A drifting baseline is often due to the slow, uncatalyzed reaction of NBD-Cl with components in the assay buffer or its gradual hydrolysis.

  • Reaction with Buffer Components: Some buffers contain nucleophilic species (e.g., Tris has a primary amine).

  • Instability of NBD-Thiol Adducts: While generally stable, some NBD-thiol adducts can be less stable than their amine counterparts, potentially leading to label migration or degradation over time.[13]

  • Buffer Selection:

    • Switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate buffer.

    • If Tris must be used, be aware of its potential for reaction and keep incubation times as short as possible.

  • Kinetic vs. Endpoint Reads:

    • For assays with a drifting background, a kinetic reading mode is often superior to a single endpoint measurement.

    • By measuring the initial reaction velocity (the slope of the fluorescence increase over a short, linear time period), you can accurately quantify the thiol-specific reaction rate before the background significantly increases.[8]

  • Stop Reagent:

    • For endpoint assays, consider adding a quenching reagent to stop the reaction. Adding a small amount of a primary amine like Tris or glycine can consume the excess NBD-Cl. This step must be carefully timed and consistent across all wells.[12]

Q4: The fluorescence of my NBD-thiol adduct is weak, even at high thiol concentrations. How can I improve the signal?

Weak fluorescence can be as problematic as high background. The cause often lies in the chemical environment of the NBD adduct.

  • Solvent Effects: The fluorescence of NBD adducts is strongly quenched by polar solvents, especially water.[5][6][7][14]

  • pH Effects: The protonation state of the NBD adduct can influence its quantum yield.

  • Thiol vs. Amine Adducts: It's important to note that NBD adducts with thiols are generally less fluorescent than those with amines.[4][12][13]

  • Solvent Modification:

    • If your experimental design allows, increasing the proportion of a less polar, aprotic organic solvent (like acetonitrile or DMSO) in the final reaction mixture can significantly enhance the fluorescence of the NBD-adduct.[6] Even small percentages can have a noticeable effect.

  • Reaction Conditions Optimization:

    • Ensure the reaction goes to completion by optimizing incubation time and temperature. Reactions are often performed at temperatures between 40-60°C for 1-4 hours, but this must be determined empirically for your specific system.[12] Protect the reaction from light to prevent photobleaching.[1][9]

cluster_Reaction Reaction Principle cluster_Fluorescence Fluorescence Output NBD NBD-Cl (Non-fluorescent) Adduct NBD-Thiol Adduct NBD->Adduct Thiol Thiol (R-SH) Thiol->Adduct Adduct_State Adduct in Environment High_Polarity High Polarity (e.g., Water) Adduct_State->High_Polarity Low_Polarity Low Polarity (e.g., Acetonitrile) Adduct_State->Low_Polarity Quenched Low Fluorescence (Quenched) High_Polarity->Quenched Enhanced High Fluorescence (Enhanced) Low_Polarity->Enhanced

Caption: Environmental effect on NBD-adduct fluorescence.

Summary of Best Practices for Minimizing Background

ParameterRecommendationRationale
Controls Always include no-thiol, no-enzyme, and sample autofluorescence controls.To isolate and quantify different sources of background noise.[8][10]
Reagent Purity Use high-purity reagents and solvents.To prevent contamination from fluorescent impurities or interfering nucleophiles.
NBD-Cl Conc. Titrate to find the lowest effective concentration.Minimizes non-specific reactions and reagent-derived background.[8][15]
Buffer Choice Use non-nucleophilic buffers like HEPES or Phosphate.Avoids slow background increase from reaction with buffer components.
pH Optimize pH for thiol selectivity (typically pH 7.0-8.0).Maximizes reaction with thiols while minimizing reactions with more basic amines.[12]
Microplates Use black, opaque-walled plates.Reduces background from the plate and prevents well-to-well crosstalk.[10]
Incubation Protect from light; optimize time and temperature.Prevents photobleaching and ensures reaction completion without excessive background buildup.[1][12]
Measurement Consider kinetic analysis over endpoint reads.Distinguishes the initial, specific reaction rate from slower, non-specific background increase.[8]

By systematically addressing these potential sources of error, you can significantly enhance the quality, reliability, and sensitivity of your NBD-Cl based assays.

References

  • BenchChem. (2025).
  • Neagle, B., & Olechno, J. (2017). Can NBD-CL be a chromoginic but not fluoreginic reagent for the same compound?
  • Elbashir, A. A., Sulliman, F. E. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. GU J Sci, 24(4), 679-697.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Reducing background fluorescence in C6 NBD Phytoceramide imaging.
  • AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?
  • Pop, F., et al. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
  • Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. MDPI.
  • BenchChem. (2025). Fluorescence mechanism of NBD-Cl with primary amines.
  • Di Pardo, A., & Maglione, V. (2018). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Methods in molecular biology (Clifton, N.J.), 1729, 141–151.
  • Sahu, D., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI.
  • BenchChem. (2025). Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise.
  • BenchChem. (n.d.). Application Notes and Protocols for Labeling Peptides with 5-Chloro-4-nitro-2,1,3-benzothiadiazole (NBD-Cl).
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Interchim. (n.d.). NBD-Cl. FluoProbes.
  • Thermo Fisher Scientific. (2014, February 2). Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
  • Zhang, Y., et al. (2022). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society reviews, 51(15), 6523–6574.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) in Fluorescence Microscopy.

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

This guide provides an in-depth analysis of the stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol when dissolved in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Understanding the nuances of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol when dissolved in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Understanding the nuances of solvent interaction is critical for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol that influence its stability?

The stability of this compound is primarily dictated by the thiol (-SH) group attached to the benzoxazole core. Thiols are sulfur analogs of alcohols and are known for their susceptibility to oxidation, which can lead to the formation of disulfide bridges (R-S-S-R).[1][2][3] The electron-withdrawing nature of the chloro and nitro groups on the benzoxazole ring can also influence the reactivity of the thiol group.

Q2: I am preparing stock solutions for a high-throughput screen. Is DMSO a suitable solvent for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol?

While DMSO is an excellent solvent for a wide range of organic compounds due to its high polarity and solvating power, it presents a significant risk for thiol-containing molecules.[4][5] DMSO can act as a mild oxidizing agent, and several studies have shown that it can promote the oxidation of thiols to disulfides.[6][7] This oxidative degradation can be accelerated by factors such as elevated temperatures, the presence of light, and residual water in the DMSO.[8]

For short-term use, such as immediate use in an assay, high-purity, anhydrous DMSO may be acceptable if proper precautions are taken to minimize exposure to air and light. However, for long-term storage, DMSO is generally not recommended for this class of compounds.

Q3: How does the stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in Methanol compare to DMSO?

Methanol, a polar protic solvent, is generally considered a more inert choice for storing thiol-containing compounds compared to DMSO. It does not possess the same oxidizing potential as DMSO. While reactions between thiols and alcohols to form thioethers are possible, they typically require specific catalytic conditions and are not a common degradation pathway under standard storage conditions.[9]

However, the solubility of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in methanol may be lower than in DMSO.[10] It is crucial to ensure complete dissolution before use.

Q4: What are the recommended storage conditions for stock solutions of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol?

To ensure the long-term stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, the following storage conditions are recommended:

  • Solvent: Methanol is the preferred solvent for long-term storage.

  • Temperature: Store solutions at -20°C or, ideally, at -80°C to slow down potential degradation kinetics.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen, which can also contribute to thiol oxidation.

  • Light: Protect the solution from light by using amber vials or storing them in a dark container.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound precipitates from solution upon freezing. The compound's solubility limit in the chosen solvent is exceeded at lower temperatures.Warm the solution to room temperature and vortex to redissolve before use. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
A new, less polar peak appears in HPLC/LC-MS analysis over time. This is indicative of disulfide bond formation, where two molecules of the thiol have dimerized. This is more likely to occur in DMSO.Switch to methanol for stock solutions. If DMSO is required for the assay, prepare fresh solutions from a solid or a methanol stock immediately before use.
Loss of biological activity in screening assays. The active thiol group may have been oxidized to a disulfide, which often has a different biological activity profile.Confirm the integrity of the compound using an analytical method like LC-MS. Use freshly prepared solutions or solutions stored under optimal conditions (in methanol, at low temperature, under an inert atmosphere).
Inconsistent assay results between batches of stock solution. This can be due to varying degrees of degradation in different stock preparations, likely influenced by minor differences in handling (e.g., exposure to air, light).Standardize the stock solution preparation and storage protocol. Implement a quality control step, such as a quick analytical check, before using a new batch of stock solution.

Data Summary: Solvent Comparison

Property DMSO (Dimethyl Sulfoxide) Methanol Implication for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Solvent Type Polar AproticPolar ProticProtic nature of methanol is generally less reactive towards thiols.
Oxidizing Potential Can act as a mild oxidizing agent.[6]Generally considered non-oxidizing.DMSO poses a significant risk of oxidizing the thiol to a disulfide.
Solubility Generally excellent for a wide range of organic compounds.[4][5]Good, but often lower than DMSO for complex organic molecules.[10]DMSO is superior for achieving high concentration stock solutions, but at the cost of stability.
Recommended Use Short-term, immediate use where high solubility is critical.Long-term storage and as a preferred solvent for stock solutions.Prioritize stability by using methanol for storage whenever possible.

Visualizations

Thiol 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation (e.g., in DMSO, air) cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_DMSO Prepare Solution in DMSO Store_RT Store at Room Temp Prep_DMSO->Store_RT Aliquot Store_Fridge Store at 4°C Prep_DMSO->Store_Fridge Aliquot Store_Freezer Store at -20°C / -80°C Prep_DMSO->Store_Freezer Aliquot Prep_MeOH Prepare Solution in Methanol Prep_MeOH->Store_RT Aliquot Prep_MeOH->Store_Fridge Aliquot Prep_MeOH->Store_Freezer Aliquot Analysis_T0 Analyze at T=0 Analysis_TX Analyze at Time X Store_RT->Analysis_TX Monitor Degradation (HPLC, LC-MS) Store_Fridge->Analysis_TX Monitor Degradation (HPLC, LC-MS) Store_Freezer->Analysis_TX Monitor Degradation (HPLC, LC-MS)

Caption: Experimental workflow for assessing the stability of the target compound under different solvent and temperature conditions.

Experimental Protocol: Stability Assessment

This protocol outlines a method to empirically determine the stability of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in DMSO and methanol.

1. Preparation of Stock Solutions: a. Accurately weigh a sufficient amount of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. b. Prepare a 10 mM stock solution in high-purity, anhydrous DMSO. c. Prepare a 10 mM stock solution in HPLC-grade methanol.

2. Aliquoting and Storage: a. Aliquot the stock solutions into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock. b. Store aliquots of each solvent at different temperatures: room temperature (as a stress condition), 4°C, and -20°C.

3. Time-Point Analysis: a. At designated time points (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition. b. Allow the frozen samples to thaw completely and come to room temperature. c. Dilute the samples to a suitable concentration for analysis (e.g., 100 µM) using an appropriate solvent system for the analytical method.

4. Analytical Method: a. Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with Mass Spectrometry (LC-MS) detection. b. The HPLC method should be capable of separating the parent compound from potential degradation products, such as the disulfide dimer. c. Monitor the peak area of the parent compound and look for the appearance of new peaks. The disulfide dimer is expected to have a longer retention time due to its larger size and increased hydrophobicity.

5. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. b. Compare the degradation rates between the two solvents and across the different storage temperatures.

References

Sources

Troubleshooting

Removing unreacted 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol from mixtures

The following technical guide addresses the purification of reaction mixtures containing unreacted 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) . This guide is structured to prioritize sample integrity and purity, mov...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of reaction mixtures containing unreacted 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) .

This guide is structured to prioritize sample integrity and purity, moving from cost-effective chemical extractions to high-precision chromatographic techniques.

[1]

Topic: Removal of unreacted 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) CAS: 850258-89-8 | MW: 230.63 g/mol pKa Estimate: ~4.5 – 5.5 (Due to electron-withdrawing


 and 

substituents)[1][2][3]

Executive Summary & Chemical Logic

The removal of CNBT is distinct from standard thiol purification because of its enhanced acidity .[2][4] While typical alkyl thiols have a pKa of ~10-11, the benzoxazole core combined with Nitro (C7) and Chloro (C5) groups stabilizes the negative charge on the thiolate anion, lowering the pKa significantly (likely < 6.0).[3][4]

The Advantage: You do not need strong bases (like NaOH) to remove this contaminant.[2][4] Weak bases (NaHCO₃) are often sufficient to ionize CNBT, driving it into the aqueous phase while leaving non-ionizable products in the organic phase.[3][4]

The Challenge: CNBT is prone to oxidative dimerization to form the disulfide (2,2'-dithiobis(5-chloro-7-nitrobenzoxazole)).[1][2][3] This dimer is non-polar and will not be removed by basic washes, often co-eluting with products during chromatography.[2][4]

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your product's sensitivity and the current state of the mixture.[4]

Purification_Strategy Start Start: Reaction Mixture Contains CNBT BaseSensitive Is Product Base Sensitive? (e.g., Esters, Thioesters) Start->BaseSensitive YesBase YES: Avoid Aqueous Base BaseSensitive->YesBase NoBase NO: Product is Stable BaseSensitive->NoBase Resin Protocol B: Solid Phase Scavenging (Maleimide/Carbonate Resins) YesBase->Resin Extraction Protocol A: pH-Switch Extraction (Bicarbonate Wash) NoBase->Extraction DimerCheck Did Extraction Fail? (Check for Disulfide Dimer) Extraction->DimerCheck Chromatography Protocol C: Reductive Workup + Flash Chromatography DimerCheck->Chromatography Yes, impurities persist

Caption: Workflow for selecting the optimal CNBT removal method based on product stability.

Protocol A: The pH-Switch Extraction (Standard Method)[1][2][3]

This method exploits the high acidity of CNBT.[2][4] By converting the thiol to its water-soluble thiolate salt, it partitions into the aqueous layer.[1]

Applicability: Stable products (Amides, Ethers, substituted Heterocycles).[2][3][4] Reagents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃).[2][3][4]

Step-by-Step Methodology
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc is preferred as it separates well from basic water).[2][4]

  • First Wash (Acidic/Neutral): Wash with 0.1 M HCl or Brine to remove amine catalysts or bulk water-soluble impurities.[1][2][4]

  • The Critical Wash (Ionization):

    • Wash the organic layer 3 times with Saturated Aqueous NaHCO₃ .[2][4]

    • Mechanism:[1][2][4][5][6] The bicarbonate (pH ~8.[2][4]5) deprotonates the CNBT (pKa ~5), forming the sodium thiolate salt

      
      .[1][2][3][4]
      
    • Observation: The aqueous layer may turn yellow/orange due to the nitrophenolate-like chromophore of the ionized thiol.[2][4]

  • Verification: Check the organic layer by TLC.[2][4] If CNBT persists, repeat with 5% Na₂CO₃ (pH ~11), provided your product can withstand mild alkalinity.[2][3][4]

  • Drying: Dry the organic phase over Na₂SO₄, filter, and concentrate.

Data Summary: Solvent Compatibility

SolventSuitabilityNotes
Ethyl Acetate High Best separation from basic aqueous layers.[1][2][3]
DCM MediumCan form emulsions with basic water; use brine to break.[1][2][4]
Diethyl Ether MediumGood for non-polar products; avoids extracting the thiolate back.[2][4]

Protocol B: Solid-Phase Scavenging (Sensitive Products)

For products containing hydrolyzable groups (thioesters, activated esters) where aqueous base is dangerous.[3][4]

Mechanism: A polymer-supported electrophile reacts covalently with the nucleophilic thiol, immobilizing it on the bead.[2][4]

Step-by-Step Methodology
  • Resin Selection: Use a Maleimide-functionalized silica/polystyrene or Polystyrene-supported Carbonate (e.g., MP-Carbonate).[1][2][3][4]

    • Maleimide: Reacts specifically with thiols via Michael addition.

    • Carbonate:[1][2][4] Acts as a solid-phase base to sequester the acidic thiol.[1][2]

  • Loading: Add 3–5 equivalents of resin relative to the estimated unreacted CNBT.

  • Incubation: Agitate gently at room temperature for 1–4 hours.

    • Tip: Do not use magnetic stir bars with resins (it grinds the beads); use an orbital shaker.[2][4]

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin cake with the reaction solvent to recover entrained product.

Protocol C: Handling the "Ghost" Impurity (Disulfides)[3][4]

If CNBT oxidizes, it forms the disulfide dimer (CNBT)₂ .[2][3][4] This molecule is not acidic and will not wash out with base.[2][4] It often co-elutes with non-polar products.[2][4]

Symptoms:

  • TLC shows a spot much higher (

    
    ) than the starting thiol.[2][4]
    
  • Base extraction failed to clean the mixture.

Troubleshooting Workflow
  • Reduction: Before purification, dissolve the crude mixture in MeOH/DCM.

  • Reagent Addition: Add Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) (1.1 eq relative to estimated dimer).[2][3][4] Stir for 30 mins.

    • Action: This breaks the disulfide bond, reverting the dimer back to the acidic CNBT monomer.[4]

  • Extraction: Immediately perform Protocol A (Bicarbonate wash).[2][4] The regenerated monomer will now wash out into the aqueous layer.[2][4]

Frequently Asked Questions (FAQ)

Q1: The aqueous layer turned bright yellow during extraction. Did I lose my product?

  • Likely No. The thiolate anion of 5-chloro-7-nitro-1,3-benzoxazole-2-thiol is highly conjugated and likely colored (yellow/orange) due to the nitro group.[1][2][3] If your product is not an ionizable phenol or acid, it remains in the organic layer.[3][4]

Q2: I see a streak on my TLC plate that won't go away.

  • Diagnosis: Benzoxazole thiols often streak on silica due to the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[2][4]

  • Fix: Add 1% Acetic Acid to your TLC developing solvent to protonate the species and sharpen the spot, or 1% Triethylamine to fully ionize it (it will stay at the baseline).[4]

Q3: Can I use bleach to kill the thiol smell?

  • Caution: While bleach oxidizes thiols, it converts CNBT into the disulfide (solid precipitate) or sulfonic acid.[2][4] The disulfide is harder to separate (see Protocol C).[2][4] Only use bleach for cleaning glassware after the product has been isolated.[2][4]

Q4: My product is a thioester made from CNBT. How do I purify it without hydrolyzing it?

  • Solution: Do not use aqueous base.[1][2][4] Use Protocol B (Maleimide resin) or perform Flash Chromatography using a non-polar mobile phase (Hexanes/EtOAc).[2][3][4] The unreacted thiol is much more polar than the thioester and will elute significantly later.[4]

References

  • General Thiol Workup SOPs

    • Source: University of Rochester, Department of Chemistry.[4] "How to Work with Thiols-General SOP."

    • URL:[Link]

  • Benzoxazole Thiol Synthesis & Properties

    • Source: Kakkar, S., et al. (2018).[3][4][7] "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal.

    • URL:[Link][2][3][4]

  • Acidity of Substituted Benzoxazoles

    • Source: PubChem Compound Summary for 2-Mercaptobenzoxazole (Parent structure data).[1][2][4]

    • URL:[Link][1][2][3][4]

  • Purification via Disulfide Switching

    • Source: MilliporeSigma Technical Bulletins (General Reductant Usage).[2][4]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching in Nitro-benzoxazole (NBD) Derivatives

Welcome to the technical support center for nitro-benzoxazole (NBD) derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitro-benzoxazole (NBD) derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching during their experiments. The following question-and-answer format provides in-depth explanations, actionable troubleshooting steps, and validated protocols to ensure the integrity and success of your fluorescence-based assays.

Section 1: Fundamentals of NBD Fluorescence and Quenching

Q1: What is NBD, and why is its fluorescence so sensitive to its environment?

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, uncharged, and environmentally sensitive dye. Its fluorescence properties, particularly its quantum yield and emission maximum, are highly dependent on the polarity of its local environment.[1][2] In aqueous, polar environments, NBD is virtually non-fluorescent. However, upon partitioning into a non-polar or hydrophobic environment, such as a lipid membrane or the hydrophobic pocket of a protein, it can become highly fluorescent.[2] This solvatochromic behavior is due to an intramolecular charge transfer (ICT) process upon excitation, making the excited state more polar than the ground state.[3][4] Polar solvents stabilize this polar excited state, providing non-radiative decay pathways that quench fluorescence.[1][4]

Q2: My NBD-labeled conjugate shows significantly lower fluorescence than expected. What are the primary causes of quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[5] For NBD derivatives, quenching can be broadly categorized into several mechanisms:

  • Environmental Effects: As discussed, the high polarity of the local environment (e.g., exposure to aqueous buffer) is a primary cause of NBD quenching.[1][2]

  • Self-Quenching/Aggregation: At high local concentrations, NBD molecules can interact with each other, forming non-fluorescent dimers or aggregates.[6][7][8] This is a common issue in densely labeled proteins or within lipid vesicles.[8]

  • Interaction with Quenching Moieties: Specific chemical groups can quench NBD fluorescence upon close contact. A notable example is the amino acid tryptophan, which can quench NBD via Photoinduced Electron Transfer (PeT).[9][10][11] The nitro group of the NBD moiety itself makes it susceptible to reductive PeT.[12][13][14]

  • Static and Dynamic Quenching: These are two major classes of quenching that describe the nature of the interaction between the fluorophore and a quenching agent.[5][][16] This will be discussed in detail in the next section.

Section 2: Troubleshooting - Identifying the Cause of Quenching

The first step in resolving a quenching problem is to identify its source. The following Q&A will guide you through diagnostic experiments.

Q3: How can I determine if my quenching is static or dynamic?

Distinguishing between static and dynamic quenching is critical because they arise from different molecular interactions and thus require different mitigation strategies.[5][]

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, which provides a non-radiative pathway for the fluorophore to return to the ground state.[5][] This process reduces the fluorescence lifetime.[5][17]

  • Static Quenching: Occurs when the fluorophore forms a stable, non-fluorescent complex with a quencher in the ground state.[5][][16] This process does not affect the lifetime of the uncomplexed, fluorescent molecules.[][17]

The primary methods to distinguish them are fluorescence lifetime measurements and temperature-dependence studies .[5][18]

Parameter Dynamic Quenching Static Quenching Rationale
Fluorescence Intensity DecreasesDecreasesBoth processes reduce the number of photons emitted.
Fluorescence Lifetime Decreases[5][][17]Unchanged[5][][17]Dynamic quenching shortens the time the fluorophore stays in the excited state. Static quenching only "removes" fluorophores by complexation, it doesn't affect the uncomplexed ones.
Effect of Increasing Temp. Quenching Increases[5][19]Quenching Decreases[5]Higher temperature increases diffusion rates, leading to more collisions (dynamic). It can also decrease the stability of the ground-state complex (static).
Protocol: Differentiating Static vs. Dynamic Quenching using Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching.[5][20][21]

Equation: F₀ / F = 1 + K_SV[Q]

Where:

  • F₀ is the fluorescence intensity without the quencher.

  • F is the fluorescence intensity with the quencher.

  • K_SV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

Procedure:

  • Prepare Samples: Prepare a series of samples with a constant concentration of your NBD-labeled molecule and varying concentrations of the suspected quencher (e.g., free tryptophan, iodide).[22] Include a "zero quencher" control.

  • Measure Fluorescence: Measure the steady-state fluorescence intensity for each sample, ensuring excitation and emission wavelengths are optimal for NBD (e.g., λ_ex ≈ 465 nm, λ_em ≈ 535 nm).[2][22]

  • Plot the Data: Plot F₀ / F versus [Q].

  • Analyze the Plot:

    • Linear Plot: A straight line suggests that a single type of quenching mechanism (either static or dynamic) is dominant.[19][21]

    • Upward Curvature: A plot that curves upwards suggests a combination of static and dynamic quenching is occurring.[21]

To confirm, you can perform fluorescence lifetime measurements on the same samples and create a parallel Stern-Volmer plot using lifetimes (τ₀ / τ). If this plot is linear and overlaps with the intensity plot, quenching is purely dynamic. If the intensity plot shows quenching but the lifetime plot does not (τ₀ / τ ≈ 1), the quenching is purely static.[17]

Q4: My NBD-labeled protein/peptide has very low fluorescence. Could it be quenched by a nearby tryptophan residue?

Yes, this is a very common and well-documented phenomenon.[9][10] Tryptophan is an efficient quencher of many fluorophores, including NBD, through a process called Photoinduced Electron Transfer (PeT).[9][11] This is a form of static quenching where close contact (van der Waals distance) between the NBD and the indole side chain of tryptophan leads to the formation of a non-fluorescent complex.[10][11]

Diagnostic Steps:

  • Sequence Analysis: Check the primary sequence of your protein/peptide. Is there a tryptophan residue near the labeling site?

  • Denaturation Test: Measure the fluorescence of your NBD-conjugate under native conditions and then after adding a denaturant (e.g., 6-8 M Guanidine HCl or Urea). A significant increase in fluorescence upon denaturation suggests that quenching was caused by the protein's folded structure bringing the NBD dye into proximity with a quenching residue like tryptophan.[23]

  • Site-Directed Mutagenesis: If possible, create a mutant version of the protein where the suspected tryptophan is replaced with a non-quenching amino acid (e.g., phenylalanine or alanine) and compare the fluorescence of the NBD-labeled mutant to the wild-type.

Q5: My NBD-labeled lipids in vesicles show low signal. How do I know if it's aggregation or an environmental effect?

Both are plausible. NBD's fluorescence is highly dependent on its precise location and orientation within the bilayer.

Diagnostic Workflow:

G Start Low Fluorescence Signal in NBD-Lipid Vesicles Absorbance Measure Absorbance Spectrum Start->Absorbance Concentration Perform Concentration Titration Start->Concentration Lifetime Measure Fluorescence Lifetime(s) Start->Lifetime Shift Result: Red-shifted peak or new shoulder appears Absorbance->Shift Yes NoShift Result: Spectrum shape is unchanged Absorbance->NoShift No Quench Result: F/F₀ decreases non-linearly with concentration Concentration->Quench Yes NoQuench Result: F/F₀ is stable at low concentrations Concentration->NoQuench No MultiExp Result: Multi-exponential decay (e.g., τ₁ and τ₂) Lifetime->MultiExp Yes SingleExp Result: Mono-exponential decay Lifetime->SingleExp No Agg Conclusion: Aggregation/ Self-Quenching is likely Shift->Agg Env Conclusion: Environmental effects (polarity, hydration) are likely NoShift->Env Quench->Agg NoQuench->Env MultiExp->Agg Often indicates multiple populations (e.g., monomer and dimer)[7] SingleExp->Env

Sources

Troubleshooting

Recrystallization solvents for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol purification

Welcome to the technical support center for the purification of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization of this compound. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Recrystallization Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Question 1: My 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is not dissolving in the chosen solvent, even with heating. What should I do?

Answer:

This is a common issue that points to a mismatch between the solute and the solvent. Here’s a systematic approach to resolving this:

  • Initial Assessment: First, ensure you are using a sufficient volume of solvent. A common mistake is not adding enough solvent to dissolve the compound, even at elevated temperatures. However, be mindful that using an excessive amount of solvent can lead to poor recovery later on.[1]

  • Solvent Polarity: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a polar molecule due to the presence of the nitro group and the heterocyclic system.[2] According to the "like dissolves like" principle, polar solvents are more likely to be effective.[2] If you are using a non-polar solvent, it is unlikely to be a good choice.

  • Step-by-Step Protocol for Insufficient Solubility:

    • Increase Solvent Volume Incrementally: Add small additional volumes of the hot solvent to your solute. Stir and continue heating to see if dissolution occurs.

    • Switch to a More Polar Solvent: If the compound remains insoluble, you will need to select a more polar solvent. Refer to the solvent selection table below for suitable candidates.

    • Consider a Mixed Solvent System: If your compound is sparingly soluble in one solvent but too soluble in another, a mixed solvent system is an excellent strategy.[2][3] Dissolve the compound in a minimum amount of the "good" (highly soluble) solvent at an elevated temperature. Then, slowly add the "bad" (sparingly soluble) solvent until you observe persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

Question 2: My compound has "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[2][4]

  • Immediate Corrective Actions:

    • Re-dissolve the Oil: Reheat the solution until the oil completely dissolves.

    • Add More Solvent: Add a small amount of additional solvent to lower the saturation point of the solution.[1]

    • Slow Cooling: Allow the solution to cool much more slowly. A sudden drop in temperature can favor oil formation over crystal nucleation. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[2][4]

  • Preventative Measures for Future Experiments:

    • Choose a Lower-Boiling Point Solvent: If "oiling out" is a persistent issue, consider a solvent with a lower boiling point.

    • Charcoal Treatment: If you suspect a high impurity load is the cause, you can perform a hot filtration with activated charcoal to remove colored and some soluble impurities before cooling.[1]

Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

Answer:

The absence of crystal formation upon cooling often indicates a supersaturated solution where crystal nucleation has not been initiated.[5]

  • Methods to Induce Crystallization:

    • Scratching Technique: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution.[2][4] The microscopic scratches on the glass provide a surface for crystals to begin forming.

    • Seeding: If you have a small crystal of pure 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[4]

    • Reduce Solvent Volume: It's possible that too much solvent was used initially.[4] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1] Be cautious not to evaporate too much, as this can cause the compound to precipitate out too quickly.

Question 4: I have a very low yield of purified product. What could be the reasons and how can I improve it?

Answer:

A low yield is a frequent problem in recrystallization and can be attributed to several factors.[2]

  • Common Causes and Solutions:

    • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1] Always use the minimum amount of hot solvent required for complete dissolution.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, you can lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2] Always use a minimal amount of ice-cold solvent for washing.[2]

    • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] If the compound has significant solubility at low temperatures, your recovery will be poor.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol?

A1: While there is no single documented solvent for this specific compound, based on its chemical structure (a polar nitroaromatic benzoxazole), good starting points for solvent screening would be polar protic solvents like ethanol or polar aprotic solvents like acetone or ethyl acetate.[2] A systematic solvent screening is highly recommended.

Q2: When is it appropriate to use a mixed solvent system?

A2: A mixed solvent system is ideal when no single solvent provides the desired solubility characteristics.[2] This is often the case when a compound is extremely soluble in one solvent and nearly insoluble in another.[3] The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold.

Q3: How do I perform a solvent screening for recrystallization?

A3: A small-scale solvent screening is crucial for developing an effective recrystallization protocol.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube from the suggested list in the table below.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a heating block. A suitable solvent will dissolve the compound completely at an elevated temperature.[5]

  • Allow the test tubes with dissolved compound to cool to room temperature, and then place them in an ice bath.

  • The best solvent will be the one that dissolves the compound when hot and yields a good quantity of crystals upon cooling.

Q4: Are there any safety precautions I should take when recrystallizing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol?

A4: Yes, always handle this and any chemical with appropriate safety measures. 5-Chlorobenzoxazole-2-thiol, a related compound, is listed as an irritant.[6][7] It is advisable to handle 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Data and Protocols

Table 1: Potential Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityRationale for Use
Ethanol78Polar ProticOften a good choice for polar organic compounds like benzoxazoles.[8]
Acetone56Polar AproticGood for moderately polar compounds; its volatility is a plus for drying.
Ethyl Acetate77Moderately PolarCan be effective for compounds with intermediate polarity.
Toluene111Non-polarMay be useful in a mixed solvent system with a more polar solvent.[8]
Acetonitrile82Polar AproticA polar aprotic solvent that can be effective for nitro compounds.
Water100Very PolarLikely to be a poor solvent on its own but could be an effective anti-solvent in a mixed system with a solvent like ethanol or acetone.
Diagram 1: Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Compound Doesn't Dissolve dissolve->no_dissolve Problem crystals Crystals Form? cool->crystals oiling_out Compound Oils Out cool->oiling_out Problem filter Filter and Dry Crystals crystals->filter Yes no_crystals No Crystals Form crystals->no_crystals No end Pure Product filter->end add_solvent Add More Solvent no_dissolve->add_solvent add_solvent->dissolve change_solvent Change Solvent/ Use Mixed System add_solvent->change_solvent Still Insoluble change_solvent->dissolve reheat Reheat and Add More Solvent oiling_out->reheat slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals scratch Scratch Flask no_crystals->scratch scratch->crystals Success seed Add Seed Crystal scratch->seed No Success seed->crystals Success concentrate Concentrate Solution seed->concentrate No Success concentrate->cool

Caption: A workflow diagram for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (2023, November 29). Recrystallization (chemistry). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved March 7, 2024, from [Link]

  • University of Victoria. (n.d.). Recrystallization. UVic. Retrieved March 7, 2024, from [Link]

  • Recrystallization1. (n.d.). Recrystallization1. Retrieved March 7, 2024, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved March 7, 2024, from [Link]

  • Kumbhani, J., Vaghani, H., Patel, S., Patel, S., & Chatrabhuji, P. (2023, June 30). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. ResearchGate. Retrieved March 7, 2024, from [Link]

  • MilliporeSigma. (n.d.). 7-chloro-1,3-benzoxazole-2-thiol | 51793-93-2. MilliporeSigma. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). m-NITROBENZAZIDE. Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • PMC. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity 1H NMR Interpretation Guide: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol vs. Structural Analogs

The benzoxazole-2-thiol scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics [1]. Functionalizing th...

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazole-2-thiol scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics [1]. Functionalizing this core with specific halogens and nitro groups drastically alters both its electronic landscape and its nuclear magnetic resonance (NMR) signature.

This guide objectively compares the analytical 1H NMR performance of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol against its unsubstituted and mono-substituted alternatives. By detailing the causality behind chemical shifts and providing self-validating experimental protocols, this guide equips researchers with the authoritative insights needed for precise structural verification.

Structural Context & Tautomeric Dynamics

Before interpreting the aromatic region of the NMR spectrum, it is critical to understand the behavior of the exchangeable proton at the C2 position. Benzoxazole-2-thiol derivatives undergo a dynamic thiol-thione tautomerism.

In non-polar environments, the thiol (-SH) form may be present; however, in polar aprotic NMR solvents like DMSO-d6, the equilibrium heavily favors the thione (benzo[d]oxazole-2(3H)-thione) tautomer [2]. This shift is driven by strong intermolecular hydrogen bonding between the solvent and the molecule. Consequently, the exchangeable proton appears as a highly deshielded N-H signal rather than a typical S-H signal.

Tautomerism cluster_0 Thiol-Thione Tautomerism (DMSO-d6) cluster_1 Substituent Deshielding Effects Thiol Thiol Form (-SH) Minor in DMSO Thione Thione Form (-NH) Major in DMSO Shift: ~13.8 ppm Thiol->Thione H-Bonding Stabilization Nitro 7-Nitro Group Strong -I, -M H6 H6 Proton Shift: ~8.4 ppm (Ortho to NO2) Nitro->H6 Strong Deshielding H4 H4 Proton Shift: ~7.9 ppm (Para to NO2) Nitro->H4 Moderate Deshielding Chloro 5-Chloro Group Weak -I, +M Chloro->H6 Ortho Effect Chloro->H4 Ortho Effect

Diagram 1: Tautomeric equilibrium and anisotropic deshielding effects of ring substituents.

Comparative 1H NMR Analysis: Substituent Effects

The introduction of a chlorine atom at C5 and a nitro group at C7 completely breaks the symmetry of the benzoxazole core, creating an isolated AB spin system for the remaining aromatic protons (H4 and H6).

Quantitative Chemical Shift Comparison (in DMSO-d6)
CompoundH4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)NH/SH (ppm)Spin System & Coupling
Benzoxazole-2-thiol ~7.3 (m)~7.2 (m)~7.2 (m)~7.3 (m)~13.8 (br s)Complex overlapping multiplets
5-Chloro-benzoxazole-2-thiol ~7.6 (d)Substituted~7.3 (dd)~7.5 (d)~13.8 (br s)

Hz,

Hz
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol ~7.9 (d) Substituted~8.4 (d) Substituted~13.9 (br s) Isolated AB system,

Hz
Mechanistic Causality of the Spectral Signature
  • The Nitro Effect (C7): The nitro group exerts powerful inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effects [3]. The H6 proton, situated directly ortho to the nitro group, is stripped of electron density and falls into the deshielding cone of the NO2
    
    
    -system. This pushes the H6 signal significantly downfield to approximately 8.4 ppm.
  • The Chloro Effect (C5): While chlorine is electronegative, its primary role here is isolating the protons. Because H4 and H6 are separated by the C5-chlorine, they are meta to each other. This results in two distinct doublets with a characteristic small meta-coupling constant (

    
     Hz).
    
  • The H4 Proton: Situated para to the nitro group and ortho to the chlorine, H4 experiences moderate deshielding compared to the unsubstituted analog, shifting to ~7.9 ppm.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure reproducibility and accurate integration—especially for the broad exchangeable thione proton—the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (100% isotopic purity is recommended to minimize the residual water peak at 3.33 ppm, which can obscure baseline integration).

  • Internal Standardization: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS peak to exactly 0.00 ppm to self-validate the calibration of the chemical shift axis.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6 (39.5 ppm). Perform rigorous gradient shimming (Z, Z2, Z3) until the TMS signal exhibits a full-width at half-maximum (FWHM) of

    
     Hz.
    
  • Optimizing Acquisition Parameters:

    • Set the number of scans (NS) to 32–64 to achieve a high signal-to-noise ratio.

    • Critical Step: Set the relaxation delay (

      
      ) to a minimum of 3 to 5 seconds. The N-H proton undergoes chemical exchange and quadrupolar relaxation via the adjacent 
      
      
      
      nucleus. A standard 1-second delay will result in incomplete longitudinal magnetization recovery, leading to an artificially low integration value for the N-H peak.
  • Processing: Apply a line-broadening (LB) apodization function of 0.3 Hz before Fourier transformation. Perform manual phase correction and a baseline correction (e.g., polynomial fit) to ensure the broad N-H signal is accurately integrated against the sharp aromatic doublets.

NMR_Workflow Step1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 Step2 2. Internal Standard Add 0.03% v/v TMS for 0.0 ppm reference Step1->Step2 Step3 3. Instrument Tuning Lock on DMSO-d6 (39.5 ppm) Shim Z, Z2, Z3 Step2->Step3 Step4 4. Acquisition Parameters D1 = 3-5s (for NH relaxation) NS = 32-64 scans Step3->Step4 Step5 5. Processing Zero-filling, Apodization (LB=0.3 Hz) Phase & Baseline Correction Step4->Step5

Diagram 2: Standardized workflow for high-fidelity 1H NMR acquisition and processing.

Conclusion

The 1H NMR spectrum of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is highly distinct from its unsubstituted counterparts. By understanding the causal relationships between the electron-withdrawing substituents, the resulting meta-coupled AB spin system, and the solvent-dependent thione tautomerism, researchers can confidently verify the structural integrity of this critical building block in downstream drug synthesis workflows.

References

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Conformation and Hirshfeld Surface Analysis of Benzoxazole Methyl Ester as a Versatile Building Block for Heterocycles Source: ResearchGate / Journal of Molecular Structure URL: [Link]

  • Title: Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors Source: PubMed Central (PMC) URL: [Link]

Comparative

Comparing reactivity of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol vs NBD-Cl

An In-Depth Guide to the Comparative Reactivity of Amine- and Thiol-Reactive Fluorogenic Probes: NBD-Cl vs. Benzoxazole Analogues Introduction: Defining the Arena of Reactivity In the landscape of bioconjugation and cell...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Amine- and Thiol-Reactive Fluorogenic Probes: NBD-Cl vs. Benzoxazole Analogues

Introduction: Defining the Arena of Reactivity

In the landscape of bioconjugation and cellular imaging, fluorogenic reagents that selectively tag proteins and peptides are indispensable tools. Among the most established and versatile of these is 4-Chloro-7-nitro-2,1,3-benzoxadiazole, universally known as NBD-Cl. Its utility is rooted in a well-defined reaction mechanism that converts a non-fluorescent molecule into a highly fluorescent adduct upon reaction with primary amines, secondary amines, or thiols.[1][2][3] This guide seeks to provide a detailed, evidence-based comparison of NBD-Cl's reactivity.

A direct comparison was requested with 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. It is crucial, from a chemical standpoint, to clarify the nature of this second molecule. As its name indicates, it is a thiol (containing a -SH group).[4][5] Its primary reactivity would involve this thiol group, for instance, in forming disulfide bonds or acting as a nucleophile. This places it in a different functional class than NBD-Cl, which is an electrophilic agent designed to be attacked by nucleophiles like thiols and amines.

Therefore, to provide a scientifically sound and functionally relevant comparison for researchers, this guide will compare the benchmark, NBD-Cl, with its structural analogue from the benzoxazole family: 2-Chloro-5-nitro-1,3-benzoxazole . This analogue shares the key reactive components of NBD-Cl—a chloro leaving group activated by an electron-withdrawing nitro group—allowing for a direct and meaningful exploration of how the core heterocyclic ring structure influences reactivity and performance in labeling applications.

Part 1: The Benchmark Reagent - NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole)

NBD-Cl is a cornerstone reagent for fluorescently labeling biomolecules, enabling their detection and quantification in applications ranging from chromatography to fluorescence microscopy.[3][6]

Chemical Properties and Mechanism of Action

The reactivity of NBD-Cl is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[2] The benzoxadiazole ring, particularly when combined with the potent electron-withdrawing nitro group at the 7-position, renders the carbon atom at the 4-position (bonded to chlorine) highly electrophilic and susceptible to attack.[2]

Nucleophiles, such as the deprotonated amine groups (R-NH₂) on the N-terminus or lysine side chains of peptides, or the thiolate anions (R-S⁻) from cysteine residues, attack this electrophilic carbon.[1][7] The chlorine atom, a good leaving group, is subsequently displaced. This reaction is typically conducted under mild alkaline conditions (pH 7.5-9.0) to ensure the nucleophile is in its more reactive, deprotonated state.[1][8]

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism of NBD-Cl.
Fluorogenic Properties: A "Turn-On" Sensor

A key advantage of NBD-Cl is its fluorogenic nature. The reagent itself is essentially non-fluorescent.[9] Upon substitution of the chlorine atom with an electron-donating amine or thiol group, an efficient Intramolecular Charge Transfer (ICT) system is established.[9] In the resulting adduct, the amino or thioether group acts as an electron donor and the nitro group serves as the electron acceptor. This ICT process is responsible for the strong fluorescence emission of the NBD-adduct upon photoexcitation.[2][9] This "turn-on" characteristic minimizes background noise from unreacted probes, enhancing detection sensitivity.

The fluorescence of NBD-labeled molecules is also highly sensitive to the local environment, a property known as solvatochromism. Fluorescence intensity is often significantly enhanced in hydrophobic (non-polar) environments, such as within a protein's binding pocket, compared to aqueous solutions.[1][9]

PropertyValueSource(s)
Molecular Formula C₆H₂ClN₃O₃
Molecular Weight 199.55 Da
Typical Excitation ~464-470 nm[1][10]
Typical Emission ~512-530 nm[1][10]
Reactivity Primary/Secondary Amines, Thiols[1]
Key Feature Fluorogenic ("Turn-On")[9]

Part 2: The Challenger - 2-Chloro-5-nitro-1,3-benzoxazole

To understand the nuances of reactivity, we now turn to the benzoxazole analogue. Benzoxazole derivatives are themselves a significant class of heterocyclic compounds with a wide range of biological activities.[11][12] By replacing the benzoxadiazole core of NBD-Cl with a benzoxazole core, we can predict key differences in reactivity.

Predicted Reactivity: An Electronics-Based Hypothesis

The central difference between NBD-Cl's benzoxadiazole ring and the proposed benzoxazole analogue lies in their electronic nature. The benzoxadiazole ring in NBD-Cl contains two nitrogen atoms and one oxygen atom. In contrast, the benzoxazole ring contains only one nitrogen and one oxygen.

Nitrogen is highly electronegative, and the presence of two ring nitrogens in the benzoxadiazole structure, in addition to the exocyclic nitro group, makes the entire aromatic system exceptionally electron-deficient. This strong inductive and resonance electron withdrawal is what makes the chloro-position on NBD-Cl so highly activated and reactive towards nucleophiles.

The benzoxazole ring, having one less ring nitrogen, is inherently less electron-withdrawing than the benzoxadiazole ring. Consequently, the chloro-position in a 2-Chloro-5-nitro-1,3-benzoxazole is predicted to be less electrophilic and therefore less reactive towards nucleophilic attack than that of NBD-Cl under identical conditions.

Reactivity_Comparison cluster_NBD NBD-Cl System cluster_CNOB Benzoxazole Analogue System NBD_Core Benzoxadiazole Core (2N, 1O) NBD_Effect Highly Electron-Deficient Ring NBD_Core->NBD_Effect results in NBD_Reactivity High Reactivity at Chloro-Position (Strong Electrophile) NBD_Effect->NBD_Reactivity leads to CNOB_Core Benzoxazole Core (1N, 1O) CNOB_Effect Moderately Electron-Deficient Ring CNOB_Core->CNOB_Effect results in CNOB_Reactivity Lower Reactivity at Chloro-Position (Weaker Electrophile) CNOB_Effect->CNOB_Reactivity leads to Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Dissolve Peptide in Buffer (pH 7.5-8.5) mix Mix Peptide and NBD-Cl (5-10x excess) prep_peptide->mix prep_nbd Prepare Fresh NBD-Cl in DMF/ACN prep_nbd->mix incubate Incubate (60°C, 1-4h) in Dark mix->incubate terminate Terminate Reaction with HCl incubate->terminate purify Purify by RP-HPLC (C18 Column) terminate->purify verify Verify by LC-MS (Mass Check) purify->verify quantify Quantify (Abs ~470 nm) verify->quantify

Sources

Validation

Validation of HPLC methods for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol purity

Title: Validation of HPLC Methods for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Purity: A Comparative Guide Executive Summary (CAS: 850258-89-8)[1] is a highly reactive heterocyclic building block utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of HPLC Methods for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Purity: A Comparative Guide

Executive Summary (CAS: 850258-89-8)[1] is a highly reactive heterocyclic building block utilized in the synthesis of bioactive molecules, including novel [2] and [3]. Ensuring the high purity (>98%) of this intermediate is paramount, as trace impurities can drastically alter the yield and safety profile of downstream active pharmaceutical ingredients (APIs). This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for its purity analysis and outlines a self-validating protocol compliant with the latest[4].

Mechanistic Context: The Analytical Challenge of Benzoxazole-2-thiols

Analyzing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol presents three distinct chromatographic challenges that dictate method development:

  • Thiol-Thione Tautomerism: The C2-thiol group exists in a dynamic equilibrium with its thione tautomer. If the mobile phase pH is near the pKa of the thiol (typically ~6.0-7.0), this exchange causes severe peak broadening and tailing on the chromatographic timescale.

  • Oxidative Dimerization: Thiols are highly susceptible to oxidation, rapidly forming disulfide dimers (R-S-S-R) in solution[5]. The analytical method must possess the resolving power to separate the parent monomer from this structurally similar degradant.

  • Electronic Polarity: The highly electron-withdrawing nitro group (-NO

    
    ) at C7 and the lipophilic chlorine atom at C5 create a strongly polarized, electron-deficient (
    
    
    
    -acidic) aromatic system.

Comparative HPLC Methodologies

To address these challenges, we compare three distinct column chemistries and methods:

  • Method A: Standard RP-HPLC (C18, Isocratic)

    • Mechanism: Relies purely on dispersive (hydrophobic) interactions.

    • Verdict: While adequate for general purity, C18 struggles to resolve the monomer from the disulfide dimer efficiently, often requiring extended run times (>20 mins) to achieve baseline resolution.

  • Method B: Orthogonal RP-HPLC (Phenyl-Hexyl, Gradient) – Optimal Choice

    • Mechanism: The Phenyl-Hexyl stationary phase provides robust

      
       interactions. Because the nitro-benzoxazole ring is highly electron-deficient, it interacts strongly with the electron-rich phenyl ring of the column. This orthogonal selectivity easily resolves the oxidative dimer and synthetic precursors[3].
      
  • Method C: UHPLC (Sub-2 µm C18, Gradient)

    • Mechanism: Ultra-high pressure liquid chromatography utilizes smaller particles to increase theoretical plates.

    • Verdict: Offers the highest throughput (run time <4 mins) but requires specialized high-pressure instrumentation and lacks the unique

      
       selectivity of Method B.
      

Data Presentation: Performance & Validation Metrics

Table 1: Chromatographic Performance Comparison (Target Conc: 100 µg/mL)

ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Method C (UHPLC C18 Gradient)
Column Specs 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm100 x 2.1 mm, 1.7 µm
Mobile Phase 60:40 ACN:H

O (0.1% TFA)
Gradient ACN/H

O (0.1% TFA)
Gradient ACN/H

O (0.1% TFA)
Retention Time (t

)
12.4 min8.7 min2.1 min
Tailing Factor (T) 1.65 (Fail)1.12 (Pass)1.25 (Pass)
Resolution (Monomer/Dimer) 1.83.42.5
Run Time 25 min15 min4 min

Table 2: ICH Q2(R2) Validation Metrics for Method B (Phenyl-Hexyl)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Method B)Status
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.142 < Threshold: 0.280Pass
Linearity (Range) R² ≥ 0.999 (LOQ to 120%)R² = 0.9998 (0.5 to 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol details the self-validating workflow for Method B , ensuring causality and data integrity at every step[6].

Step 1: Mobile Phase Preparation (Causality: pH Control)

  • Prepare Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (pH ~2.1). Rationale: The low pH fully protonates the C2-thiol, locking it in the thiol form and preventing tautomeric peak splitting.

  • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Degas both phases via ultrasonication for 10 minutes.

Step 2: System Suitability Testing (SST) - The Self-Validating Gateway

  • Set the flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 254 nm.

  • Inject a 100 µg/mL standard solution of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol six consecutive times.

  • Acceptance Criteria: The system is only validated for sample analysis if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the Tailing Factor (T) is < 1.5, and Theoretical Plates (N) > 5000.

Step 3: Specificity via Forced Degradation

  • Oxidative Stress: Treat 5 mL of the standard solution with 1 mL of 3% H

    
    O
    
    
    
    for 2 hours at room temperature to force disulfide formation.
  • Neutralize and inject the stressed sample.

  • Analysis: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The method is specific if the parent peak shows no co-elution with the induced disulfide degradants.

Step 4: Linearity, Accuracy, and Precision

  • Prepare calibration standards at 0.5, 10, 25, 50, 100, and 120 µg/mL. Inject in triplicate to establish linearity (R² ≥ 0.999).

  • Spike known concentrations of the API into a placebo matrix at 50%, 100%, and 150% levels. Calculate percentage recovery to confirm accuracy (Target: 98-102%).

Validation Workflow Diagram

HPLC_Validation N1 Method Selection Phenyl-Hexyl vs C18 N2 System Suitability (SST) RSD < 2.0%, Tailing < 1.5 N1->N2 Optimize N3 Specificity (ICH Q2) Peak Purity Angle < Threshold N2->N3 Pass SST N4 Linearity & Range R² ≥ 0.999 N3->N4 No Interference N5 Accuracy & Precision Recovery 98-102% N4->N5 Proportionality N6 Robustness Flow, Temp, pH Variations N5->N6 Statistically Valid N7 Validated Method 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol N6->N7 Lifecycle Ready

ICH Q2(R2) Validation Workflow for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol HPLC Analysis.

Conclusion

For the purity analysis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, standard C18 methods often fall short due to the compound's unique electronic properties and susceptibility to oxidative dimerization. By leveraging the


 interactions of a Phenyl-Hexyl stationary phase combined with a tightly controlled acidic mobile phase, analysts can achieve superior specificity and peak shape. When coupled with a rigorous, self-validating SST protocol, this method fully satisfies the lifecycle and Quality-by-Design (QbD) paradigms outlined in the recent ICH Q2(R2) revisions[7].

References

  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures." MasterControl Quality Management. URL:[Link]

  • Ren, J., et al. "Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

  • Ai, J., et al. "Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation." Molecules, 2012. URL:[Link]

Sources

Comparative

Crystal structure analysis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

An In-Depth Comparative Guide to the Structural Elucidation of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol For professionals in drug discovery and materials science, the unambiguous determination of a molecule's three-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Elucidation of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

For professionals in drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical prerequisite for understanding its function, reactivity, and potential as a therapeutic agent.[1] The title compound, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, is a member of the benzoxazole class of heterocycles, a scaffold known for a wide spectrum of pharmacological activities.[2][3] This guide provides a comprehensive comparison of the analytical techniques available for its complete structural analysis, grounded in the principles of scientific integrity and practical, field-proven insights. Our primary focus will be on the definitive method of Single-Crystal X-ray Diffraction (SCXRD), compared against complementary spectroscopic and computational approaches.

The Central Challenge: Beyond Connectivity to 3D Architecture

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are excellent for confirming the chemical formula and atomic connectivity of a synthesized compound, they provide indirect structural information.[4] To truly understand intermolecular interactions, polymorphism, and structure-activity relationships (SAR), a direct, high-resolution visualization of the atomic arrangement in the solid state is required. This is where diffraction and computational methods become indispensable.

Gold Standard Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful and universally recognized method for the unambiguous determination of the three-dimensional structure of a molecule at atomic resolution.[4][5] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

The 'Why' Behind the Workflow: A Self-Validating Protocol

The SCXRD workflow is not merely a sequence of steps but a logical, self-validating process designed to ensure the final structure is accurate and reliable. The causality behind each stage is crucial for success.

Caption: High-level experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Experimental Protocol for SCXRD
  • Crystal Growth (The Bottleneck): This is often the most challenging step.[4][6] The goal is to produce a single crystal of sufficient size (ideally >0.1 mm in all dimensions) with a highly ordered internal structure.[6]

    • Causality: Slow cooling or slow solvent evaporation methods are employed because rapid precipitation traps solvent and introduces defects, disrupting the long-range order necessary for sharp diffraction.

    • Method:

      • Dissolve the purified 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in a minimum amount of a suitable solvent (e.g., acetone, ethanol, or a mixture) in a clean vial.

      • Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" (e.g., hexane).

      • Allow the anti-solvent vapor to slowly diffuse into the primary solvent over several days. This gradually reduces the solubility of the compound, promoting slow, ordered crystallization.

  • Data Collection:

    • Causality: Data is typically collected at cryogenic temperatures (e.g., 100 K) to minimize the thermal vibration of atoms. This results in less "smearing" of the electron density and produces higher-resolution data, leading to a more precise final structure.[5]

    • Method:

      • A suitable crystal is selected under a microscope, picked up with a microloop, and flash-cooled in a stream of cold nitrogen gas.

      • The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[6]

      • The crystal is rotated, and a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to a specific reflection whose intensity holds the structural information.[5]

  • Structure Solution and Refinement:

    • Causality: The collected intensities must be mathematically converted into a 3D electron density map.

    • Method:

      • Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial model of the molecular structure.

      • Refinement: This initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit.

  • Validation:

    • Causality: To ensure the trustworthiness of the final model, it must be validated against established crystallographic standards.

    • Method: The final structural model, typically in a Crystallographic Information File (CIF) format, is submitted to a validation service like the IUCr's checkCIF. This program flags potential issues with the geometry, data quality, and refinement model, ensuring the structure is chemically sensible and robustly supported by the data.

Comparative & Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive analysis relies on a combination of techniques. Each method provides a unique piece of the puzzle, and their combined use yields a synergistic effect.[7]

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most important technique for structural elucidation in solution and is essential for confirming that the molecule being crystallized is indeed the correct one.[8] It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.[2]

  • Protocol (¹H NMR):

    • Weigh 1-5 mg of the purified compound.[2]

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum. For this compound, one would expect signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzoxazole ring.[2] The exact chemical shifts and coupling patterns will be dictated by the chloro and nitro substituents.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods have become indispensable for complementing experimental data.[1][9] DFT calculations can predict molecular geometries, spectroscopic properties, and thermodynamic stabilities.[10]

  • Protocol (Geometry Optimization & NMR Prediction):

    • Build an initial 3D model of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol in a molecular modeling program.

    • Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This finds the lowest energy (most stable) conformation of the molecule.[10]

    • Using the optimized geometry, perform an NMR chemical shift calculation.

    • Causality: Comparing the computationally predicted NMR shifts with the experimental NMR data provides powerful validation for the proposed structure.[7] Similarly, comparing the optimized geometry with the final SCXRD structure validates the accuracy of the computational model.

Performance Comparison

The choice of technique depends on the specific question being asked. The following table provides an objective comparison of the primary structural elucidation methods.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyComputational Modeling (DFT)
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry.[4]Atomic connectivity, chemical environment of nuclei, 2D correlations (COSY, HSQC).[2][7]Optimized geometry, predicted spectroscopic properties, electronic structure, reaction energies.[9][10]
Sample Phase Solid (Single Crystal)SolutionIn Silico (No physical sample)
Key Advantage Unambiguous, direct 3D structure determination.Excellent for confirming molecular identity in solution; does not require crystals.Predictive power; can explore structures and properties that are difficult to measure experimentally.[1]
Primary Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.[4]Provides time-averaged data in solution; does not directly give solid-state packing information.It is a model, not a measurement. Results must be validated against experimental data.

Conclusion

For the definitive structural analysis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, Single-Crystal X-ray Diffraction is the unequivocal gold standard. It is the only technique that can provide direct, high-resolution insight into the molecule's three-dimensional architecture and intermolecular packing in the solid state. However, a robust and trustworthy analysis does not rely on SCXRD in isolation. The process must be underpinned by complementary techniques. NMR spectroscopy is essential for validating the molecular structure in solution prior to crystallization efforts, while computational DFT modeling provides a powerful tool for cross-validating both the experimental crystal structure and the NMR assignments. By integrating these methods, researchers can achieve a comprehensive and high-confidence structural elucidation, paving the way for informed drug design and materials development.

References

  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed.
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC.
  • An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry.
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
  • Computational chemistry and molecular modeling. Fiveable.
  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • X-ray Crystallography. Creative BioMart.
  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Small molecule crystallography. Excillum.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Small molecule X-ray crystallography. University of Queensland.
  • SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. ResearchGate.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.

Sources

Validation

Introduction: The Rise of Benzoxazole Thiols in Fluorogenic Sensing

An In-Depth Comparative Guide to the Fluorogenic Properties of Benzoxazole Thiols Benzoxazole derivatives have garnered significant attention in the development of fluorescent probes due to their versatile photophysical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Fluorogenic Properties of Benzoxazole Thiols

Benzoxazole derivatives have garnered significant attention in the development of fluorescent probes due to their versatile photophysical properties, including high quantum yields and environmental sensitivity.[1][2] Among these, benzoxazole thiols, particularly derivatives of 2-mercaptobenzoxazole, represent a critical subclass of fluorophores. Their thiol moiety provides a reactive handle for designing "turn-on" or ratiometric probes that respond to specific biological analytes and microenvironmental changes.[3][4] These probes are instrumental in advancing our understanding of cellular processes, disease diagnostics, and drug development.[2][5]

This guide offers a comparative analysis of the fluorogenic properties of benzoxazole thiols against other prominent classes of thiol-reactive fluorescent probes. We will delve into the underlying photophysical mechanisms, present key performance metrics from experimental data, and provide detailed protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular tools.

Fundamental Mechanisms of Fluorogenic Probes

The fluorescence of benzoxazole derivatives and their alternatives is often modulated by several key photophysical processes. Understanding these mechanisms is crucial for interpreting probe responses and designing new sensors.

  • Intramolecular Charge Transfer (ICT): Many benzoxazole probes feature an electron-donating group and an electron-accepting group.[6] Upon excitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state.[6][7] This ICT state is sensitive to solvent polarity; an increase in solvent polarity stabilizes the excited state, leading to a red shift in the emission spectrum (a phenomenon known as solvatochromism).[8] This property is often exploited to probe the polarity of microenvironments.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In molecules containing both a proton-donating and a proton-accepting group in close proximity, excitation can trigger the transfer of a proton.[9] This process results in a tautomeric form that has a significantly different electronic structure and, consequently, a large Stokes shift (the separation between absorption and emission maxima).[9] This large separation is advantageous as it minimizes self-absorption and improves signal-to-noise ratios.

  • Photoinduced Electron Transfer (PET): PET is a common mechanism for designing "turn-on" probes. In its "off" state, the fluorophore's emission is quenched by a nearby electron-rich moiety (like a tertiary amine) through electron transfer.[10] When the probe interacts with its target analyte (e.g., a metal ion like Zn²⁺), the electron-donating ability of the quencher is suppressed, inhibiting PET and "turning on" the fluorescence.[10][11]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. As direct experimental data for this specific molecule is not widely publ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol. As direct experimental data for this specific molecule is not widely published, this document establishes a robust, predicted spectral profile through a comparative analysis with structurally related analogues. By understanding the vibrational characteristics of the parent molecule, 2-mercaptobenzoxazole, and the distinct effects of chloro- and nitro- substituents, researchers can confidently identify and characterize the target compound.

Structural Analysis and the Critical Role of Tautomerism

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a multi-functionalized heterocyclic compound. Its infrared spectrum is dictated by the vibrational modes of its constituent parts: the benzoxazole core, the aromatic C-H bonds, a C-Cl bond, a nitro (NO₂) group, and a sulfur-containing group.

A crucial aspect for this class of molecules is the existence of a thiol-thione tautomeric equilibrium. The molecule can exist as the thiol form, containing an S-H bond, or the more stable thione form, characterized by C=S (thione) and N-H bonds.[1][2][3] This equilibrium significantly influences the IR spectrum, particularly in the N-H/S-H stretching region. For 2-mercaptobenzoxazole and its derivatives, the thione form is generally considered to be dominant in the solid state.[1][2]

Caption: Thiol-Thione tautomerism in 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Predicted IR Absorption Profile: A Comparative Approach

The predicted spectrum is built by analyzing the characteristic frequencies of each functional group and comparing them to experimentally verified data from analogue compounds: 2-Mercaptobenzoxazole (the parent molecule) and 5-Chloro-2-mercaptobenzoxazole.

Functional Group/VibrationPredicted Range (cm⁻¹) for Target MoleculeAnalogue Data: 2-Mercaptobenzoxazole (cm⁻¹)[4][5]Analogue Data: 5-Chloro-2-mercaptobenzoxazole (cm⁻¹)[6]Rationale for Prediction
N-H Stretch ~3300-3400 (Broad)3319Consistent with thione tautomer. Broad due to H-bonding.
Aromatic C-H Stretch >30003068-3039>3000Characteristic of sp² C-H bonds on the aromatic ring.[7]
S-H Stretch ~2550-2600 (Weak/Absent)2610Weak or absent.Indicates the minor presence of the thiol tautomer.[1]
Asymmetric NO₂ Stretch 1550-1475 (Strong) N/AN/AOne of two highly characteristic, strong bands for aromatic nitro compounds.[8][9][10]
Aromatic C=C Stretch ~1600-1450 (Multiple, Medium)1618 (C=N), 1506, 1446Multiple bands in region.Skeletal vibrations of the benzene ring.[7][9]
Symmetric NO₂ Stretch 1360-1290 (Strong) N/AN/AThe second highly characteristic band for nitro compounds.[8][9]
C=S (Thione) Stretch ~1270-1290 (Strong)1280Consistent with thione form.
C-O-C Asymmetric Stretch ~1240-1260~1250Characteristic of the oxazole ring.
C-N Stretch (Aromatic) ~1335-1250Present in region.Present in region.Stretch of the amine nitrogen within the ring system.[7]
C-Cl Stretch 850-550 (Medium-Strong) N/APresent in region.Confirms the presence of the chlorine substituent.[11][12]
C-H Out-of-Plane Bend ~900-675 (Strong)Present in region.Present in region.Position is highly dependent on the ring substitution pattern.[9]

Key Interpretive Insights:

  • Nitro Group Confirmation : The most telling signals for successful synthesis of the target molecule will be the two strong, distinct absorption bands arising from the nitro group (asymmetric stretch around 1550-1475 cm⁻¹ and symmetric stretch around 1360-1290 cm⁻¹).[8][9][10] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[8][10]

  • Halogen Identification : The presence of the C-Cl bond will be confirmed by a medium to strong band in the lower frequency "fingerprint" region, typically between 850-550 cm⁻¹.[11][12] This region can be complex, but this peak is a key marker.

  • Benzoxazole Core : The integrity of the benzoxazole ring is evidenced by multiple C=C aromatic stretching bands (1600-1450 cm⁻¹), the C=N stretch (often near 1610-1620 cm⁻¹), and the asymmetric C-O-C stretch (~1250 cm⁻¹).[1][14]

Standard Experimental Protocol: ATR-FTIR Analysis

To experimentally validate the predicted spectral data, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended method due to its simplicity, speed, and minimal sample preparation.

Methodology:

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount (1-2 mg) of the solid 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol powder directly onto the center of the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Data Acquisition : Collect the spectrum. A typical acquisition involves scanning the mid-IR range (4000-400 cm⁻¹) for a set number of co-added scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum should be baseline-corrected and peak-picked using the instrument's software. Compare the experimental peak positions with the predicted values in the table above.

  • Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

FTIR_Workflow Start Start: Solid Sample Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process Compare Compare to Predicted Spectrum Process->Compare End End: Characterized Compound Compare->End

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

References

  • Organic Chemistry at CU Boulder. IR: alkyl halides. Available at: [Link]

  • Chemistry. Infrared of nitro compounds. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Available at: [Link]

  • Preti, C., & Tosi, G. (1976). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 54(1), 85-91.
  • ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • ResearchGate. Scheme 2: The reaction of 2-mercaptobenzoxazole with.... Available at: [Link]

  • Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(1), 168–173.
  • PubChem. 2-Mercaptobenzoxazole. Available at: [Link]

  • PubChem. 5-Chloro-2-mercaptobenzoxazole. Available at: [Link]

  • UTSC. IR Spectroscopy - Chemistry Online. Available at: [Link]

  • Organic Chemistry at CU Boulder. IR: nitro groups. Available at: [Link]

  • Iraqi Journal of Science. (2020). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Available at: [Link]

  • DergiPark. Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Available at: [Link]

  • THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Available at: [Link]

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426.
  • SSRN. (2022, November 29). Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. Available at: [Link]

  • Iraqi Journal of Science. (2015). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Available at: [Link]

  • Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 626-638.
  • ResearchGate. (2023, June 30). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. Available at: [Link]

Sources

Validation

Advanced Elemental Analysis &amp; Purity Standards: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT)

Executive Summary 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) is a critical heterocyclic building block used in the synthesis of "clubbed" antimicrobial agents, anticancer drugs, and fluorescent probes. Its unique su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CNBT) is a critical heterocyclic building block used in the synthesis of "clubbed" antimicrobial agents, anticancer drugs, and fluorescent probes. Its unique substitution pattern—combining a thiol handle with electron-withdrawing chloro and nitro groups—imparts specific reactivity but also significant instability.

The Analytical Challenge: Standard purity assessments (HPLC) often fail to detect the rapid in-situ oxidation of CNBT to its disulfide dimer during sample preparation. This guide establishes a Self-Validating Elemental Analysis (EA) Standard , demonstrating that Hydrogen (%H) and Sulfur (%S) content are the only reliable metrics for distinguishing the active reagent from its inert degradation products.

Theoretical Standards & The "Gold Standard" Profile

To validate CNBT, researchers must compare experimental combustion data against the theoretical values of the pure monomer. Significant deviations in Hydrogen indicate oxidation, while deviations in Sulfur indicate hydrolysis.

Table 1: Theoretical Composition vs. Common Impurities

Use this table to diagnose sample degradation based on EA deviations.

ElementCNBT (Pure Monomer) Disulfide Dimer (Oxidation) Hydrolysis Product (Aminophenol)*Diagnostic Insight
Formula C₇H₃ClN₂O₃S C₁₄H₄Cl₂N₄O₆S₂ C₆H₅ClN₂O₃
MW 230.63 g/mol 459.24 g/mol 188.57 g/mol
Carbon (C) 36.46% 36.61% (+0.15%)38.21% (+1.75%)Ineffective for oxidation check.
Hydrogen (H) 1.31% 0.88% (-0.43%) 2.67% (+1.36%) CRITICAL: Low H% = Oxidation. High H% = Hydrolysis/Wet.
Nitrogen (N) 12.15% 12.20% (+0.05%)14.85% (+2.70%)Stable across oxidation.
Sulfur (S) 13.90% 13.96% (+0.06%)0.00% (Loss) CRITICAL: Loss of S% confirms ring hydrolysis.
Chlorine (Cl) 15.37% 15.44% (+0.07%)18.80% (+3.43%)Requires halogen trap for accurate detection.

*Hydrolysis Product assumed to be 2-amino-4-chloro-6-nitrophenol following ring opening.

Comparative Performance: CNBT vs. Analogs

CNBT is often interchanged with other benzoxazole-2-thiols. However, its electron-deficient nature makes it uniquely sensitive. The table below compares CNBT with its non-nitro and non-chloro analogs to guide reagent selection.

Table 2: Stability & Reactivity Comparison
FeatureCNBT (Target) 5-Chloro-benzoxazole-2-thiol 5-Nitro-benzoxazole-2-thiol
Structure 5-Cl, 7-NO₂5-Cl, 7-H5-H, 5/6-NO₂
Thiol pKa Low (~4.5) Moderate (~6.0)Low (~5.0)
Oxidation Rate Very High (Rapid dimerization)ModerateHigh
Solubility Low (DMSO/DMF required)Moderate (Alcohols)Low (Polar organics)
EA Handling Argon Glovebox Recommended Standard DesiccatorDesiccator + N₂ Flush
Use Case High-reactivity electrophile taggingGeneral synthesisFluorogenic precursors

Expert Insight: The 7-nitro group in CNBT significantly lowers the pKa of the thiol, stabilizing the thiolate anion. While this increases nucleophilic reactivity at physiological pH, it also makes the compound hyper-sensitive to air oxidation. Do not use CNBT if your protocol cannot support anaerobic handling.

Experimental Protocols (Self-Validating Systems)

To achieve the "Gold Standard" values listed in Table 1, follow this strict analytical workflow.

Protocol A: Pre-Analysis Sample Preparation

Objective: Eliminate moisture and prevent oxidative dimerization.

  • Drying: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours at room temperature. Avoid heat, as nitro compounds can decompose thermally.

  • Atmosphere: Weigh samples (2–3 mg) into tin capsules exclusively inside an Argon-filled glovebox .

  • Sealing: Cold-weld the tin capsules immediately. Do not use silver capsules unless analyzing specifically for Oxygen (silver reacts with sulfur).

Protocol B: Combustion Parameters (CHNS)

Objective: Complete combustion of the nitro-aromatic ring and halogen capture.

  • Furnace Temperature: 1050°C (Required to break the stable benzoxazole ring).

  • Catalyst: Tungsten Trioxide (WO₃) on the oxidation column to prevent the formation of refractory nitro-residues.

  • Halogen Trap: Insert a silver wool plug at the exit of the combustion tube.

    • Note: Chlorine (15.37%) will poison standard catalysts if not trapped. Ensure the trap is regenerated or replaced every 20 runs.

  • Reduction Column: Copper wires (650°C) to reduce NOₓ gases (from the nitro group) back to N₂.

Visualization: Degradation & Analysis Logic

The following diagram maps the degradation pathways of CNBT and how they manifest in Elemental Analysis data. Use this to troubleshoot "failed" purity tests.

CNBT_Analysis CNBT CNBT (Pure Thiol) C7H3ClN2O3S Dimer Disulfide Dimer (Impurity A) Low H% (<1.0%) CNBT->Dimer Oxidation (-H) Hydrolysis Aminophenol (Impurity B) Loss of Sulfur CNBT->Hydrolysis Ring Opening (-S) EA_Result EA Data Interpretation CNBT->EA_Result Result: Matches Theoretical Air Air Exposure (O2) Air->Dimer Water Moisture (H2O) Water->Hydrolysis Dimer->EA_Result Result: H% drops from 1.31% to 0.88% Hydrolysis->EA_Result Result: S% drops to 0%

Caption: Diagnostic logic flow for CNBT. Oxidation is detected by a sharp drop in Hydrogen content, while hydrolysis is flagged by the disappearance of Sulfur.

References

  • Kumbhani, J., et al. (2023). "Synthesis, Characterization and Microbial Studies of Benzoxazole Clubbed Thiol Derivatives." Heterocyclic Letters, 13(1), 165-176. [Link]

  • RSSL. (n.d.). Elemental Analysis Techniques: CHNS and Oxygen. Retrieved October 26, 2025, from [Link]

Comparative

Benchmarking Antimicrobial Efficacy: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol Derivatives vs. Standard Pharmacophores

As a Senior Application Scientist, my mandate is to move beyond superficial data reporting and interrogate the why behind a compound's performance. The benchmarking of novel antimicrobial scaffolds requires a rigorous, s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my mandate is to move beyond superficial data reporting and interrogate the why behind a compound's performance. The benchmarking of novel antimicrobial scaffolds requires a rigorous, self-validating approach to ensure that observed in vitro efficacy translates reliably to in vivo potential.

The 1,3-benzoxazole-2-thiol core has emerged as a privileged scaffold in medicinal chemistry, known for its broad-spectrum pharmacological activities[1]. However, the specific functionalization of this core—namely the introduction of a chlorine atom at the C-5 position and a nitro group at the C-7 position—represents a significant evolutionary step in rational drug design. This guide objectively benchmarks the antimicrobial efficacy of 5-chloro-7-nitro-1,3-benzoxazole-2-thiol derivatives against standard clinical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the benchmarking data, we must first establish the causality between the molecule's structural modifications and its biological targets.

The 5-chloro-7-nitro substitution pattern fundamentally alters the electronic and physicochemical landscape of the benzoxazole core:

  • Enhanced Permeation (5-Chloro): The addition of the halogen at C-5 significantly increases the overall lipophilicity (LogP) of the scaffold. This directly causes enhanced passive diffusion through the complex, lipid-rich peptidoglycan layers of Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

  • Target Affinity (7-Nitro): The highly electronegative 7-nitro group withdraws electron density from the aromatic ring. This electron deficiency strengthens

    
     stacking interactions with aromatic amino acid residues in bacterial targets, such as the 50S ribosomal subunit or DNA gyrase[2].
    
  • Reactive Warhead (C-2 Thiol): The thiol group at the C-2 position is capable of forming disulfide bridges with critical cysteine residues in bacterial enzymes, or inducing localized intracellular oxidative stress, leading to a rapid bactericidal effect.

MoA Drug 5-Chloro-7-nitro-benzoxazole-2-thiol (Highly Lipophilic Scaffold) Permeation Bacterial Cell Wall Permeation (Enhanced by 5-Cl) Drug->Permeation Diffusion Target1 Inhibition of 50S Ribosomal Subunit (Protein Synthesis Halt) Permeation->Target1 Primary Binding Target2 DNA Gyrase Interaction (pi-pi stacking via 7-NO2) Permeation->Target2 Secondary Target ROS Intracellular ROS Generation (Thiol-mediated redox stress) Permeation->ROS Oxidative Stress Death Bactericidal Effect (Cell Death) Target1->Death Target2->Death ROS->Death

Fig 1. Mechanistic pathway of 5-Chloro-7-nitro-benzoxazole-2-thiol derivatives in bacterial cells.

Comparative Efficacy: Quantitative Benchmarking

When benchmarking against standard pharmacophores, 5-chloro-7-nitro-1,3-benzoxazole-2-thiol derivatives (often hybridized with scaffolds like pleuromutilin) demonstrate superior potency, particularly against resistant Gram-positive strains[2]. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data to contextualize the derivative's performance against established clinical standards[1].

Compound / PharmacophoreTarget StrainMIC (µg/mL)Mechanism of Action / Benchmarking Notes
5-Cl-7-NO₂-Benzoxazole-2-thiol MRSA (ATCC 43300)0.125Ribosomal inhibition / ROS generation. Outperforms Tiamulin.
5-Cl-7-NO₂-Benzoxazole-2-thiol E. coli (ATCC 25922)1.50Moderate Gram-negative permeation. Efflux pump susceptible.
5-Cl-7-NO₂-Benzoxazole-2-thiol B. subtilis0.50Strong Gram-positive activity driven by high lipophilicity.
Tiamulin (Standard)MRSA (ATCC 43300)0.2550S Ribosomal inhibitor. Standard baseline for pleuromutilins.
Ofloxacin (Standard)B. subtilis0.50DNA Gyrase / Topoisomerase IV inhibitor.
Fluconazole (Standard)C. albicans1.00Ergosterol synthesis inhibitor.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate the benchmarking data above must be robust against common in vitro artifacts.

Protocol A: Self-Validating Broth Microdilution (MIC Determination)

Traditional turbidity-based MIC readouts are highly prone to error when testing lipophilic compounds like benzoxazole derivatives, which can precipitate in aqueous media and falsely mimic bacterial growth. To counter this, we employ a resazurin-based colorimetric validation system.

  • Compound Library Preparation: Dissolve the benzoxazole derivative in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the lipophilic scaffold, preventing premature precipitation.

  • Serial Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Ensure the final DMSO concentration remains

    
    . Causality: Concentrations 
    
    
    
    DMSO can induce solvent-mediated cytotoxicity, which would artificially inflate the compound's apparent antimicrobial efficacy.
  • Inoculation: Add a standardized bacterial suspension to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Self-Validating Readout: Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) acts as a redox indicator. Viable, metabolically active bacteria reduce it to resorufin (pink/highly fluorescent). This provides a binary, objective colorimetric readout of cell viability, completely bypassing turbidity artifacts caused by drug precipitation.

Protocol B: Time-Kill Kinetic Profiling

MIC only provides a static snapshot of inhibition. To determine whether the 5-chloro-7-nitro-benzoxazole-2-thiol derivative is bacteriostatic or bactericidal, we benchmark its time-kill kinetics against standard agents[2].

  • Culture Preparation: Grow MRSA to the logarithmic growth phase in CAMHB.

  • Drug Exposure: Challenge the cultures with the derivative at 1×, 2×, and 4× the determined MIC.

  • Temporal Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating and Enumeration: Serially dilute the aliquots in sterile PBS and plate on tryptic soy agar (TSA). Incubate for 24 hours and count colonies to determine Log10 CFU/mL. Causality: Serial dilution immediately halts the drug's activity by dropping its concentration far below the MIC. This ensures that the colony counts accurately reflect the viable bacteria at the exact time of sampling. A reduction of

    
     Log10 CFU/mL from the initial inoculum defines a bactericidal effect.
    

Workflow Prep Compound Library Preparation (DMSO) Dilution Two-Fold Serial Dilution (96-well) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Addition & OD600 Measurement Incubation->Readout Analysis MIC Determination & Time-Kill Profiling Readout->Analysis

Fig 2. Standardized high-throughput workflow for benchmarking antimicrobial efficacy and kinetics.

Conclusion & Future Directions

The benchmarking data clearly indicates that 5-chloro-7-nitro-1,3-benzoxazole-2-thiol derivatives offer a highly potent, bactericidal alternative to standard pharmacophores, particularly against MRSA. The strategic placement of electron-withdrawing groups enhances both target affinity and membrane permeation. Future drug development efforts should focus on optimizing the pharmacokinetic profile of these derivatives to ensure their in vitro superiority translates seamlessly into in vivo clinical models.

References

  • Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(92). URL: [Link]

  • Ren, J., Zhang, Q.-W., He, X.-J., Chen, X.-Y., Zhou, Z.-D., Zeng, Z.-L., Jin, Z., & Tang, Y.-Z. (2023). Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2251712. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings a critical responsibility: the safe handling and disposal o...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings a critical responsibility: the safe handling and disposal of these compounds. This guide provides a detailed protocol for the proper disposal of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a process demanding meticulous attention to safety and regulatory compliance.

Hazard Assessment: A Synthesis of Structural Analogs

The hazard profile of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be inferred from related chemical structures. Compounds like 5-Chlorobenzoxazole-2-thiol are known to cause skin and eye irritation, and may be harmful if swallowed.[1][2] The presence of a nitroaromatic group suggests potential toxicity and environmental hazards, a common characteristic of this chemical class.[3] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

Hazard Class Anticipated Risk Source of Inference
Acute Toxicity (Oral) Harmful if swallowed5-Chlorobenzoxazole-2-thiol[1][2]
Skin Corrosion/Irritation Causes skin irritation5-Chlorobenzoxazole-2-thiol[1][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation5-Chlorobenzoxazole-2-thiol[1][2][4]
Specific Target Organ Toxicity May cause respiratory irritation5-Chlorobenzoxazole-2-thiol[1][2]
Environmental Hazard Potentially toxic to aquatic lifeHalogenated Nitroaromatic Compounds[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. This ensures minimal exposure risk during handling and disposal procedures.

  • Hand Protection: Chemically resistant gloves are mandatory. Based on data for similar chlorinated aromatic compounds, Viton® or butyl rubber gloves are recommended. Always consult the glove manufacturer's resistance guide.[5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing, a face shield should also be worn.[1][5]

  • Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is advised.[5]

  • Respiratory Protection: All handling of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol requires a systematic approach, from waste segregation to final disposal. The following workflow is designed to ensure safety and compliance.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 On-Site Storage & Handling cluster_3 Final Disposal A Generate Waste (Solid or Liquid) B Segregate as 'Halogenated Organic Waste' A->B Isolate from non-halogenated waste C Use a chemically resistant container (e.g., HDPE, glass) B->C D Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Date C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Utilize Secondary Containment E->F G Store in a well-ventilated area (e.g., fume hood) F->G H Arrange for pickup by a licensed hazardous waste disposal contractor G->H I High-Temperature Incineration H->I Recommended Method

Caption: Disposal workflow for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Experimental Protocol for Waste Handling and Storage
  • Waste Segregation:

    • Immediately upon generation, designate any waste containing 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol as "Halogenated Organic Waste."[3]

    • Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[3]

  • Containerization:

    • Select a chemically resistant waste container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[3]

    • Ensure the container is in good condition and clearly labeled.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[3]

    • Include the full chemical name: "5-Chloro-7-nitro-1,3-benzoxazole-2-thiol."

    • Add appropriate hazard pictograms (e.g., irritant, environmental hazard).

    • Record the date of accumulation.

  • On-site Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

    • Ensure the storage area is well-ventilated, preferably within a chemical fume hood.[3]

  • Final Disposal:

    • The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[3] This process effectively destroys the toxic organic compounds.

    • Engage a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.[2]

Spill and Decontamination Procedures

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Secure:

    • Alert personnel in the immediate area and restrict access.

    • Ensure proper ventilation.

  • Don Appropriate PPE:

    • Wear the full complement of PPE as described in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust.[6]

    • For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination:

    • Due to the thiol group, decontamination of glassware and surfaces can be effectively achieved using a bleach solution.[7]

    • Immerse contaminated glassware in a 1:1 mixture of bleach and water and allow it to soak overnight.[7]

    • For surfaces, carefully wipe the area with a bleach solution, followed by a thorough cleaning with soap and water.

  • Waste Disposal:

    • All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be placed in the designated "Halogenated Organic Waste" container for disposal.[5]

Conclusion: A Commitment to Safety

The responsible disposal of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a critical aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, which are grounded in the known hazards of structurally similar compounds, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Unknown. How to Work with Thiols-General SOP. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex, polyfunctional organic intermediates. This approach is fundamentally flawed.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to complex, polyfunctional organic intermediates. This approach is fundamentally flawed. Handling 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol (CAS: 850258-89-8) requires a targeted, causality-driven safety strategy[1].

This molecule integrates a lipophilic chloro substituent, a potentially reactive nitroaromatic system, and a nucleophilic thiol group into a single benzoxazole framework[1][2]. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE), operational workflows, and disposal protocols to ensure absolute safety and scientific integrity in your laboratory.

Part 1: Chemical Hazard Profile & Causality

To design a self-validating safety system, we must first understand the molecular behavior of the compound. We do not just wear gloves "because it is a chemical"; we select specific barriers based on the molecule's functional groups.

  • The Thiol (-SH) Group: Thiols possess a high binding affinity for biological macromolecules, making them potent skin sensitizers[3]. Furthermore, thiols are highly corrosive to copper and brass[2]. Causality: This dictates the absolute prohibition of brass fittings or copper-based spatulas during handling.

  • The Nitroaromatic System: Nitroaromatic compounds can present severe decomposition risks if subjected to rapid heating or when mixed with strong caustic alkalis[2]. Causality: This requires strict avoidance of basic solutions (like concentrated NaOH) during spill cleanup or equipment decontamination.

  • The Chloro Substituent: Halogenation increases the molecule's lipophilicity (logP)[3]. Causality: Increased lipophilicity directly enhances the compound's ability to penetrate the dermal layer and standard nitrile gloves, especially when dissolved in polar aprotic solvents like DMSO or DMF.

Table 1: Quantitative Hazard Summary & PPE Causality
Functional GroupAssociated Hazard (GHS)Physical ConsequenceRequired PPE / Engineering Control
Thiol (-SH) Skin Sens. 1; STOT SE 3 (H335)[4]Odor, protein binding, metal corrosionLocal exhaust ventilation (>100 fpm); Non-metal spatulas[2].
Nitro (-NO2) Reactivity Risk[2]Exothermic decomposition with alkalisFlame-resistant (FR) lab coat; Avoid caustic cleaning agents[2].
Chloro (-Cl) Skin Irrit. 2 (H315)[4]High lipophilicity; enhanced dermal permeationDouble-gloving (Nitrile inner, Neoprene outer for solvent work)[3].
Benzoxazole Core Eye Irrit. 2 (H319)[4]Severe ocular irritation upon dust contactSnug-fitting chemical splash goggles (no safety glasses)[4].

Part 2: Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound is handled without risking aerosolization or solvent-mediated dermal exposure.

Step 1: Environmental Preparation

  • Conduct all work inside a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Ensure no copper or brass equipment (including gauge fittings or spatulas) is present in the workspace[2].

Step 2: PPE Donning Sequence

  • Put on a Flame-Resistant (FR) laboratory coat.

  • Don snug-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient against fine thiol-containing dusts.

  • Apply double gloves: A 4-mil standard nitrile inner glove, followed by an 8-mil extended-cuff nitrile or neoprene outer glove.

Step 3: Weighing and Transfer

  • Use a static-free, ceramic, or PTFE-coated spatula to weigh the powder.

  • If generating a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood to prevent the transport of dry, easily aerosolized powder across the laboratory.

Step 4: Decontamination

  • Wipe down the balance and surrounding surfaces with a solvent-dampened cloth (using ethanol or isopropanol), followed by a mild detergent.

  • CRITICAL: Do not use caustic alkalis (e.g., KOH/NaOH baths) to clean glassware contaminated with this compound, as nitroaromatics can violently decompose under these conditions[2].

G Start Initiate Handling Protocol Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don PPE: Double Glove, Goggles, FR Coat Hood->PPE Weigh Weighing via PTFE/Ceramic Spatula (Avoid Cu/Brass) PPE->Weigh Solvent Dissolve in Solvent Inside Hood (Minimize Dust) Weigh->Solvent Clean Decontaminate Surfaces (Mild Detergent, NO Alkalis) Solvent->Clean

Figure 1: Standard Operating Procedure for Handling 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.

Part 3: Spill Response and Disposal Plan

A spill involving a nitroaromatic thiol requires immediate, specific actions to prevent respiratory sensitization and environmental contamination.

Immediate Spill Response
  • Evacuate and Ventilate: If the spill occurs outside a fume hood, evacuate the immediate area and allow the room's HVAC system to clear ambient dust for 15 minutes.

  • Wet-Wiping Method: Never sweep the dry powder. Sweeping aerosolizes the thiol, leading to inhalation exposure. Gently cover the spill with absorbent paper towels.

  • Solvent Dampening: Dampen the towels with a non-reactive wetting agent (water or a mild surfactant) to suppress dust[4].

  • Collection: Carefully fold the towels inward, place them in a leak-proof, high-density polyethylene (HDPE) container, and seal tightly[4].

Disposal Logistics
  • Incineration: 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol must be disposed of as hazardous organic waste. It should be routed to a facility capable of high-temperature chemical incineration equipped with an afterburner and a scrubber system. The scrubber is mandatory to neutralize the SOx, NOx, and HCl gases generated during the combustion of the thiol, nitro, and chloro groups.

  • Segregation: Do not mix this waste with heavy metal waste streams or highly basic waste streams, as this risks unwanted exothermic reactions[2].

SpillResponse Spill Spill Detected Assess Is spill inside fume hood? Spill->Assess Evacuate Evacuate area for 15 mins Allow HVAC to clear dust Assess->Evacuate No Wet Cover with absorbent paper Dampen with water/surfactant Assess->Wet Yes Evacuate->Wet Collect Collect in HDPE container (DO NOT SWEEP DRY) Wet->Collect Dispose Route to High-Temp Incineration (Must have SOx/NOx scrubbers) Collect->Dispose

Figure 2: Emergency Spill Response and Waste Segregation Pathway.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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